Product packaging for Butylparaben(Cat. No.:CAS No. 94-26-8)

Butylparaben

Katalognummer: B1668127
CAS-Nummer: 94-26-8
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: QFOHBWFCKVYLES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Butylparaben, also known chemically as butyl 4-hydroxybenzoate, is an organic compound belonging to the paraben family. It appears as a white, crystalline powder that is slightly soluble in water but soluble in various organic solvents like ethanol and propylene glycol . With a molecular formula of C11H14O3 and a molar mass of 194.23 g/mol, it has proven to be a highly successful antimicrobial preservative . Its primary research and industrial value lies in its function as a broad-spectrum bactericidal and fungicidal agent, effectively inhibiting the growth of mold and yeast . Consequently, it has been widely used since the 1940s to extend shelf life and prevent microbial contamination in more than 20,000 formulations, including cosmetics like moisturizers, makeup, sunscreen, and hair care products, as well as in pharmaceutical suspensions and as a flavoring additive in food . Typical usage levels in formulations range from 0.01% to 0.3% . The exact antimicrobial mechanism of action is not fully understood, but it is proposed to involve the inhibition of DNA and RNA synthesis, as well as key enzymes like ATPase and phosphotransferase in some bacterial species . It has also been suggested that this compound interferes with membrane transport processes by disrupting the lipid bilayer, potentially causing the leakage of intracellular constituents . From a research perspective, this compound is a compound of significant interest in toxicology and environmental science. It is classified as an endocrine-disrupting chemical due to its ability to mimic estrogen by binding to estrogen receptors . Preclinical studies have investigated its potential effects on reproductive health, with some research indicating it can decrease sperm function and alter metabolic hormones in animal models . A 2024 study on Chinese striped-necked turtles (Mauremys sinensis) demonstrated that this compound exposure could affect behavior, potentially through alterations in neurotransmitter levels and induction of cellular apoptosis in the brain . Another 2024 study reported that this compound may induce glycolipid metabolic disorders in mice via disruption of the gut microbiota and FXR signaling, providing a potential mechanism for its metabolic effects . In a 13-week subcutaneous toxicity study in rats, this compound showed no observed adverse effects at 50 mg/kg/day and no evidence of bioaccumulation, though it did cause local irritation at the injection site at the highest dose . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate safety precautions, as it may cause skin irritation and allergic reactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1668127 Butylparaben CAS No. 94-26-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

butyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOHBWFCKVYLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Record name N-BUTYL-P-HYDROXYBENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19932
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020209
Record name Butylparaben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-butyl-p-hydroxybenzoate appears as odorless white crystals or crystalline powder. Tasteless, but numbs the tongue. Aqueous solutions slightly acidic to litmus. (NTP, 1992), Colorless solid; Insoluble in water (207 mg/L at 20 deg C); Very hygroscopic; [HSDB] White odorless solid; Insoluble in water; [CAMEO] Powder; Slightly soluble in water; [MSDSonline], Solid, white crystals with little or no odour
Record name N-BUTYL-P-HYDROXYBENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19932
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butylparaben
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4055
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Butylparaben
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032575
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Butyl p-hydroxybenzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1132/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

156.00 to 157.00 °C. @ 3.50 mm Hg
Record name Butylparaben
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032575
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

181 °C
Record name BUTYLPARABEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), Crystalline powder; solubility in water: approx 1:125 /Butylparaben calcium salt/, Crystalline powder; solubility in water: approx 1:110 /Butylparaben magnesium salt/, In water, 2.07X10+2 mg/L at 20 °C, Very slightly soluble in water, SOLUBILITY IN WATER: 0.15 G/100 G @ 80 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol, For more Solubility (Complete) data for BUTYLPARABEN (7 total), please visit the HSDB record page., 0.207 mg/mL at 20 °C, insoluble in water; soluble in ether, acetone and propylene glycol, slightly soluble in oils, soluble (in ethanol)
Record name N-BUTYL-P-HYDROXYBENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19932
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BUTYLPARABEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butylparaben
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032575
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Butyl p-hydroxybenzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1132/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.000186 [mmHg]
Record name Butylparaben
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4055
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Small, colorless crystals or powder, Crystalline powder, Finely divided solid

CAS No.

94-26-8
Record name N-BUTYL-P-HYDROXYBENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19932
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butylparaben
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butylparaben [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butylparaben
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14084
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BUTYLPARABEN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BUTYLPARABEN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-hydroxy-, butyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butylparaben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYLPARABEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QPI1U3FV8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUTYLPARABEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butylparaben
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032575
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

154 to 156 °F (NTP, 1992), 68.5 °C, 68 - 69 °C
Record name N-BUTYL-P-HYDROXYBENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19932
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BUTYLPARABEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butylparaben
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032575
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Butylparaben

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of butylparaben, a widely used antimicrobial preservative in the pharmaceutical, cosmetic, and food industries. It includes a detailed experimental protocol for its preparation via Fischer esterification, along with a thorough description of the analytical techniques employed for its characterization.

Introduction to this compound

This compound, or butyl p-hydroxybenzoate, is an alkyl ester of p-hydroxybenzoic acid. Its efficacy against a broad spectrum of fungi and molds has established it as a crucial preservative in numerous commercial products, including a variety of medications.[1] The synthesis of this compound is a fundamental example of esterification, a core reaction in organic chemistry.

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is the Fischer esterification of p-hydroxybenzoic acid with n-butanol.[2][3][4][5] This acid-catalyzed reaction produces this compound and water as a byproduct. To drive the equilibrium towards the product side, an excess of the alcohol is typically used, and the water formed is often removed during the reaction.

Reaction Scheme

The overall reaction is as follows:

p-Hydroxybenzoic Acid + n-Butanol ⇌ this compound + Water

Catalyst: Strong acids such as sulfuric acid (H₂SO₄) are traditionally used. Greener alternatives include solid acid catalysts like sulfated zirconia or functionalized mesoporous silica.

Experimental Protocol: Fischer Esterification using Sulfuric Acid

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • p-Hydroxybenzoic acid

  • n-Butanol

  • Concentrated sulfuric acid (98%)

  • 5% (w/v) Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine p-hydroxybenzoic acid and an excess of n-butanol (typically a 3-5 molar equivalent).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine. During the bicarbonate wash, be cautious of CO₂ evolution.

  • Isolation of Crude Product:

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the excess n-butanol using a rotary evaporator to yield the crude this compound.

  • Purification:

    • Purify the crude product by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified this compound crystals in a vacuum oven.

Quantitative Data for Synthesis
ParameterValue/Range
Typical Yield 85-95%
Purity (Post-recrystallization) >99%
Reactant Molar Ratio (n-Butanol:p-Hydroxybenzoic Acid) 3:1 to 5:1
Catalyst Loading (H₂SO₄) 1-2 mol%
Reflux Time 4-8 hours

// Nodes Reactants [label="p-Hydroxybenzoic Acid\n+ n-Butanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="H₂SO₄ (catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reflux\n(4-8 hours)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(H₂O, NaHCO₃, Brine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Drying [label="Drying\n(Na₂SO₄)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporation [label="Solvent Evaporation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude [label="Crude this compound", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallization [label="Recrystallization\n(Ethanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Purified [label="Purified this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction; Catalyst -> Reaction; Reaction -> Workup; Workup -> Drying; Drying -> Evaporation; Evaporation -> Crude; Crude -> Recrystallization; Recrystallization -> Purified; } Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

A suite of analytical techniques is used to confirm the identity, purity, and physicochemical properties of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and for its quantification in formulations.

Experimental Protocol:

  • Sample Preparation: Prepare a standard solution of this compound in the mobile phase or a suitable solvent like methanol at a known concentration (e.g., 100 µg/mL). Dissolve the synthesized product in the same solvent to a similar concentration.

  • Chromatographic Conditions: A typical reversed-phase HPLC method is employed.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the synthesized this compound is determined by comparing the peak area of the principal peak to the total area of all peaks. The identity is confirmed by comparing the retention time with that of a certified reference standard.

Typical HPLC Parameters:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (60:40 v/v) or Methanol:Phosphate Buffer (pH 2.5) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or 270 nm
Column Temperature 25-35 °C
Injection Volume 10-20 µL

// Nodes Sample [label="Synthesized this compound", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Identity [label="Identity Confirmation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity [label="Purity Assessment", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Properties [label="Physicochemical Properties", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

NMR [label="¹H NMR", fillcolor="#34A853", fontcolor="#FFFFFF"]; FTIR [label="FTIR", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC_ID [label="HPLC (Retention Time)", fillcolor="#34A853", fontcolor="#FFFFFF"];

HPLC_Purity [label="HPLC (Peak Area %)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DSC_Purity [label="DSC (Melting Point)", fillcolor="#34A853", fontcolor="#FFFFFF"];

DSC_Prop [label="DSC (Thermal Transitions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TGA [label="TGA (Thermal Stability)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Identity; Sample -> Purity; Sample -> Properties;

Identity -> {NMR, FTIR, MS, HPLC_ID} [arrowhead=none]; Purity -> {HPLC_Purity, DSC_Purity} [arrowhead=none]; Properties -> {DSC_Prop, TGA} [arrowhead=none]; } Caption: Logical flow of this compound characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to elucidate the molecular structure of the synthesized compound.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 or 500 MHz).

  • Analysis: The chemical shifts (δ), splitting patterns, and integration of the peaks are analyzed to confirm the presence of all expected protons in the this compound molecule.

Expected ¹H NMR Data (in CDCl₃):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to -COO)~7.95Doublet2H
Aromatic (ortho to -OH)~6.90Doublet2H
Phenolic -OHVariableSinglet1H
-OCH₂-~4.30Triplet2H
-OCH₂CH₂ -~1.75Multiplet2H
-CH₂CH₂ CH₃~1.45Multiplet2H
-CH₃~0.98Triplet3H

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the this compound molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the dried this compound sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: Obtain the IR spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of this compound.

Characteristic FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (phenolic)3600-3200 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)2960-2870
C=O stretch (ester)~1710
C=C stretch (aromatic)1610, 1510
C-O stretch (ester)1280, 1170
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatography system (e.g., GC-MS or LC-MS).

  • Ionization: Electron ionization (EI) is a common method for GC-MS.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion (M⁺) and major fragment ions are analyzed.

Expected Mass Spectrometry Data:

Ionm/z
Molecular Ion [M]⁺ 194
Key Fragment Ions 138, 121, 93, 65

The base peak is often observed at m/z 121, corresponding to the p-hydroxybenzoyl cation.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of this compound, such as its melting point and thermal stability.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the this compound sample into an aluminum DSC or TGA pan.

  • DSC Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). The melting point is determined from the onset or peak of the endothermic event.

  • TGA Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C). The decomposition temperature is determined from the onset of mass loss.

Expected Thermal Properties:

ParameterValue/Range
Melting Point (DSC) 68-70 °C
Decomposition Temperature (TGA) Onset typically > 200 °C

References

An In-depth Technical Guide to the Physical and Chemical Properties of Butylparaben

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylparaben, with the chemical formula C₁₁H₁₄O₃, is an n-butyl ester of p-hydroxybenzoic acid. It belongs to the paraben family of chemicals and is widely utilized as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products due to its efficacy against fungi and bacteria. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known interactions with key biological signaling pathways. All quantitative data is presented in structured tables for ease of reference and comparison.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various matrices, its bioavailability, and its potential interactions in biological systems.

Table 1: Physical Properties of this compound
PropertyValueReference
Appearance White crystalline powder or colorless crystals
Odor Odorless or a very faint phenolic odor
Taste Tasteless, but numbs the tongue
Melting Point 68-70 °C
Boiling Point 156-157 °C at 3.5 mm Hg
Flash Point 181 °C
Vapor Pressure 2.51 x 10⁻⁴ mm Hg at 25 °C
Water Solubility <0.1 g/100 mL at 17 °C
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform, acetone, ethyl acetate, and DMSO.
Density 1.108 - 1.28 g/cm³
Table 2: Chemical and Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
IUPAC Name butyl 4-hydroxybenzoate
CAS Number 94-26-8
pKa 8.47
LogP (Octanol-Water Partition Coefficient) 3.57
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 5

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical and chemical properties of this compound, as well as a standard synthesis procedure.

Synthesis of this compound via Esterification

This protocol describes the synthesis of this compound through the acid-catalyzed esterification of p-hydroxybenzoic acid with n-butanol.

Materials:

  • p-Hydroxybenzoic acid

  • n-Butanol

  • Concentrated sulfuric acid (catalyst) or sodium bisulfate

  • Three-neck flask equipped with a water separator, thermometer, and reflux condenser

  • Heating mantle

  • Sodium carbonate solution (4%)

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Ethanol (for recrystallization)

Procedure:

  • In the three-neck flask, combine p-hydroxybenzoic acid and an excess of n-butanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid or sodium bisulfate to the mixture.

  • Heat the mixture to reflux for approximately 5-8 hours, continuously removing the water formed during the reaction using the water separator.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Wash the reaction mixture with a 4% sodium carbonate solution to neutralize the acidic catalyst, followed by a wash with a saturated saline solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the excess n-butanol under reduced pressure using a rotary evaporator.

  • The crude product is then purified by recrystallization from ethanol to yield pure this compound.

Determination of Melting Point (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid like this compound.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Thermometer

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point of this compound (68-70 °C).

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range).

  • The melting point is reported as this range.

Determination of Boiling Point (Distillation Method)

The boiling point of this compound at reduced pressure can be determined using a distillation apparatus. The OECD Guideline 103 provides a framework for this determination.

Materials:

  • This compound sample

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Vacuum source and manometer

Procedure:

  • Place a sample of this compound in the distillation flask.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Connect the apparatus to a vacuum source and reduce the pressure to a known level (e.g., 3.5 mm Hg).

  • Begin heating the distillation flask gently.

  • Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound sample

  • Solvent of interest (e.g., water, ethanol)

  • Sealed, temperature-controlled container (e.g., glass vial)

  • Shaker or magnetic stirrer

  • Centrifuge

  • Syringe filter (e.g., PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in the sealed container.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the undissolved solid to settle.

  • Separate the saturated solution from the excess solid by centrifugation followed by filtration through a syringe filter.

  • Quantify the concentration of this compound in the filtrate using a calibrated HPLC-UV system.

  • The resulting concentration is the solubility of this compound in that solvent at the specified temperature.

Solubility_Workflow start Start: Prepare Materials excess_solid Add excess this compound to a known volume of solvent start->excess_solid agitate Agitate at constant temperature (24-48 hours) excess_solid->agitate equilibrium Equilibrium Reached agitate->equilibrium agitate->equilibrium Continue agitation if not separate Separate saturated solution (Centrifuge and Filter) equilibrium->separate Yes quantify Quantify this compound concentration (e.g., HPLC-UV) separate->quantify end End: Solubility Determined quantify->end

Caption: Experimental workflow for determining the solubility of this compound.

Determination of Octanol-Water Partition Coefficient (LogP) (Shake-Flask Method)

The LogP value, a measure of a compound's lipophilicity, is determined by measuring its distribution between n-octanol and water.

Materials:

  • This compound sample

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel

  • Shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare pre-saturated n-octanol and water by shaking them together for 24 hours and then separating the layers.

  • Dissolve a known amount of this compound in either the n-octanol or water phase.

  • Add a known volume of this solution and a known volume of the other phase to a separatory funnel.

  • Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Carefully separate the two layers.

  • Determine the concentration of this compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Determination of pKa (Potentiometric Titration)

The pKa, the negative base-10 logarithm of the acid dissociation constant, can be determined by titrating a solution of this compound with a strong base and monitoring the pH.

Materials:

  • This compound sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Dissolve a precisely weighed amount of this compound in a known volume of the solvent mixture.

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Record the initial pH of the solution.

  • incrementally add the standardized NaOH solution from the burette, recording the pH after each addition.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Signaling Pathway Interactions

This compound is known to interact with several biological signaling pathways, contributing to its activity as an endocrine disruptor. The following diagrams illustrate some of these key interactions.

Inhibition of Farnesoid X Receptor (FXR) Signaling

This compound has been shown to induce gut microbiota dysbiosis, leading to decreased bile acid production. This, in turn, inhibits the farnesoid X receptor (FXR) signaling pathway, which plays a crucial role in regulating lipid and glucose metabolism.

FXR_Pathway This compound This compound Gut_Microbiota Gut Microbiota Dysbiosis This compound->Gut_Microbiota Bile_Acids Decreased Bile Acid Production Gut_Microbiota->Bile_Acids FXR FXR Signaling Pathway Bile_Acids->FXR Inhibits Metabolic_Disorders Glycolipid Metabolic Disorders FXR->Metabolic_Disorders Contributes to

Caption: this compound-induced inhibition of the FXR signaling pathway.

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

This compound has been demonstrated to activate PPARγ, a nuclear receptor involved in adipogenesis (the formation of fat cells). This activation may contribute to the endocrine-disrupting effects of this compound.

PPARg_Pathway This compound This compound PPARg PPARγ Activation This compound->PPARg Activates Adipogenesis Adipogenic Differentiation PPARg->Adipogenesis Promotes

Caption: Activation of PPARγ by this compound.

Induction of Oxidative Stress and Apoptosis

Exposure to this compound has been linked to increased production of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can induce endoplasmic reticulum (ER) stress and ultimately trigger apoptosis (programmed cell death) through various cellular pathways, including the PI3K/AKT pathway.

Oxidative_Stress_Pathway This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress ER_Stress Endoplasmic Reticulum (ER) Stress Oxidative_Stress->ER_Stress PI3K_AKT Inhibition of PI3K/AKT Pathway Oxidative_Stress->PI3K_AKT Apoptosis Apoptosis ER_Stress->Apoptosis PI3K_AKT->Apoptosis Contributes to

Caption: this compound-induced oxidative stress and apoptosis.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The presented data and methodologies are essential for researchers and professionals in the fields of chemistry, toxicology, and drug development. Furthermore, the elucidation of this compound's interactions with key signaling pathways, such as FXR, PPARγ, and those involved in oxidative stress, highlights the molecular mechanisms underlying its biological effects and underscores the importance of continued research into its potential health impacts. The provided visualizations offer a clear summary of these complex biological processes.

Butylparaben's Antimicrobial Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butylparaben, a member of the paraben family of preservatives, exerts its antimicrobial effects through a multi-pronged mechanism of action, making it a versatile and widely utilized agent in the pharmaceutical, cosmetic, and food industries. While its precise molecular interactions are a subject of ongoing research, a substantial body of evidence points to three primary modes of microbial inhibition: disruption of cell membrane integrity and function, inhibition of key enzymatic activities, and interference with nucleic acid (DNA and RNA) synthesis. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Disruption of Microbial Cell Membranes

A primary and critical target of this compound is the microbial cell membrane. Its lipophilic nature, which increases with the length of its alkyl chain, allows it to intercalate into the lipid bilayer of bacterial and fungal cell membranes.[1] This disruption leads to a cascade of detrimental effects, ultimately compromising the cell's viability.

Alteration of Membrane Fluidity and Permeability

By inserting itself into the lipid bilayer, this compound alters the physical properties of the membrane, increasing its fluidity and permeability.[1] This leads to the leakage of essential intracellular components, such as ions, ATP, and small metabolites, and disrupts the carefully maintained electrochemical gradients necessary for cellular function.[2]

Inhibition of Membrane-Bound Enzymes and Transport Systems

The integrity of the cell membrane is crucial for the function of numerous embedded proteins, including enzymes and transport systems. This compound's disruptive effect on the lipid environment can indirectly inhibit the activity of these proteins. Furthermore, there is evidence to suggest a more direct interaction with membrane transport processes.[3]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The efficacy of this compound's antimicrobial activity is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The MIC values for this compound vary depending on the microbial species.

MicroorganismTypeMIC (mg/mL)Reference
Escherichia coliGram-negative Bacteria0.5
Staphylococcus aureusGram-positive BacteriaInsignificant inhibition
Pseudomonas aeruginosaGram-negative Bacteria>0.8%
Candida albicansYeast-
Aspergillus brasiliensisMold-

Note: Data for C. albicans and A. brasiliensis were not consistently found in the provided search results. The inhibitory effect against S. aureus was reported as insignificant in some studies.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Sterile microbial growth medium (e.g., Mueller-Hinton Broth)

  • Microbial culture in logarithmic growth phase

  • This compound stock solution

  • Sterile diluent (e.g., growth medium or saline)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare this compound Dilutions: a. Dispense 100 µL of sterile growth medium into all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution. c. Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculum Preparation: a. From a pure overnight culture, suspend several colonies in a sterile saline solution. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: a. Add 100 µL of the prepared inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and the final inoculum to approximately 2.5 x 10⁵ CFU/mL. b. Include a positive control well (inoculum without this compound) and a negative control well (medium only).

  • Incubation: a. Incubate the microtiter plate at 35-37°C for 18-24 hours.

  • Interpretation: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure optical density.

Mandatory Visualization: this compound's Disruption of the Cell Membrane

Butylparaben_Membrane_Disruption cluster_membrane Microbial Cell Membrane cluster_effects Consequences Lipid_Bilayer Lipid Bilayer Increased_Permeability Increased Permeability Lipid_Bilayer->Increased_Permeability Disruption Membrane_Proteins Membrane Proteins (Transporters, Enzymes) Inhibition_Transport Inhibition of Transport Systems Membrane_Proteins->Inhibition_Transport Inhibition_Enzymes Inhibition of Membrane-Bound Enzymes Membrane_Proteins->Inhibition_Enzymes This compound This compound This compound->Lipid_Bilayer Intercalation This compound->Membrane_Proteins Disruption of Lipid Environment Leakage Leakage of Intracellular Components Increased_Permeability->Leakage

Caption: this compound disrupts the microbial cell membrane by intercalating into the lipid bilayer.

Inhibition of Key Microbial Enzymes

This compound has been shown to inhibit the activity of several essential microbial enzymes, thereby disrupting critical metabolic pathways. The primary targets in this regard are enzymes involved in energy production and nutrient uptake.

ATPase Inhibition

Adenosine triphosphate (ATP) synthases (ATPases) are vital enzymes responsible for generating ATP, the primary energy currency of the cell. This compound can inhibit ATPase activity, leading to a depletion of cellular energy reserves and subsequent cell death.

Phosphotransferase System (PTS) Inhibition

The phosphotransferase system (PTS) is a crucial pathway in many bacteria for the uptake and phosphorylation of carbohydrates. By inhibiting components of the PTS, this compound can effectively starve the microbial cell of essential nutrients.

Data Presentation: Quantitative Enzyme Inhibition Data
Enzyme TargetPutative EffectQuantitative DataReference
ATPaseInhibition of ATP synthesisData not available
Phosphotransferase System (PTS)Inhibition of sugar uptakeIrreversible inhibition at millimolar concentrations
Experimental Protocol: ATPase Inhibition Assay (Colorimetric)

This protocol is a general method for measuring the inhibition of ATPase activity by monitoring the release of inorganic phosphate (Pi).

Materials:

  • Purified ATPase enzyme

  • ATP solution

  • This compound solutions of varying concentrations

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Malachite green reagent

  • Sodium citrate solution

  • Microplate reader

Procedure:

  • Reaction Setup: a. In a 96-well plate, add the reaction buffer, the purified ATPase enzyme, and the this compound solution at various concentrations. Include a control with no inhibitor.

  • Initiate Reaction: a. Start the reaction by adding the ATP solution to each well.

  • Incubation: a. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop Reaction and Color Development: a. Stop the reaction by adding the malachite green reagent, which will form a colored complex with the inorganic phosphate released during ATP hydrolysis. b. After a short incubation, add sodium citrate to stabilize the color.

  • Measurement: a. Measure the absorbance of each well at a wavelength of approximately 620-660 nm using a microplate reader.

  • Data Analysis: a. The amount of Pi produced is proportional to the ATPase activity. Calculate the percentage of inhibition for each this compound concentration relative to the control. An IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Mandatory Visualization: this compound's Inhibition of the Phosphotransferase System

PTS_Inhibition PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate P EnzymeI Enzyme I (EI) HPr HPr EnzymeI->HPr P EnzymeIIA Enzyme IIA (EIIA) HPr->EnzymeIIA P EnzymeIIB Enzyme IIB (EIIB) EnzymeIIA->EnzymeIIB P Sugar_in Sugar-P (in) EnzymeIIB->Sugar_in P EnzymeIIC Enzyme IIC (EIIC) (Membrane Transporter) EnzymeIIC->Sugar_in Transport Sugar_out Sugar (out) Sugar_out->EnzymeIIC Transport This compound This compound This compound->EnzymeI Inhibition This compound->HPr Inhibition

Caption: this compound inhibits the bacterial phosphotransferase system (PTS), disrupting sugar uptake.

Interference with DNA and RNA Synthesis

A third mechanism of this compound's antimicrobial action is the inhibition of nucleic acid synthesis. By interfering with the processes of DNA replication and RNA transcription, this compound can prevent microbial growth and proliferation.

Inhibition of DNA and RNA Polymerases

The precise molecular targets within the nucleic acid synthesis machinery are not fully elucidated for this compound. However, it is proposed that parabens can inhibit the function of DNA and RNA polymerases, the enzymes responsible for synthesizing DNA and RNA, respectively.

Experimental Protocol: Inhibition of Nucleic Acid Synthesis Assay

This protocol provides a general method for assessing the inhibition of DNA and RNA synthesis using radiolabeled precursors.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Minimal essential medium

  • This compound solutions of varying concentrations

  • Radiolabeled precursors: [³H]thymidine (for DNA synthesis) and [³H]uridine (for RNA synthesis)

  • Trichloroacetic acid (TCA), ice-cold

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Culture Preparation: a. Grow a bacterial culture to mid-log phase in a minimal essential medium.

  • Inhibitor and Radiolabel Addition: a. Aliquot the bacterial culture into tubes. b. Add this compound at various concentrations to the respective tubes. Include a control with no inhibitor. c. Add either [³H]thymidine or [³H]uridine to each tube.

  • Incubation: a. Incubate the tubes at 37°C for a defined period (e.g., 30-60 minutes).

  • Precipitation of Macromolecules: a. Stop the incorporation of radiolabel by adding ice-cold TCA to each tube to precipitate the DNA and RNA.

  • Washing and Scintillation Counting: a. Collect the precipitate by filtration or centrifugation. b. Wash the precipitate with cold TCA to remove unincorporated radiolabel. c. Place the washed precipitate in a scintillation vial with scintillation fluid. d. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. The amount of incorporated radioactivity is proportional to the rate of DNA or RNA synthesis. b. Calculate the percentage of inhibition for each this compound concentration relative to the control.

Mandatory Visualization: Inhibition of Bacterial DNA Replication

DNA_Replication_Inhibition cluster_replication Bacterial DNA Replication DNA_Template DNA Template DNA_Polymerase DNA Polymerase DNA_Template->DNA_Polymerase Binds New_DNA_Strand New DNA Strand DNA_Polymerase->New_DNA_Strand Synthesizes dNTPs dNTPs dNTPs->DNA_Polymerase This compound This compound This compound->DNA_Polymerase Inhibition

Caption: this compound is proposed to inhibit bacterial DNA replication by targeting DNA polymerase.

Conclusion

The antimicrobial efficacy of this compound stems from its ability to attack multiple, essential cellular targets in microorganisms. Its primary mode of action involves the disruption of the cell membrane, leading to increased permeability and the inhibition of vital membrane-associated functions. Concurrently, this compound inhibits key enzymes involved in energy metabolism and nutrient uptake, such as ATPase and the phosphotransferase system. Finally, it can interfere with the fundamental processes of DNA and RNA synthesis, thereby halting microbial growth and replication. This multifaceted mechanism of action makes this compound an effective preservative and underscores its importance in various industrial applications. Further research into the specific molecular interactions will continue to refine our understanding of this widely used antimicrobial agent.

References

An In-depth Technical Guide to the Solubility of Butylparaben in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butylparaben in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion of the physicochemical factors governing the solubility of this widely used preservative.

Quantitative Solubility of this compound

The solubility of this compound has been experimentally determined in several common organic solvents across a range of temperatures. The following tables summarize the mole fraction and mass fraction solubility data, facilitating direct comparison for solvent selection and process design. The data reveals that this compound is readily soluble in many common organic solvents.[1][2]

Table 1: Mole Fraction Solubility of this compound in Various Organic Solvents

Temperature (°C)MethanolEthanolPropanolAcetoneEthyl AcetateAcetonitrile
100.2010.2350.2980.4010.2580.119
200.2650.3060.3810.4890.3310.165
300.3440.3920.4780.5840.4180.224
400.4410.4930.5860.6810.5210.301
500.5560.6100.7010.7780.6390.401

Data sourced from Yang and Rasmuson (2010).

Table 2: Mass Fraction Solubility of this compound in Various Organic Solvents

Temperature (°C)MethanolEthanolPropanolAcetoneEthyl AcetateAcetonitrile
100.5980.6410.6430.7710.5920.381
200.6830.7180.7180.8300.6720.463
300.7700.7930.7890.8830.7530.558
400.8520.8600.8520.9270.8320.662
500.9250.9160.9060.9610.9020.768

Data sourced from Yang and Rasmuson (2010).

At 20°C, the mass fraction solubility of this compound in the studied solvents follows the order: Methanol > Ethanol > Acetone > Propanol > Ethyl Acetate > Acetonitrile.[3][4] However, when expressed in terms of mole fraction, the order changes to: Acetone > Propanol > Ethanol > Ethyl Acetate > Methanol > Acetonitrile.[3] This highlights the importance of considering the molecular weight of the solvents when evaluating solubility for specific applications. In all tested solvents, the solubility of this compound increases with a rise in temperature.

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative solubility data presented in this guide was primarily determined using the gravimetric method. This classical and reliable technique involves measuring the amount of solute dissolved in a saturated solution by weight.

Principle

A saturated solution is prepared by dissolving an excess amount of the solute (this compound) in a known volume of the solvent at a specific temperature. A known weight of the saturated solution is then taken, and the solvent is evaporated. The remaining solid residue, which is the dissolved solute, is weighed. The solubility is then calculated from the mass of the solute and the corresponding mass of the solvent.

Materials and Apparatus
  • This compound (solute)

  • Organic solvents (e.g., methanol, ethanol, acetone)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic water bath or incubator for temperature control

  • Isothermal shaker

  • Volumetric flasks

  • Pipettes

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • Evaporating dishes or vials

  • Drying oven

Experimental Workflow

The following diagram illustrates the key steps involved in the gravimetric determination of this compound solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Measurement cluster_analysis Analysis & Calculation prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed flask prep1->prep2 equil1 Place flask in a thermostatic shaker at constant temperature prep2->equil1 equil2 Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours) equil1->equil2 sample1 Allow solution to settle equil2->sample1 sample2 Withdraw a sample of the supernatant using a pre-heated/cooled syringe sample1->sample2 sample3 Filter the sample into a pre-weighed vial sample2->sample3 sample4 Weigh the vial with the saturated solution sample3->sample4 analysis1 Evaporate the solvent in a drying oven at a controlled temperature sample4->analysis1 analysis2 Cool the vial in a desiccator and weigh analysis1->analysis2 analysis3 Repeat drying and weighing until a constant mass is achieved analysis2->analysis3 analysis4 Calculate solubility (mass fraction and mole fraction) analysis3->analysis4

Gravimetric method workflow for solubility determination.

Factors Influencing this compound Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

Molecular Structure and Polarity

This compound (butyl p-hydroxybenzoate) is an ester with a molecular structure that includes both polar and non-polar regions. The hydroxyl (-OH) and ester (-COO-) groups are polar and capable of forming hydrogen bonds. The butyl chain (-C4H9) and the benzene ring are non-polar (lipophilic).

The presence of both polar and non-polar functionalities allows this compound to dissolve in a range of organic solvents. The overall solubility is a result of the interplay between the solute-solvent and solvent-solvent interactions.

Solvent Polarity

The solvents listed in this guide have varying polarities. The high solubility of this compound in alcohols like methanol and ethanol can be attributed to the hydrogen bonding interactions between the hydroxyl group of the paraben and the hydroxyl group of the alcohols. Acetone, being a polar aprotic solvent, can act as a hydrogen bond acceptor, interacting with the hydroxyl group of this compound. The solubility in less polar solvents like ethyl acetate is driven by dipole-dipole interactions and dispersion forces. Acetonitrile is a polar aprotic solvent, but the solubility of this compound in it is comparatively lower, suggesting that specific interactions play a significant role.

The following diagram illustrates the logical relationship between the polarity of the solvent and the solubility of this compound.

logical_relationship cluster_solute This compound cluster_solvent Organic Solvent cluster_interaction Intermolecular Interactions cluster_solubility Solubility Outcome solute Polar Head (-OH, -COO-) Non-polar Tail (-C4H9, Benzene Ring) interaction Hydrogen Bonding Dipole-Dipole Forces Dispersion Forces solute->interaction solvent Solvent Polarity solvent->interaction solubility High Solubility in Solvents with Compatible Polarity interaction->solubility

Factors influencing this compound solubility.

Conclusion

This technical guide provides essential data and methodologies for professionals working with this compound. The presented solubility data in various organic solvents, coupled with a detailed experimental protocol, offers a solid foundation for formulation development, process optimization, and further research. Understanding the physicochemical principles that govern the solubility of this compound is critical for its effective and efficient application in the pharmaceutical and cosmetic industries.

References

Butylparaben CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Butylparaben

Core Information

CAS Number: 94-26-8[1][2][3]

Molecular Formula: C₁₁H₁₄O₃[1][4]

IUPAC Name: Butyl 4-hydroxybenzoate

Synonyms: this compound, Butyl p-hydroxybenzoate, n-Butyl p-hydroxybenzoate, Butoben, Butyl Butex, Butyl Chemosept, Butyl Parasept, Butyl Tegosept, Preserval B, Solbrol B

Molecular Structure

Caption: Molecular Structure of this compound.

Data Presentation

Physicochemical Properties
PropertyValueUnitsReference
Molecular Weight194.23 g/mol
AppearanceWhite crystalline powder-
Melting Point68-71°C
Boiling Point156-157 @ 3.5 mmHg°C
Density1.28g/cm³
Flash Point129.2°C
Water Solubility<0.1 @ 17°C g/100 mL
LogP3.57-
pKa8.47-
Vapor Pressure2.51 x 10⁻⁴mm Hg @ 25°C
Spectroscopic Data
TechniqueKey Peaks/SignalsReference
Mass Spectrometry (MS)Electron Ionization (EI) mass spectrum available.
Infrared (IR) SpectroscopyIR spectrum available.
¹H Nuclear Magnetic Resonance (¹H NMR)¹H NMR spectrum in DMSO-d6 available.

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the esterification of p-hydroxybenzoic acid with n-butanol.

Methodology:

  • p-hydroxybenzoic acid and n-butanol are heated together to dissolve the acid.

  • Sulfuric acid is slowly added as a catalyst.

  • The mixture is refluxed for 8 hours.

  • After cooling, a 4% sodium carbonate solution is added to neutralize the remaining acid, and the aqueous layer is separated.

  • Excess butanol is removed by steam distillation.

  • The crude product is cooled and filtered.

  • Recrystallization from ethanol is performed to purify the final product.

High-Performance Liquid Chromatography (HPLC) for Determination in Ointment

This method is for the simultaneous determination of methylparaben and this compound in an ointment formulation.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile, methanol, and phosphate buffer in a ratio of 10:40:50 (v/v/v).

  • Flow Rate: 1 mL/minute.

  • Detector: UV-Visible detector at a wavelength of 270 nm.

  • Column: Not specified in the provided context.

  • Run Time: 10 minutes.

Sample Preparation:

  • Weigh 100 mg of the ointment product.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add 75 mL of the mobile phase solution.

  • Sonicate for 10 minutes to dissolve the sample.

  • Dilute to the mark with the mobile phase.

Standard Preparation:

  • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add 50 mL of the mobile phase.

  • Sonicate for 15 minutes to dissolve.

  • Dilute to the mark with the mobile phase to achieve a concentration of 1 mg/mL.

Mandatory Visualization

HPLC_Workflow HPLC Analysis Workflow for this compound in Ointment cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Weigh 100mg Ointment Dissolve in Mobile Phase Sonicate & Dilute injection Inject Sample & Standard Solutions sample_prep->injection standard_prep Weigh 10mg this compound RS Dissolve in Mobile Phase Sonicate & Dilute standard_prep->injection hplc_system HPLC System (Mobile Phase: ACN:MeOH:Buffer) (Flow Rate: 1 mL/min) detection UV Detection at 270 nm injection->detection chromatogram Obtain Chromatograms detection->chromatogram quantification Quantify this compound (Retention Time ~6.64 min) chromatogram->quantification

Caption: HPLC Analysis Workflow for this compound in Ointment.

Biological Activity and Signaling Pathways

This compound is recognized for its antimicrobial properties, inhibiting the growth of fungi and bacteria, which is why it is widely used as a preservative in cosmetics, food, and pharmaceuticals. The exact antimicrobial mechanism is not fully elucidated but is thought to involve the inhibition of DNA and RNA synthesis, as well as key enzymes like ATPase and phosphotransferase in some bacteria. It may also disrupt membrane transport processes.

Recent studies have focused on its potential as an endocrine disruptor. This compound has been shown to possess estrogenic and antiandrogenic activities.

A notable signaling pathway affected by this compound involves the farnesoid X receptor (FXR). Research has indicated that this compound can induce glycolipid metabolic disorders. This is proposed to occur through the disruption of the gut microbiota, which leads to decreased production of bile acids. The reduction in bile acids subsequently inhibits FXR signaling, contributing to hepatic lipogenesis, inflammation, gluconeogenesis, and insulin resistance.

FXR_Signaling_Pathway Proposed Mechanism of this compound on FXR Signaling This compound This compound Exposure gut_microbiota Disruption of Gut Microbiota This compound->gut_microbiota bile_acids Decreased Bile Acid Production gut_microbiota->bile_acids fxr_signaling Inhibition of FXR Signaling bile_acids->fxr_signaling leads to metabolic_disorders Glycolipid Metabolic Disorders fxr_signaling->metabolic_disorders contributes to

References

A Technical Guide to the History, Discovery, and Scientific Investigation of Parabens

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the history and discovery of parabens in scientific research.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Parabens, a class of alkyl esters of p-hydroxybenzoic acid, have been a cornerstone of preservation in the pharmaceutical, cosmetic, and food industries for nearly a century. Their broad-spectrum antimicrobial efficacy, low cost, and stability have made them ubiquitous. However, the discovery of their potential endocrine-disrupting properties has led to extensive scientific scrutiny and public debate. This technical guide provides an in-depth exploration of the history of parabens, from their initial synthesis to their widespread use and the subsequent scientific investigations into their mechanisms of action and biological effects. It includes a summary of key quantitative data, detailed experimental protocols for foundational studies, and visualizations of the signaling pathways they influence.

History and Discovery

The journey of parabens began with the isolation of their parent compound, p-hydroxybenzoic acid (PHBA), which is found naturally in various fruits and vegetables.

  • 1876: British chemist John H. Smith isolated p-hydroxybenzoic acid (PHBA) from the leaves of the bearberry shrub (Uvae Ursi)[1].

  • 1895: Another British chemist, Charles Fletcher, independently discovered PHBA and developed a method for synthesizing methyl p-hydroxybenzoate, the first synthetic paraben[1].

  • Early 1920s: German scientist Max Giese is credited with the first large-scale synthesis of parabens[2].

  • 1924: The antimicrobial properties of parabens were formally established by Sabalitschka[3]. In the same year, chemist Ferdinand Tschumi and his colleagues at the Swiss company Givaudan filed the first patent for a paraben-based preservative[4].

  • 1930s-1950s: The use of parabens as preservatives began to grow, initially in pharmaceutical products. By the 1950s, their low cost and effectiveness led to their widespread adoption in cosmetics, food, and other industries.

  • 1990s: Scientific studies began to investigate the estrogenic activity of parabens, raising concerns about their potential as endocrine disruptors. This led to a significant increase in research into their safety and biological effects.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the antimicrobial efficacy and estrogenic activity of various parabens.

Table 1: Minimum Inhibitory Concentration (MIC) of Parabens against Various Microorganisms

ParabenBacillus subtilis (%)Staphylococcus aureus (%)Escherichia coli (%)Pseudomonas aeruginosa (%)Candida albicans (%)Aspergillus niger (%)
Methylparaben 0.10.1>0.2>0.20.10.1
Ethylparaben 0.050.050.10.20.050.05
Propylparaben 0.0250.01250.10.10.01250.0125
Butylparaben 0.01250.01250.050.050.00630.0063

Data synthesized from multiple sources, including. Note that MIC values can vary depending on the specific strain and experimental conditions.

Table 2: Estrogenic Activity of Parabens

ParabenEstrogen Receptor α (ERα) Relative Binding Affinity (RBA)aERα Dimerization PC20 (M)bTranscriptional Activation PC10 (M)cTranscriptional Activation PC50 (M)c
Methylparaben 0.0035.98 x 10-5--
Ethylparaben 0.0083.29 x 10-57.57 x 10-62.25 x 10-5
Propylparaben 0.0273.09 x 10-51.18 x 10-62.69 x 10-6
This compound 0.0862.58 x 10-53.02 x 10-71.48 x 10-6
Isopropylparaben 0.0431.37 x 10-53.58 x 10-71.59 x 10-6
Isothis compound 0.1031.43 x 10-51.80 x 10-71.22 x 10-6
17β-Estradiol 100-4.29 x 10-121.13 x 10-11

a RBA relative to 17β-estradiol (set at 100). Data from Okubo et al. (2001). b PC20: concentration resulting in 20% of the maximal activity of the positive control (4-hydroxytamoxifen) in a BRET-based ERα dimerization assay. c PC10 and PC50: concentration for 10% and 50% of maximal activity of 17β-estradiol in a stably transfected transcriptional activation (STTA) assay.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the properties of parabens.

This protocol outlines a standard broth microdilution method to determine the lowest concentration of a paraben that inhibits the visible growth of a microorganism.

  • Preparation of Paraben Stock Solutions: Prepare stock solutions of each paraben (e.g., methylparaben, propylparaben) in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).

  • Preparation of Microorganism Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the paraben stock solutions in the appropriate broth medium.

  • Inoculation: Add the standardized microorganism inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without paraben) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the paraben at which no visible growth (turbidity) of the microorganism is observed.

This protocol describes a method to determine the ability of parabens to bind to the estrogen receptor by competing with a radiolabeled estrogen.

  • Preparation of Receptor Source: Utilize a source of estrogen receptors, such as a cytosol fraction from MCF-7 human breast cancer cells or a purified recombinant human ERα.

  • Competitive Binding Reaction: In a reaction tube, combine the receptor source, a constant concentration of a radiolabeled estrogen (e.g., [3H]17β-estradiol), and varying concentrations of the test paraben or unlabeled 17β-estradiol (for the standard curve).

  • Incubation: Incubate the mixture at 4°C for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled estrogen from the free radiolabeled estrogen. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.

  • Quantification: After washing to remove unbound ligand, quantify the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radiolabel against the logarithm of the competitor concentration. The IC50 value (the concentration of the paraben that inhibits 50% of the specific binding of the radiolabeled estrogen) is determined from this curve. The Relative Binding Affinity (RBA) can then be calculated as: (IC50 of 17β-estradiol / IC50 of paraben) x 100.

This assay measures the ability of a chemical to induce the transcription of a reporter gene under the control of an estrogen-responsive element.

  • Cell Culture: Use a cell line, such as HeLa or MCF-7, that has been stably transfected with an estrogen receptor (e.g., ERα) and a reporter gene construct containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase).

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Chemical Exposure: Expose the cells to various concentrations of the test parabens or 17β-estradiol (positive control) for 24 hours.

  • Cell Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).

  • Data Analysis: Normalize the reporter gene activity to a measure of cell viability (e.g., total protein concentration). Plot the normalized activity against the logarithm of the chemical concentration to generate a dose-response curve and determine PC10 and PC50 values.

Visualizations of Signaling Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key molecular mechanisms and signaling pathways affected by parabens.

Parabens exert their antimicrobial effects through multiple mechanisms, primarily by disrupting cellular integrity and key biosynthetic processes.

Antimicrobial_Mechanisms Parabens Parabens Membrane Bacterial Cell Membrane Parabens->Membrane interacts with DNA_RNA_Synth Inhibition of DNA and RNA Synthesis Parabens->DNA_RNA_Synth Protein_Synth Inhibition of Protein Synthesis Parabens->Protein_Synth Transport Disruption of Membrane Transport Processes Membrane->Transport Cell_Death Bacterial Cell Death Transport->Cell_Death DNA_RNA_Synth->Cell_Death Protein_Synth->Cell_Death

Caption: Antimicrobial mechanisms of parabens.

Parabens can act as xenoestrogens, mimicking the action of endogenous estrogens by binding to estrogen receptors and modulating gene expression.

Estrogenic_Signaling Paraben Paraben (Xenoestrogen) ER Estrogen Receptor (ERα / ERβ) Paraben->ER binds to Dimerization Receptor Dimerization ER->Dimerization Nucleus Translocation to Nucleus Dimerization->Nucleus ERE Binds to Estrogen Response Element (ERE) Nucleus->ERE Transcription Altered Gene Transcription ERE->Transcription Response Cellular Response (e.g., Proliferation) Transcription->Response

Caption: Paraben interaction with the estrogen signaling pathway.

Certain parabens have been shown to promote the invasive properties of human cells through the activation of the MAPK signaling pathway.

MAPK_Signaling Parabens Methylparaben Propylparaben MAPK Activation of p38 MAPK and JNK1/2 Parabens->MAPK MMPs_TIMPs Upregulation of MMP2/MMP9 Altered TIMP1/TIMP2 MAPK->MMPs_TIMPs Invasion Increased Cell Invasion MMPs_TIMPs->Invasion

Caption: Paraben-induced MAPK signaling leading to cell invasion.

Conclusion

The history of parabens in scientific research is a compelling narrative of a widely used class of chemicals, from their celebrated utility as preservatives to the complex toxicological questions they now pose. For researchers, scientists, and drug development professionals, a thorough understanding of their history, mechanisms of action, and the experimental basis for their evaluation is crucial. The quantitative data and methodologies presented in this guide offer a foundational resource for continued investigation into the safety and application of parabens and their alternatives. The ongoing research into their interaction with cellular signaling pathways underscores the importance of a nuanced, evidence-based approach to assessing the risks and benefits of these ubiquitous compounds.

References

The Natural Occurrence of Butylparaben in Plants: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butylparaben, a butyl ester of p-hydroxybenzoic acid, is widely recognized for its efficacy as an antimicrobial preservative in a vast array of commercial products, including pharmaceuticals, cosmetics, and foodstuffs.[1] While the industrial synthesis and application of this compound are well-documented, its endogenous presence within the plant kingdom is a subject of scientific inquiry. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing the quantitative data available, plausible biosynthetic pathways, and robust experimental protocols for its detection and quantification at trace levels. The information is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this topic.

Quantitative Analysis of Endogenous this compound in Plants

The natural occurrence of parabens in various fruits and vegetables has been reported, though scientific literature with specific quantitative data for this compound remains limited.[1] The concentrations that have been detected are typically at the nanogram per gram level, underscoring the need for highly sensitive analytical methodologies. The available data suggests that while present, this compound is not a widespread or abundant natural product in the surveyed plants.

A study conducted in the United States provided quantitative data on paraben concentrations in various foodstuffs, including fruits and vegetables.[2] Another study from China also investigated paraben levels in a wide range of food items.[3] It is important to note that these studies do not definitively distinguish between endogenous this compound and that which may be present due to environmental contamination or migration from packaging.[3] However, they provide the best available estimates for the baseline levels of this compound in plant-derived foods.

Plant CategoryMean Concentration (ng/g)Study Reference
Vegetables0.054Liao et al., 2013 (USA)
Fruits0.007Liao et al., 2013 (USA)
Vegetables1.75Liao et al., 2013 (China)

Biosynthesis of this compound in Plants: A Putative Pathway

The complete biosynthetic pathway for this compound in plants has not been fully elucidated. However, it is hypothesized to originate from the well-established shikimate and phenylpropanoid pathways, which produce the precursor molecule, p-hydroxybenzoic acid (p-HBA).

1. Biosynthesis of p-Hydroxybenzoic Acid (p-HBA)

p-Hydroxybenzoic acid is a key phenolic compound in plants, synthesized from chorismic acid, a branch-point intermediate of the shikimate pathway. The conversion of chorismic acid to p-HBA is a critical step. While the precise enzymatic machinery can vary between plant species, a common route involves the enzyme chorismate pyruvate-lyase.

p_HBA_Biosynthesis Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate p_HBA p-Hydroxybenzoic Acid (p-HBA) Chorismate->p_HBA Chorismate Pyruvate-Lyase

Biosynthesis of p-hydroxybenzoic acid (p-HBA) from the shikimate pathway.

2. Esterification of p-HBA to this compound

The final step in the formation of this compound is the esterification of p-HBA with a butyl group donor. In plants, this reaction is likely catalyzed by an acyltransferase. The BAHD acyltransferase family is known to utilize acyl-CoA thioesters as acyl donors, while the serine carboxypeptidase-like (SCPL) acyltransferase family uses 1-O-β-glucose esters. Therefore, a putative pathway would involve the activation of a C4 moiety (butanol or a related compound) and its subsequent transfer to p-HBA.

Butylparaben_Formation p_HBA p-Hydroxybenzoic Acid This compound This compound p_HBA->this compound Butyl_Donor Butyl Donor (e.g., Butanoyl-CoA) Butyl_Donor->this compound Acyltransferase Putative Acyltransferase (e.g., BAHD family) Acyltransferase->this compound

Hypothetical enzymatic esterification of p-HBA to form this compound in plants.

Experimental Protocols for Analysis of Endogenous this compound

The quantification of endogenous this compound in plant tissues is challenging due to its trace-level concentrations and the complexity of the plant matrix. The following protocol is a synthesized approach based on established methods for the analysis of parabens and other trace-level secondary metabolites in complex samples.

1. Sample Preparation and Extraction

  • 1.1. Sample Collection and Storage: Collect fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.

  • 1.2. Homogenization: Lyophilize (freeze-dry) the plant tissue to remove water and then grind to a fine, homogenous powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen.

  • 1.3. Ultrasonic-Assisted Extraction (UAE):

    • Weigh approximately 1-2 g of the dried plant powder into a centrifuge tube.

    • Add 10 mL of a suitable extraction solvent, such as methanol or acetonitrile.

    • Spike the sample with an internal standard (e.g., deuterated this compound) for accurate quantification.

    • Vortex the mixture for 1 minute.

    • Place the sample in an ultrasonic bath for 15-30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more on the remaining pellet.

    • Pool the supernatants.

2. Extract Purification via Solid-Phase Extraction (SPE)

  • 2.1. Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • 2.2. Sample Loading: Dilute the pooled supernatant with deionized water (1:1 v/v) and load it onto the conditioned SPE cartridge.

  • 2.3. Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • 2.4. Elution: Elute the this compound and other less polar compounds with 5 mL of methanol or acetonitrile.

  • 2.5. Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase for analysis.

3. Analytical Determination

3.1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

  • Derivatization: Since parabens are polar, derivatization is required to improve their volatility for GC analysis. The extract residue can be derivatized with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form trimethylsilyl (TMS) derivatives.

  • Chromatographic Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Mass Spectrometry: Electron ionization (EI) source.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.

Workflow Visualization

The overall process for the analysis of endogenous this compound in plant tissues can be summarized in the following workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis Plant_Material Plant Tissue Homogenization Lyophilization & Grinding Plant_Material->Homogenization Extraction Ultrasonic-Assisted Extraction (Methanol/Acetonitrile) Homogenization->Extraction SPE Solid-Phase Extraction (C18) Extraction->SPE Crude Extract Concentration Evaporation & Reconstitution SPE->Concentration HPLC_MS HPLC-MS/MS Concentration->HPLC_MS Purified Extract GC_MS GC-MS (with Derivatization) Concentration->GC_MS Purified Extract Data Data Analysis & Quantification HPLC_MS->Data GC_MS->Data

General workflow for the extraction and analysis of this compound from plant matrices.

This technical guide has synthesized the current knowledge regarding the natural occurrence of this compound in plants. The available evidence indicates that while some plants do contain endogenous this compound, the concentrations are exceedingly low. The biosynthesis is likely an extension of the phenylpropanoid pathway, involving the esterification of p-hydroxybenzoic acid by acyltransferases, though the specific enzymes have yet to be identified. The successful detection and quantification of these trace amounts necessitate highly sensitive and specific analytical protocols, such as those employing HPLC-MS/MS or GC-MS, coupled with robust sample preparation and purification steps. Further research is required to expand the quantitative database across a wider range of plant species and to fully elucidate the enzymatic mechanisms responsible for this compound biosynthesis in plants.

References

An In-depth Technical Guide to Butylparaben Degradation Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylparaben, a widely utilized antimicrobial preservative in pharmaceuticals, cosmetics, and food products, has come under increasing scrutiny due to its potential endocrine-disrupting properties and environmental persistence. Understanding its degradation pathways and the resulting byproducts is crucial for assessing its environmental fate, toxicological implications, and for the development of effective remediation strategies. This technical guide provides a comprehensive overview of the primary degradation routes of this compound, including advanced oxidation processes (AOPs), microbial, and enzymatic pathways. It details the byproducts formed, presents quantitative data on degradation efficiency, and outlines the experimental protocols for studying these processes.

Degradation Pathways and Byproducts

The degradation of this compound can be broadly categorized into abiotic and biotic pathways. Abiotic methods primarily involve advanced oxidation processes that generate highly reactive species to break down the this compound molecule. Biotic degradation relies on the metabolic activities of microorganisms and enzymes.

Advanced Oxidation Processes (AOPs)

AOPs are highly effective in degrading this compound by generating powerful oxidizing agents, most notably hydroxyl radicals (•OH).

Ozonation is a widely studied AOP for paraben degradation. The reaction can proceed through direct reaction with ozone or via the generation of hydroxyl radicals, especially at alkaline pH.[1][2][3] The primary mechanism involves hydroxylation of the aromatic ring and the ester chain.[4]

Key Byproducts:

  • Hydroxylated butylparabens[1]

  • p-Hydroxybenzoic acid (PHBA)

  • Hydroquinone

  • Ring-opened carboxylic acids (further mineralization)

The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) generates hydroxyl radicals, leading to the rapid degradation of this compound.

Key Byproducts:

  • Hydroxylated intermediates

  • p-Hydroxybenzoic acid

  • Further degradation to smaller organic acids and eventually CO₂ and H₂O

In photocatalytic degradation, a semiconductor catalyst like titanium dioxide (TiO₂) is activated by UV light to produce electron-hole pairs, which in turn generate reactive oxygen species, including hydroxyl radicals.

Key Byproducts:

  • Ten organic intermediates have been identified in the photocatalytic degradation of parabens, including diethyl phthalate.

  • p-Hydroxybenzoic acid

  • Phenol

This process combines ultrasound and UV irradiation to enhance the degradation of this compound. The combined process has been shown to be more effective than either process alone.

Key Byproducts:

  • 1-hydroxy this compound

  • dihydroxy this compound

  • Hydroquinone

  • 4-hydroxybenzoic acid

Microbial Degradation

Certain microorganisms can utilize this compound as a carbon source, leading to its biodegradation.

Strains of Pseudomonas and Burkholderia have been identified as capable of degrading parabens. For instance, Burkholderia latens can completely degrade both methylparaben and propylparaben. In some cases, the parabens are completely utilized as a carbon source, with no detectable accumulation of intermediate byproducts in HPLC analysis.

Key Byproducts:

  • p-Hydroxybenzoic acid (a common intermediate in paraben biodegradation)

  • Phenol (from the decarboxylation of p-HBA)

  • Complete mineralization to CO₂ and H₂O

Enzymatic Degradation

Specific enzymes have shown the ability to degrade parabens through hydrolysis.

Cutinase, an enzyme from the fungus Fusarium solani pisi, has been successfully used for the enzymatic removal of parabens. The degradation occurs via the hydrolysis of the ester bond. This process has been shown to significantly reduce the estrogenic activity of the parent compound.

Key Byproduct:

  • p-Hydroxybenzoic acid

Quantitative Data on this compound Degradation

The efficiency of this compound degradation varies significantly depending on the method and experimental conditions. The following tables summarize key quantitative data from various studies.

Degradation MethodInitial this compound Conc.Degradation EfficiencyTimeConditionsReference
Ozonation 100 µMAlmost complete20 minOzone conc. 5 mg/L, pH 11
UV/TiO₂ 10.30 - 41.20 µM32-50%24 hrO₂-sparged conc. 30 mg/L
Photosonolysis (US/UV) Not specified99.2 ± 1.4%120 minCalorimetric power 40 W, pH 7
Enzymatic (Cutinase) 800 µg/LEffective degradation48 hrIn real wastewater effluent
Degradation MethodKey Byproducts IdentifiedAnalytical MethodReference
Ozonation 20 degradation by-products, mainly hydroxylated parabensGC-MS after silylation
Photosonolysis (US/UV) 1-hydroxy BPB, dihydroxy BPB, hydroquinone, 4-hydroxybenzoic acidNot specified
Enzymatic (Cutinase) 4-hydroxybenzoic acidNot specified
Photocatalysis (UV/TiO₂) Ten organic intermediates including diethyl phthalate and 4-hydroxybenzoic acidLC/MS/MS

Experimental Protocols

Sample Preparation for Analysis of this compound and its Byproducts

A common procedure for extracting parabens and their degradation products from aqueous samples for analysis is as follows:

  • Acidification: Acidify the water sample to a pH of approximately 2-3 with a suitable acid (e.g., sulfuric acid or hydrochloric acid).

  • Extraction: Perform a liquid-liquid extraction using a non-polar solvent such as diethyl ether or a solid-phase extraction (SPE) with a C18 cartridge.

  • Concentration: Evaporate the solvent to concentrate the analytes.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile) for chromatographic analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound and its degradation byproducts.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous acidic solution (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Detection: UV detection at a wavelength of 254 nm is frequently employed. Fluorescence detection can also be used for enhanced sensitivity.

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known concentration standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

GC-MS is a powerful tool for the identification of unknown degradation byproducts.

  • Derivatization: As many degradation byproducts are polar and non-volatile, a derivatization step (e.g., silylation) is often necessary to make them amenable to GC analysis.

  • Separation: The derivatized sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase.

  • Identification: The separated components are then introduced into the mass spectrometer, which provides a mass spectrum for each compound. The identification is based on the fragmentation pattern and comparison with spectral libraries.

Visualizations

Degradation Pathways

Butylparaben_Degradation_Pathways cluster_AOPs Advanced Oxidation Processes cluster_Biotic Biotic Degradation BP This compound AOPs Ozonation, UV/H₂O₂, UV/TiO₂, US/UV BP->AOPs Hydroxylated_BP Hydroxylated This compound AOPs->Hydroxylated_BP Hydroxylation PHBA_AOP p-Hydroxybenzoic Acid AOPs->PHBA_AOP Hydrolysis Ring_Opened Ring-Opened Products Hydroxylated_BP->Ring_Opened Hydroquinone Hydroquinone PHBA_AOP->Hydroquinone Mineralization_AOP CO₂ + H₂O Ring_Opened->Mineralization_AOP BP2 This compound Microbial Microbial Degradation (Pseudomonas, Burkholderia) BP2->Microbial Enzymatic Enzymatic Degradation (Cutinase) BP2->Enzymatic PHBA_Biotic p-Hydroxybenzoic Acid Microbial->PHBA_Biotic Hydrolysis Enzymatic->PHBA_Biotic Hydrolysis Phenol Phenol PHBA_Biotic->Phenol Decarboxylation Mineralization_Biotic CO₂ + H₂O (Carbon Source) PHBA_Biotic->Mineralization_Biotic Phenol->Mineralization_Biotic

Caption: Generalized degradation pathways of this compound via AOPs and biotic processes.

Experimental Workflow for Degradation Studies

Experimental_Workflow start Start: Aqueous Sample Containing this compound degradation Apply Degradation Treatment (e.g., Ozonation, UV/H₂O₂, Microbial Inoculation) start->degradation sampling Collect Samples at Different Time Intervals degradation->sampling extraction Sample Preparation: Acidification & Extraction sampling->extraction analysis Instrumental Analysis extraction->analysis hplc HPLC-UV/Fluorescence (Quantification) analysis->hplc Quantitative gcms GC-MS (Byproduct Identification) analysis->gcms Qualitative data Data Analysis: Degradation Kinetics & Byproduct Identification hplc->data gcms->data end End: Report Results data->end

Caption: A typical experimental workflow for studying this compound degradation.

Conclusion

The degradation of this compound is a complex process influenced by a variety of factors, leading to a range of transformation products. Advanced oxidation processes have demonstrated high efficiency in mineralizing this compound, while microbial and enzymatic pathways offer more environmentally benign alternatives. A thorough understanding of these pathways and the associated byproducts is essential for the comprehensive risk assessment of this compound and for the development of sustainable management strategies for this widely used preservative. Further research is warranted to fully elucidate the toxicological profiles of all degradation intermediates and to optimize degradation processes for real-world applications.

References

Toxicological Profile of Butylparaben: A Technical Guide for Risk Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylparaben, a member of the paraben family of preservatives, has been widely utilized in pharmaceutical, cosmetic, and food products for its effective antimicrobial properties. However, its potential for endocrine disruption and other toxicological effects has prompted extensive research and regulatory scrutiny. This technical guide provides a comprehensive overview of the toxicological profile of this compound to support risk assessment for drug development and other applications. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and processes.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is readily absorbed following oral and subcutaneous administration, with partial absorption observed after dermal application.[1] It is extensively metabolized, primarily through hydrolysis to p-hydroxybenzoic acid (PHBA), which is then conjugated with glucuronic acid or glycine before excretion.[2][3]

Experimental Protocol: Pharmacokinetic Study in Rats

A typical pharmacokinetic study to determine the ADME profile of this compound in rats following oral administration would involve the following steps:

  • Animal Model: Male and female Sprague-Dawley rats are used.[2]

  • Test Substance Administration: A single dose of radiolabeled ([14C]) this compound is administered by oral gavage.[2]

  • Sample Collection: Blood, urine, and feces are collected at predetermined time points.

  • Analysis: The concentration of the parent compound and its metabolites in the collected samples is determined using techniques such as liquid scintillation counting and high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Parameters: Key parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC) are calculated.

Quantitative ADME Data
ParameterRoute of AdministrationSpeciesDoseValueReference
Cmax OralRat (Male)100 mg/kg26,592 ng eq/g (total radioactivity)
OralRat (Female)100 mg/kg38,664 ng eq/g (total radioactivity)
DermalRat100 mg/kg4- to 10-fold lower than oral/subcutaneous
Tmax OralRat100 mg/kg0.5 hours
DermalRat100 mg/kg8 hours
SubcutaneousRat100 mg/kg2 hours
AUC OralRat (Male)100 mg/kg82,153 ng eq h/g (total radioactivity)
OralRat (Female)100 mg/kg143,630 ng eq h/g (total radioactivity)
Excretion OralRat100 mg/kg>70% in urine, <4% in feces (within 24h)
DermalRat100 mg/kg14-27% in urine, <2% in feces

Visualization of this compound ADME

ADME_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver & Skin) cluster_excretion Excretion Oral Oral Systemic Circulation Systemic Circulation Oral->Systemic Circulation High Dermal Dermal Dermal->Systemic Circulation Partial Subcutaneous Subcutaneous Subcutaneous->Systemic Circulation High This compound This compound Systemic Circulation->this compound p-Hydroxybenzoic Acid (PHBA) p-Hydroxybenzoic Acid (PHBA) This compound->p-Hydroxybenzoic Acid (PHBA) Hydrolysis by Esterases Conjugates Conjugates p-Hydroxybenzoic Acid (PHBA)->Conjugates Glucuronidation/Glycination Urine Urine Conjugates->Urine Feces Feces Conjugates->Feces

Figure 1: this compound ADME Pathway

Acute, Subchronic, and Chronic Toxicity

This compound exhibits low acute toxicity. Subchronic and chronic studies have been conducted to establish no-observed-adverse-effect levels (NOAELs).

Quantitative Toxicity Data
EndpointSpeciesRouteValueReference
LD50 MouseOral>5,000 mg/kg
RatOral>2,000 mg/kg
RabbitDermal>2,000 mg/kg
MouseIntraperitoneal230 mg/kg
NOAEL RatOral (90-day)900-1,200 mg/kg/day
RatSubcutaneous (13-week)50 mg/kg/day
Rat (Maternal)Oral (Developmental)100 mg/kg/day
Rat (Developmental)Oral1,000 mg/kg/day
LOAEL RatOral (Reproductive)10 mg/kg/day
Experimental Protocol: 90-Day Oral Toxicity Study (Rodent) - OECD 408

A 90-day oral toxicity study is designed to provide information on potential health hazards from repeated exposure over a significant portion of a rodent's lifespan.

  • Test System: Typically conducted in rats.

  • Dose Levels: At least three dose levels and a control group are used.

  • Administration: The test substance is administered daily via the diet, drinking water, or gavage for 90 days.

  • Observations: Animals are observed for signs of toxicity, and body weight and food/water consumption are monitored.

  • Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at the end of the study.

  • Pathology: A full necropsy is performed on all animals, and organs are weighed. Histopathological examination of target organs is conducted.

  • Endpoint: The NOAEL is determined based on the absence of adverse effects.

Visualization of a General Toxicity Testing Workflow

Toxicity_Workflow Dose Range-Finding Study Dose Range-Finding Study Main Study (e.g., 90-day) Main Study (e.g., 90-day) Dose Range-Finding Study->Main Study (e.g., 90-day) Select Dose Levels In-life Phase In-life Phase Main Study (e.g., 90-day)->In-life Phase Daily Dosing & Observation Terminal Phase Terminal Phase In-life Phase->Terminal Phase End of Dosing Period Data Analysis & Reporting Data Analysis & Reporting Terminal Phase->Data Analysis & Reporting Necropsy, Histopathology, Clinical Pathology Determine NOAEL/LOAEL Determine NOAEL/LOAEL Data Analysis & Reporting->Determine NOAEL/LOAEL

Figure 2: General Toxicity Study Workflow

Genotoxicity and Carcinogenicity

The genotoxicity of this compound is a subject of conflicting reports. While some in vitro studies have suggested genotoxic potential, in vivo studies have generally been negative. This compound is not classified as a carcinogen by major regulatory agencies.

Reproductive and Developmental Toxicity

Concerns about the endocrine-disrupting properties of this compound have led to extensive investigation of its effects on reproduction and development.

Experimental Protocol: Two-Generation Reproduction Toxicity Study - OECD 416

This study is designed to assess the effects of a substance on all phases of the reproductive cycle.

  • Parental Generation (F0): Young adult male and female rats are dosed for a pre-mating period, during mating, gestation, and lactation.

  • First Filial Generation (F1): Offspring are exposed from conception through lactation and, after weaning, are selected to become the F1 parental generation. They continue to be dosed throughout their maturation, mating, and production of the F2 generation.

  • Second Filial Generation (F2): The F2 offspring are evaluated until weaning.

  • Endpoints: A wide range of endpoints are assessed, including fertility, gestation length, litter size, pup viability, growth, and sexual development. Gross and microscopic pathology of reproductive organs is also performed.

Experimental Protocol: Prenatal Developmental Toxicity Study - OECD 414

This study focuses on adverse effects on the pregnant female and the developing embryo and fetus.

  • Animal Model: Pregnant rats or rabbits are used.

  • Dosing Period: The test substance is administered daily from implantation to the day before cesarean section.

  • Evaluation: Dams are observed for signs of toxicity. Fetuses are examined for external, visceral, and skeletal abnormalities.

Visualization of a Two-Generation Reproductive Toxicity Study

Two_Gen_Study cluster_F0 F0 Generation cluster_F1 F1 Generation cluster_F2 F2 Generation F0_Dosing Dosing (Pre-mating, Mating, Gestation, Lactation) F1_Pups F1 Pups F0_Dosing->F1_Pups Produce F1_Selection Select F1 Parents F1_Pups->F1_Selection F1_Dosing Dosing (Maturation, Mating, Gestation, Lactation) F1_Selection->F1_Dosing F2_Pups F2 Pups (Evaluated until weaning) F1_Dosing->F2_Pups Produce

Figure 3: OECD 416 Two-Generation Study

Endocrine Disruption

This compound is considered an endocrine-disrupting chemical due to its estrogenic and antiandrogenic activities.

Estrogenic Activity

This compound can bind to estrogen receptors (ERα and ERβ), although with a much lower affinity than estradiol. This binding can lead to the activation of estrogen-responsive genes, promoting cell proliferation in estrogen-sensitive tissues.

Estrogenic_Pathway This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds Complex This compound-ER Complex ER->Complex Dimerization Dimerization Complex->Dimerization Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA Nuclear Translocation->ERE Binds to Gene Transcription Gene Transcription ERE->Gene Transcription Initiates Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Leads to

Figure 4: Estrogenic Signaling of this compound
Antiandrogenic Activity

This compound has been shown to act as an androgen receptor (AR) antagonist, inhibiting the transcriptional activity induced by testosterone. It may also interfere with testosterone synthesis. A recent study suggests a novel mechanism involving the inhibition of 3α-hydroxysteroid dehydrogenases, enzymes involved in the production of dihydrotestosterone (DHT).

Antiandrogenic_Pathway Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds to No Transcription Inhibition of Androgen-Responsive Gene Transcription AR->No Transcription Leads to This compound This compound This compound->AR Competitively Binds to Reduced Sperm Production Reduced Sperm Production No Transcription->Reduced Sperm Production

Figure 5: Antiandrogenic Action of this compound

Conclusion

This compound exhibits a complex toxicological profile characterized by low acute toxicity but significant concerns related to its endocrine-disrupting properties. The estrogenic and antiandrogenic activities of this compound have been demonstrated in numerous in vitro and in vivo studies, leading to effects on reproductive and developmental endpoints. While genotoxicity and carcinogenicity do not appear to be primary concerns, the potential for this compound to contribute to the overall burden of endocrine-disrupting chemicals warrants careful consideration in risk assessments. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in evaluating the safety of this compound in various applications. Further research is needed to fully elucidate the long-term consequences of human exposure, particularly in sensitive populations.

References

Butylparaben: A Technical Whitepaper on its Potential as an Endocrine Disruptor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Butylparaben (BP), an alkyl ester of p-hydroxybenzoic acid, is a widely utilized preservative in cosmetics, pharmaceuticals, and consumer products due to its antimicrobial properties. However, a growing body of scientific evidence has raised concerns about its potential to act as an endocrine-disrupting chemical (EDC). This technical guide provides an in-depth review of the mechanisms through which this compound may interfere with the endocrine system, supported by quantitative data from key in vitro and in vivo studies. It details the estrogenic, anti-androgenic, and thyroid-disrupting activities of this compound, as well as its interactions with other nuclear receptors such as PPARs. Detailed experimental protocols and signaling pathway diagrams are provided to offer a comprehensive resource for the scientific community.

Introduction

Parabens are a class of chemicals extensively used for their bactericidal and fungicidal properties.[1] Structurally, their phenolic group is similar to that of estrogen, which is the primary basis for concern regarding their potential to interfere with the endocrine system.[2] Among the common parabens, the potency of endocrine-related effects often increases with the length of the alkyl chain, making this compound a subject of significant scientific scrutiny.

Endocrine-disrupting chemicals can exert their effects by mimicking endogenous hormones, antagonizing hormone receptors, altering hormone synthesis and metabolism, or modifying hormone transport and clearance.[2] this compound has been shown to interact with multiple endocrine pathways, leading to potential adverse effects on reproductive and developmental health in animal models.[3] This document synthesizes the current state of knowledge, focusing on the molecular mechanisms, quantitative effects, and experimental methodologies used to assess this compound's endocrine-disrupting potential.

Mechanisms of Endocrine Disruption

This compound interferes with the endocrine system through several distinct mechanisms, including direct interaction with steroid hormone receptors, disruption of thyroid hormone homeostasis, and activation of other nuclear receptors that regulate metabolism.

Estrogenic Activity

One of the most well-documented effects of this compound is its ability to act as a xenoestrogen by binding to and activating estrogen receptors (ERα and ERβ).

  • Receptor Binding and Activation: this compound competitively binds to estrogen receptors, with its activity being dependent on the length of its alkyl sidechain. Though its potency is significantly lower than that of 17β-estradiol (estimated to be 10,000 to 100,000 times less potent), its widespread use raises concerns about continuous exposure.

  • Cellular Effects: In estrogen-responsive human breast cancer cell lines such as MCF-7 and T47D-Kbluc, this compound has been shown to induce cell proliferation and activate estrogen-dependent reporter genes.

  • In Vivo Effects: The uterotrophic assay in rodents, a standard test for estrogenicity, has shown that subcutaneous administration of high doses of this compound can lead to a significant increase in uterine weight, confirming its estrogenic action in vivo.

Estrogenic_Activity cluster_EC cluster_CP cluster_N BP This compound ER Estrogen Receptor (ERα / ERβ) BP->ER ER_Dimer ER Dimerization & Activation ER->ER_Dimer Binding Translocation Nuclear Translocation ER_Dimer->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription

Fig. 1: this compound's Estrogenic Signaling Pathway.
Anti-Androgenic Activity

This compound can also antagonize the function of androgens by interfering with the androgen receptor (AR).

  • Receptor Antagonism: In vitro assays demonstrate that this compound can significantly inhibit the transcriptional activity induced by testosterone, suggesting it acts as an AR antagonist.

  • Developmental Effects: Perinatal exposure to this compound in rats has been linked to several adverse outcomes in male offspring. These include a reduced anogenital distance (AGD), a sensitive marker for anti-androgenic effects during development.

  • Reproductive Toxicity: Studies have reported dose-dependent reductions in sperm production and reserves, as well as decreased weights of androgen-dependent tissues like the epididymis and ventral prostate in animals exposed to this compound.

Anti_Androgenic_Activity cluster_CP cluster_N T Testosterone AR Androgen Receptor (AR) T->AR Activates BP This compound BP->AR Inhibits ARE Androgen Response Element (ARE) AR->ARE Binds to DNA Inhibition Inhibition of Gene Transcription ARE->Inhibition Thyroid_Disruption cluster_Thyroid Thyroid Follicular Cell cluster_Peripheral Peripheral Tissues BP This compound NIS NIS Transporter (Iodide Uptake) BP->NIS Inhibits TPO Thyroid Peroxidase (TPO) (Hormone Synthesis) BP->TPO Alters Activity D1 Deiodinase 1 (D1) (T4 to T3 Conversion) BP->D1 Alters Activity Hormones T4 and T3 Production NIS->Hormones TPO->Hormones PPAR_Activation cluster_N BP This compound PPAR PPARγ BP->PPAR Activates Dimer PPARγ/RXR Heterodimer PPAR->Dimer RXR RXR RXR->Dimer PPRE Peroxisome Proliferator Response Element (PPRE) Dimer->PPRE Binds to DNA Adipogenesis ↑ Adipogenic Gene Expression PPRE->Adipogenesis Perinatal_Study_Workflow start Time-Mated Pregnant Dams dosing Daily Dosing (e.g., Oral Gavage) GD 7 to PND 22 start->dosing birth Birth of Pups (PND 0) dosing->birth pnd1 PND 1 Assessment: - Anogenital Distance - Body Weight birth->pnd1 prepub_necropsy Prepubertal Necropsy (PND 22): - Organ Weights - Histology - Gene Expression pnd1->prepub_necropsy Subset of Offspring adult_necropsy Adult Necropsy (PND 90): - Organ Weights - Sperm Analysis - Hormone Levels pnd1->adult_necropsy Remaining Offspring

References

In Vitro Estrogenic Activity of Butylparaben: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylparaben, a member of the paraben family of preservatives, is widely utilized in cosmetics, pharmaceuticals, and food products for its antimicrobial properties. However, growing scientific evidence indicates that this compound possesses estrogenic activity, classifying it as a potential endocrine-disrupting chemical (EDC). This technical guide provides an in-depth analysis of the in vitro estrogenic activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the endocrine-disrupting potential of this compound.

Quantitative Data Summary

The estrogenic activity of this compound has been evaluated using a variety of in vitro assays. The following tables summarize the key quantitative data from estrogen receptor (ER) binding assays, cell proliferation assays, and reporter gene assays.

Table 1: Estrogen Receptor Binding Affinity of this compound
Assay TypeReceptorTest SystemIC50 (µM)Relative Binding Affinity (RBA %)Reference
Competitive BindingHuman ERαRecombinant2.450.011[1]
Competitive BindingHuman ERβRecombinantNot ReportedNot Reported[1]
Competitive BindingRat Uterine CytosolRat Uteri~14.20.007[2]

IC50 (half-maximal inhibitory concentration) is the concentration of this compound required to displace 50% of the radiolabeled estradiol from the estrogen receptor. RBA is the binding affinity of this compound relative to 17β-estradiol (RBA = 100%).

Table 2: Proliferative Effects of this compound on Estrogen-Dependent Cells
Cell LineAssay TypeEC50 (µM)Reference
MCF-7E-SCREEN1.2[3][4]
T47DCell ProliferationNot reached
MCF-7Cell Proliferation8.2 (for 3-OH metabolite)
T47DCell Proliferation43.0 (for 2-OH metabolite)

EC50 (half-maximal effective concentration) is the concentration of this compound that induces a response halfway between the baseline and maximum.

Table 3: Estrogenic Activity of this compound in Reporter Gene Assays
Assay TypeCell Line/SystemEC50 (µM)Relative Potency (vs. E2)Reference
Yeast Estrogen Screen (YES)Saccharomyces cerevisiae1.21 x 10-5
ER-CALUXT47D-luc cells~1.5Not Reported
ERE-Luciferase Reporter AssayMCF-7>10Not Reported

Relative Potency is the potency of this compound in inducing a response compared to 17β-estradiol (E2).

Signaling Pathways of this compound's Estrogenic Activity

This compound exerts its estrogenic effects primarily through interaction with estrogen receptors (ERα and ERβ), initiating a cascade of molecular events that mimic the action of the natural hormone, 17β-estradiol. The binding of this compound to ERs can trigger both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of this compound to ERs in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. This complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to the expression of proteins involved in cell proliferation and other estrogen-regulated processes.

genomic_pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds Dimer ER-Butylparaben Dimer ER->Dimer Dimerization HSP Heat Shock Proteins HSP->ER Dissociation Nucleus Nucleus Dimer->Nucleus Translocation ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Activation mRNA mRNA Transcription->mRNA Protein Estrogen-Responsive Proteins mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Proliferation) Protein->Cellular_Response

Genomic estrogenic signaling pathway of this compound.
Non-Genomic Signaling Pathway

In addition to the genomic pathway, this compound can also initiate rapid, non-genomic signaling cascades. This involves the activation of membrane-associated estrogen receptors (mERs), which can trigger downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. These pathways can also contribute to cell proliferation and survival.

non_genomic_pathway cluster_membrane Cell Membrane This compound This compound mER Membrane Estrogen Receptor (mER) This compound->mER Binds G_protein G-protein mER->G_protein Activates PI3K_pathway PI3K/Akt Pathway mER->PI3K_pathway AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA MAPK_pathway MAPK/ERK Pathway PKA->MAPK_pathway Cellular_Response Cellular Response (e.g., Proliferation, Survival) MAPK_pathway->Cellular_Response PI3K_pathway->Cellular_Response

Non-genomic estrogenic signaling of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to assess the in vitro estrogenic activity of this compound.

Estrogen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]E2) for binding to the estrogen receptor.

Workflow:

binding_assay_workflow start Start prepare_cytosol Prepare ER-containing cytosol from rat uteri start->prepare_cytosol incubate Incubate cytosol with [³H]E2 and varying concentrations of this compound prepare_cytosol->incubate separate Separate bound from free [³H]E2 using hydroxylapatite incubate->separate measure Measure radioactivity of bound [³H]E2 using scintillation counting separate->measure analyze Analyze data to determine IC50 and Relative Binding Affinity measure->analyze end End analyze->end

Workflow for ER competitive binding assay.

Methodology:

  • Preparation of Rat Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol) and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.

  • Incubation: A constant concentration of [³H]E2 is incubated with the uterine cytosol in the presence of increasing concentrations of this compound (or a reference compound).

  • Separation: The bound [³H]E2 is separated from the free [³H]E2 using a hydroxylapatite slurry, which binds the ER-ligand complex.

  • Measurement: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined. The Relative Binding Affinity (RBA) is calculated by comparing the IC50 of this compound to that of 17β-estradiol.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.

Workflow:

escreen_workflow start Start seed_cells Seed MCF-7 cells in a 96-well plate start->seed_cells hormone_deprive Hormone-deprive cells in phenol red-free medium with charcoal-stripped serum seed_cells->hormone_deprive treat_cells Treat cells with varying concentrations of this compound for several days hormone_deprive->treat_cells measure_proliferation Measure cell proliferation (e.g., using SRB, MTT, or crystal violet staining) treat_cells->measure_proliferation analyze Analyze data to determine EC50 and relative proliferative effect measure_proliferation->analyze end End analyze->end

Workflow for the MCF-7 E-SCREEN assay.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a complete growth medium. For the assay, cells are switched to a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 2 x 10⁴ cells/well).

  • Treatment: After a period of hormone deprivation, cells are treated with a range of concentrations of this compound. A positive control (17β-estradiol) and a negative control (vehicle) are included.

  • Incubation: Cells are incubated for a defined period (typically 6 days), with media and treatments refreshed mid-incubation.

  • Proliferation Measurement: Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, MTT assay, or crystal violet staining, which measure total protein or metabolic activity, respectively.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal proliferative response (EC50) is calculated. The proliferative effect is often expressed relative to the effect of 17β-estradiol.

Estrogen-Responsive Reporter Gene Assay

This assay utilizes a cell line that has been genetically modified to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen-responsive element (ERE). The expression of the reporter gene is proportional to the estrogenic activity of the test compound.

Workflow:

reporter_assay_workflow start Start transfect_cells Use cells stably or transiently transfected with an ERE-reporter gene construct start->transfect_cells seed_cells Seed transfected cells in a multi-well plate transfect_cells->seed_cells treat_cells Treat cells with varying concentrations of this compound seed_cells->treat_cells incubate_cells Incubate for a specified period (e.g., 24 hours) treat_cells->incubate_cells measure_reporter Measure reporter gene activity (e.g., luminescence for luciferase, color change for β-galactosidase) incubate_cells->measure_reporter analyze Analyze data to determine EC50 and relative estrogenic activity measure_reporter->analyze end End analyze->end

Workflow for an estrogen-responsive reporter gene assay.

Methodology:

  • Cell Line: A suitable cell line (e.g., T47D, HeLa, or yeast) is engineered to contain a plasmid with an ERE sequence linked to a reporter gene.

  • Cell Seeding and Treatment: The engineered cells are seeded in multi-well plates and exposed to various concentrations of this compound.

  • Incubation: The cells are incubated for a period sufficient to allow for gene transcription and translation of the reporter protein (typically 24 hours).

  • Reporter Gene Measurement: The activity of the reporter enzyme is measured. For luciferase, a substrate (luciferin) is added, and the resulting luminescence is quantified using a luminometer. For β-galactosidase, a chromogenic substrate is added, and the color change is measured with a spectrophotometer.

  • Data Analysis: The EC50 value is determined from the dose-response curve. The estrogenic activity is often expressed as a relative potency compared to 17β-estradiol.

Conclusion

The in vitro evidence robustly demonstrates that this compound exhibits estrogenic activity, albeit at a lower potency than the endogenous hormone 17β-estradiol. This compound can bind to estrogen receptors, induce the proliferation of estrogen-dependent cells, and activate the transcription of estrogen-responsive genes. The data and protocols presented in this technical guide provide a comprehensive foundation for further research into the potential health implications of this compound exposure and for the development of safer alternatives in consumer products. A thorough understanding of its mechanisms of action is critical for accurate risk assessment and regulatory decision-making.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Butylparaben Metabolism in Vivo in Animal Models

Introduction

This compound (butyl 4-hydroxybenzoate) is an antimicrobial preservative widely used in cosmetics, pharmaceuticals, and food products to prevent microbial and fungal contamination.[1] Despite its extensive use and historical consideration as safe, concerns have been raised regarding its potential as an endocrine-disrupting chemical (EDC).[2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in vivo is critical for accurate toxicological assessment and human health risk evaluation. Animal models, primarily rodents such as rats and mice, serve as essential tools for elucidating the metabolic fate of this compound. This guide provides a comprehensive overview of this compound's metabolism in vivo, detailing its pharmacokinetic profile, the experimental methodologies used for its study, and its influence on key signaling pathways.

Metabolic Pathways of this compound

The biotransformation of this compound in animal models is a rapid and efficient process involving two primary phases of metabolism.

Phase I Metabolism: Hydrolysis The initial and most significant metabolic step is the hydrolysis of the ester bond.[4][5] This reaction is catalyzed by non-specific carboxylesterases present in the skin, liver, and blood plasma. This process breaks down this compound into its two primary metabolites:

  • p-hydroxybenzoic acid (PHBA)

  • Butanol

PHBA is a nonspecific metabolite common to all parabens and is considered to have lower estrogenic activity than the parent compound.

Phase II Metabolism: Conjugation Following hydrolysis, both the parent this compound (if it escapes initial hydrolysis) and its primary metabolite, PHBA, undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. The main conjugation pathways are:

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this pathway attaches glucuronic acid to the hydroxyl group, forming this compound-glucuronide or PHBA-glucuronide.

  • Sulfation: Mediated by sulfotransferases (SULTs), this process adds a sulfate group, resulting in sulfated conjugates.

  • Glycine Conjugation: PHBA can also be conjugated with glycine.

These conjugated metabolites are then readily eliminated, primarily through urine.

Butylparaben_Metabolism This compound This compound Hydrolysis Hydrolysis (Carboxylesterases) This compound->Hydrolysis Conjugation_Parent Phase II Conjugation (Glucuronidation, Sulfation) This compound->Conjugation_Parent PHBA p-hydroxybenzoic acid (PHBA) Hydrolysis->PHBA Butanol Butanol Hydrolysis->Butanol Conjugation_PHBA Phase II Conjugation (Glucuronidation, Sulfation, Glycine) PHBA->Conjugation_PHBA Conjugated_this compound Conjugated this compound Conjugation_Parent->Conjugated_this compound Conjugated_PHBA Conjugated PHBA Conjugation_PHBA->Conjugated_PHBA Excretion Urinary Excretion Conjugated_this compound->Excretion Conjugated_PHBA->Excretion

Caption: Primary metabolic pathways of this compound in vivo.

Pharmacokinetics in Animal Models

Pharmacokinetic studies reveal significant differences in this compound's ADME profile depending on the animal model and the route of administration.

Rat Models

Rats, particularly Sprague-Dawley and Wistar strains, are the most common models for studying paraben toxicity and metabolism. Studies show that metabolism in rats is highly effective, potentially more so than in humans, especially following dermal exposure.

  • Absorption and Distribution: After oral or subcutaneous administration, this compound is rapidly absorbed. Plasma Cmax and AUC values are significantly higher (4- to 10-fold) after oral or subcutaneous doses compared to dermal administration. Following intravenous injection in dogs, which can provide insights for other models, the parent ester was found in the brain, spleen, and pancreas, while high concentrations of metabolites were detected in the liver and kidneys.

  • Metabolism and Excretion: this compound is rapidly metabolized to PHBA. After oral or subcutaneous administration to rats, a single peak corresponding to PHBA is typically observed in plasma, indicating that systemic exposure to the parent compound is minimal. Over 70% of the administered dose is excreted in the urine within 24 hours, with approximately 4% recovered in feces. Repeated administration for 13 weeks showed no evidence of bioaccumulation.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Route of AdministrationDose (mg/kg)tmax (hours)Key FindingsReference
Oral1000.5Cmax and AUC values are 4- to 10-fold higher than dermal administration.
Dermal1008.0Absorption is partial (15-27%) and clearance is rapid.
Subcutaneous1002.0Dose-dependent systemic exposure observed up to 50 mg/kg/day.
Diet~1,088N/ANo adverse effects on male reproductive organs were observed.
Mouse Models

Studies in mice have explored not only the standard ADME profile but also this compound's effects on other metabolic processes and its interaction with other chemicals.

  • Metabolic Interactions: In CF1 mice, subcutaneous injection of this compound was found to significantly elevate the concentrations of co-administered bisphenol A (BPA) in blood serum and various tissues. This suggests that this compound can inhibit enzymes critical for BPA metabolism. This compound exposure also elevated 17β-estradiol (E2) concentrations in both male and female mice.

  • Effects on Glycolipid Metabolism: Oral administration of this compound to mice has been shown to induce glucose intolerance and hyperlipidemia. This effect is linked to the disruption of gut microbiota and the inhibition of the farnesoid X receptor (FXR) signaling pathway in the liver.

Table 2: Effects of this compound on Co-administered Compounds in Mice

Animal ModelThis compound Dose (mg)Co-administered CompoundObserved EffectReference
CF1 Mice1, 3, or 9 (subcutaneous)14C-BPAElevated 14C-BPA concentrations in serum and tissues.
CF1 Mice3 (subcutaneous)Endogenous Estradiol (E2)Significantly elevated E2 concentrations in urine.
Other Animal Models (e.g., Dogs)

While less common, studies in dogs have provided valuable comparative data. After intravenous administration of 50 mg/kg this compound to dogs, very little of the parent ester remained in the blood immediately after injection. Metabolites were detectable for up to 6 hours. Recovery of this compound after oral administration was lower than other parabens, suggesting less efficient hydrolysis of the longer butyl chain in this species.

Experimental Protocols

Standardized protocols are crucial for obtaining reliable and comparable data in metabolism studies.

In Vivo Dosing and Sample Collection

A typical experimental workflow involves acclimatizing the animals, administering the compound via a specific route, and collecting biological samples at predetermined time points.

  • Animal Models: Specific pathogen-free, 5-week-old Sprague–Dawley rats or CF1 mice are commonly used.

  • Dosing:

    • Oral: Administered by gavage, often with diets containing this compound at concentrations ranging from 100 to 10,000 ppm.

    • Dermal: Applied topically, often in a cream or solution.

    • Subcutaneous: Injected, with this compound dissolved in a vehicle like 4% Tween 80 or corn oil. Doses can range from 2 to 800 mg/kg/day.

  • Sample Collection: Blood is collected (e.g., from the tail vein or via cardiac puncture) at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes. Urine and feces are collected using metabolic cages over 24-48 hours. Tissues (liver, kidney, spleen, brain, etc.) are harvested after euthanasia.

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Random Group Assignment (Control, Dose Groups) Acclimatization->Grouping Dosing This compound Administration (Oral, Dermal, Subcutaneous) Grouping->Dosing Time Multiple Time Points Dosing->Time Sample_Collection Biological Sample Collection (Blood, Urine, Feces, Tissues) Preparation Sample Preparation (Extraction, Cleanup) Sample_Collection->Preparation Time->Sample_Collection Analysis Analytical Quantification (HPLC-MS/MS) Preparation->Analysis Data_Analysis Pharmacokinetic Modeling & Statistical Analysis Analysis->Data_Analysis

Caption: A typical experimental workflow for an in vivo metabolism study.

Sample Preparation and Analysis

Proper sample preparation is critical to remove interfering matrix components and accurately quantify the analytes.

  • Extraction:

    • Solid-Phase Extraction (SPE): A common cleanup method for urine and plasma samples.

    • Liquid-Liquid Extraction (LLE): Used to extract parabens from aqueous samples into an immiscible organic solvent.

    • Solid-Supported Liquid-Liquid Extraction (SLE): An alternative to LLE that avoids emulsion formation and has shown good recoveries (82% to 101%) for parabens in cosmetic matrices.

  • Analytical Instrumentation:

    • High-Performance Liquid Chromatography (HPLC): The primary technique for separating this compound from its metabolites.

      • Column: A C18 column is typically used.

      • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., phosphate buffer) is common.

    • Detection:

      • UV-Visible Detector: Detection is often performed at a wavelength around 270 nm.

      • Tandem Mass Spectrometry (MS/MS): Provides high sensitivity and specificity for quantifying low concentrations of analytes in complex biological matrices.

Signaling Pathway Interactions

Recent research indicates that this compound can modulate cellular signaling pathways beyond direct endocrine disruption, particularly those related to metabolism.

Inhibition of Farnesoid X Receptor (FXR) Signaling Studies in mice have demonstrated that this compound exposure can lead to glycolipid metabolic disorders. The proposed mechanism involves:

  • Gut Microbiota Dysbiosis: this compound alters the gut microbial composition, leading to a decrease in the abundance of beneficial bacteria like Lactobacillus and an increase in the Firmicutes/Bacteroidetes ratio.

  • Decreased Bile Acid Production: The shift in microbiota leads to reduced production of bile acids.

  • FXR Inhibition: Bile acids are the natural ligands for the Farnesoid X Receptor (FXR), a key regulator of lipid and glucose metabolism in the liver. Reduced bile acid levels lead to the inhibition of FXR signaling.

  • Metabolic Disruption: Inhibition of the FXR pathway promotes hepatic lipogenesis (fat production), gluconeogenesis (glucose production), inflammation, and insulin resistance.

This pathway highlights a novel mechanism through which this compound can exert systemic metabolic effects, linking gut health to liver function.

FXR_Pathway cluster_gut Gut cluster_liver Liver BP Oral this compound Exposure Microbiota Gut Microbiota Dysbiosis BP->Microbiota causes Bile_Acids Decreased Bile Acid Production Microbiota->Bile_Acids FXR Inhibition of FXR Signaling Pathway Bile_Acids->FXR leads to Metabolism Glycolipid Metabolic Disorders (Lipogenesis, Inflammation, Insulin Resistance) FXR->Metabolism

Caption: this compound's impact on the gut-liver axis via FXR signaling.

Conclusion

In vivo studies in animal models demonstrate that this compound is extensively and rapidly metabolized, primarily through hydrolysis to p-hydroxybenzoic acid, followed by conjugation reactions that facilitate its excretion. The pharmacokinetic profile is highly dependent on the route of administration, with oral and subcutaneous routes leading to much greater systemic exposure than dermal application. It is crucial to note the significant interspecies differences in metabolic rates, with rodents often metabolizing parabens more efficiently than humans, a key consideration when extrapolating animal data for human risk assessment. Furthermore, emerging evidence reveals that this compound can modulate critical metabolic signaling pathways, such as the FXR pathway, by altering the gut microbiome, indicating a broader range of potential biological effects than previously understood. Continued research using robust and well-defined animal models is essential for fully characterizing the metabolic fate and potential health implications of widespread human exposure to this compound.

References

The Impact of Butylparaben on Rat Reproductive Health: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific literature on the effects of butylparaben on the reproductive health of rats. This compound, a widely used preservative in cosmetics, pharmaceuticals, and food products, has come under scrutiny for its potential endocrine-disrupting properties. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes implicated signaling pathways and experimental workflows to offer a thorough resource for the scientific community.

Executive Summary

This compound has been shown to exert a range of effects on the reproductive systems of both male and female rats, although findings can be conflicting across studies. In males, reported effects include alterations in reproductive organ weights, reduced sperm production and quality, and changes in hormone levels.[1][2] In females, effects on ovary weight and mammary gland development have been observed.[3][4] The mechanisms underlying these effects are thought to involve weak estrogenic and anti-androgenic activities, as well as the induction of oxidative stress.[1] However, some studies have reported a lack of significant reproductive toxicity, even at high doses, suggesting that factors such as the route of administration and timing of exposure are critical determinants of the observed outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating the effects of this compound on rat reproductive health.

Table 1: Effects of this compound on Male Rat Reproductive Parameters
Study (Year)Rat StrainExposure RouteDoseDurationKey Findings
Oishi (2001)WistarDiet0.01%, 0.10%, 1.00%8 weeksDose-dependent decrease in epididymal weight (significant at ≥0.10%). Significant decrease in cauda epididymal sperm reserve at all doses. Daily sperm production significantly lower in all treated groups. Serum testosterone significantly lower at ≥0.1%.
Hoberman et al. (2008)WistarDiet100, 1000, 10,000 ppm8 weeksNo compound- or dosage-dependent adverse effects on organ weights, sperm parameters, or reproductive hormone levels.
Boberg et al. (2016)WistarOral gavage10, 100, 500 mg/kg/dayGestation Day 7 to Pup Day 22Significant reduction in sperm count at all doses in male offspring. Reduced anogenital distance in newborn males at 100 and 500 mg/kg/day. Reduced adult prostate weights in the high dose group.
Riad et al. (2018)WistarOral50 mg/kg8 weeksSignificant decrease in sperm count and motility. Significant decrease in testosterone, LH, and FSH levels. Significant elevation in estradiol levels.
Martins et al. (2023)WistarSubcutaneous injection100, 200 mg/kgNot specifiedDecrease in the weight of the testes and seminal vesicles. Increased superoxide dismutase and catalase activity. Decreased glutathione reductase and glutathione S-transferase activity. Increased lipid peroxidation with this compound.
Table 2: Effects of this compound on Female Rat Reproductive Parameters
Study (Year)Rat StrainExposure RouteDoseDurationKey Findings
Boberg et al. (2016)WistarOral gavage10, 100, 500 mg/kg/dayGestation Day 7 to Pup Day 22Reduced ovary weights in prepubertal females. Increased mammary gland outgrowth in prepubertal females.

Key Experimental Protocols

Oishi (2001): Dietary Administration to Weanling Male Rats
  • Animal Model: 3-week-old male Wistar rats.

  • Grouping: Four groups of eight rats each.

  • Dosage: Diets containing 0.00% (control), 0.01%, 0.10%, and 1.00% this compound.

  • Duration: 8 weeks.

  • Endpoints Measured: Body weight, weights of testes, epididymides, prostates, seminal vesicles, and preputial glands. Cauda epididymal sperm reserve and daily sperm production. Serum testosterone concentration.

  • Methodology: After the 8-week treatment period, rats were euthanized by decapitation. Blood was collected for hormone analysis. Reproductive organs were dissected and weighed. Sperm from the cauda epididymis were counted to determine the sperm reserve. Testicular homogenates were used to determine daily sperm production.

Boberg et al. (2016): Perinatal Oral Gavage Study
  • Animal Model: Time-mated Wistar rats (n=18 per group).

  • Grouping: Four groups.

  • Dosage: 0 (corn oil vehicle), 10, 100, or 500 mg/kg body weight/day of this compound.

  • Duration: Gestation day 7 to pup day 22.

  • Endpoints Measured: Anogenital distance in newborn offspring. Ovary weights and mammary gland outgrowth in prepubertal females. Sperm count, prostate weight, and testis gene expression in male offspring.

  • Methodology: Dams were dosed daily by oral gavage. Offspring were examined for developmental markers. At various life stages (prepuberty and adulthood), offspring were euthanized, and reproductive tissues were collected for analysis.

Visualizing Mechanisms and Workflows

Signaling Pathways

The endocrine-disrupting effects of this compound are believed to be mediated through its interaction with hormonal signaling pathways. Its weak estrogenic activity suggests an interaction with estrogen receptors, while its anti-androgenic properties may involve antagonism of the androgen receptor.

Estrogenic_Signaling_Pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Estrogenic_Effects Estrogenic Effects (e.g., altered uterine weight, mammary gland development) Gene_Transcription->Estrogenic_Effects Leads to Anti_Androgenic_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to and inhibits Blocked_Effects Blocked/Reduced Androgenic Effects Testosterone Testosterone Testosterone->AR Binds to and activates ARE Androgen Response Element (ARE) AR->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Androgenic_Effects Normal Androgenic Effects (e.g., male reproductive tract development) Gene_Transcription->Androgenic_Effects Experimental_Workflow cluster_Phase1 Exposure Phase cluster_Phase2 Data Collection Phase cluster_Phase3 Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 3-week-old Wistar rats) Grouping Randomized Grouping (Control and Treatment Groups) Animal_Acclimation->Grouping Dosing This compound Administration (e.g., in diet, oral gavage) Grouping->Dosing Euthanasia Euthanasia and Sample Collection (Blood, Reproductive Organs) Dosing->Euthanasia Organ_Weight Reproductive Organ Weight Measurement Euthanasia->Organ_Weight Sperm_Analysis Sperm Count, Motility, and Morphology Analysis Euthanasia->Sperm_Analysis Hormone_Assay Serum Hormone Analysis (e.g., Testosterone, LH, FSH) Euthanasia->Hormone_Assay Histopathology Histopathological Examination of Tissues Euthanasia->Histopathology Data_Analysis Statistical Analysis of Data Organ_Weight->Data_Analysis Sperm_Analysis->Data_Analysis Hormone_Assay->Data_Analysis Histopathology->Data_Analysis Conclusion Conclusion on Reproductive Toxicity Data_Analysis->Conclusion

References

Methodological & Application

Application Note: Analysis of Parabens in Cosmetics and Pharmaceuticals using HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a sensitive and selective method for the simultaneous determination of common parabens in cosmetic and pharmaceutical products using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Introduction

Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity and low cost.[1][2] Regulatory bodies in many countries have established maximum permitted concentration levels for parabens in consumer products.[2] Therefore, accurate and reliable analytical methods are crucial for quality control and regulatory compliance. HPLC with fluorescence detection offers a highly sensitive and selective alternative to UV detection for paraben analysis, often simplifying sample preparation procedures.[1][3] This method leverages the native fluorescence of parabens, eliminating the need for derivatization.

Principle

The method involves the chromatographic separation of parabens on a C18 reversed-phase column followed by their detection using a fluorescence detector. The excitation and emission wavelengths are optimized to achieve maximum sensitivity for the target parabens. Quantification is performed using an external standard calibration curve.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a fluorescence detector is required. The following table summarizes the typical instrumental parameters for the analysis of six common parabens: Methylparaben (MP), Ethylparaben (EP), Propylparaben (PP), Isopropylparaben (IPP), Butylparaben (BP), and Benzylparaben (BzP).

ParameterValue
HPLC System Any standard HPLC system
Detector Fluorescence Detector
Excitation Wavelength 254 nm
Emission Wavelength 310 nm
Column C18 analytical column (e.g., 2.1 x 150 mm, 3 µm) with a C18 guard column (e.g., 2.1 x 10 mm, 3 µm)
Mobile Phase Isocratic: 45% aqueous o-phosphoric acid (0.08%) and 55% methanol/water mixture (90:10 v/v)
Flow Rate Typically 0.5 - 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 - 20 µL
Reagents and Standards
  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • o-Phosphoric acid

  • Paraben standards (MP, EP, PP, IPP, BP, BzP)

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 100 mg of each paraben standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with the mobile phase to cover the desired concentration range (e.g., 0.50 - 10.00 µg/mL).

Sample Preparation Protocols

The complexity of sample preparation depends on the matrix of the product being analyzed.

Protocol 1: Simple Dilution for Liquid Samples (e.g., Tonics, Micellar Waters)

This protocol is suitable for clear, aqueous-based cosmetic and pharmaceutical products.

  • Accurately weigh or pipette a known amount of the sample (e.g., 1 g or 1 mL) into a volumetric flask.

  • Dilute the sample with the mobile phase or a suitable solvent like methanol. A high dilution factor (e.g., 1:1000) may be necessary.

  • Vortex or sonicate the solution to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

Protocol 2: Extraction for Creams, Lotions, and Gels

For semi-solid and more complex matrices, an extraction step is required.

  • Accurately weigh about 1 g of the sample into a centrifuge tube.

  • Add a suitable extraction solvent, such as methanol or ethanol.

  • Vortex or sonicate the mixture for several minutes to ensure thorough extraction of the parabens.

  • Centrifuge the mixture to separate the solid excipients.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for analysis.

Method Validation and Performance

The described method has been validated for its linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy.

Quantitative Data Summary

The following table summarizes the performance data for the simultaneous determination of six parabens.

AnalyteLinear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Methylparaben (MP)0.50 - 10.000.29 - 0.320.88 - 0.97
Ethylparaben (EP)0.50 - 10.000.29 - 0.320.88 - 0.97
Propylparaben (PP)0.50 - 10.000.29 - 0.320.88 - 0.97
Isopropylparaben (IPP)0.50 - 10.000.29 - 0.320.88 - 0.97
This compound (BP)0.50 - 10.000.29 - 0.320.88 - 0.97
Benzylparaben (BzP)0.50 - 10.000.29 - 0.320.88 - 0.97

Data adapted from a study by Yılmaz and Tokat (2020)

Visualizations

Experimental Workflow for Paraben Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Cosmetic/Pharmaceutical Sample Dilution Dilution (Liquid Samples) Sample->Dilution Extraction Extraction (Semi-solid Samples) Sample->Extraction Filtration Filtration (0.45 µm filter) Dilution->Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Fluorescence Fluorescence Detector (Ex: 254 nm, Em: 310 nm) Column->Fluorescence Chromatogram Chromatogram Fluorescence->Chromatogram Quantification Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for paraben analysis by HPLC-FD.

Logical Relationship of Analytical Steps

G A Standard Preparation C Instrumental Analysis (HPLC-FD) A->C B Sample Preparation B->C D Data Acquisition and Processing C->D E Result Calculation and Reporting D->E

Caption: Key stages in the analytical protocol.

Conclusion

The HPLC method with fluorescence detection provides a robust, sensitive, and selective approach for the routine analysis of parabens in a variety of cosmetic and pharmaceutical formulations. The simple sample preparation procedures and high sensitivity make it an attractive alternative to other chromatographic techniques. This method is well-suited for quality control laboratories in the cosmetic and pharmaceutical industries.

References

Application Note: Analysis of Butylparaben in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Protocol for Sample Preparation and Quantification

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butylparaben, a widely used preservative in cosmetics, pharmaceuticals, and food products, has come under scientific scrutiny due to its potential endocrine-disrupting properties.[1][2] Its detection in human tissues, including breast cancer tissue, has raised concerns about its bioaccumulation and potential role in adverse health effects.[3][4][5] Therefore, sensitive and reliable analytical methods are crucial for the accurate quantification of this compound in biological matrices to support toxicological studies and risk assessment. This application note provides a detailed protocol for the sample preparation and analysis of this compound in tissue samples, compiling methodologies from various validated studies.

Materials and Reagents

  • Solvents: Acetone (HPLC grade), n-hexane (HPLC grade), Methanol (HPLC grade), Acetonitrile (HPLC grade), Ethanol, Formic acid, Ammonium formate

  • Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), p-hydroxybenzoic acid, this compound standard

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges

  • General Lab Equipment: Homogenizer (e.g., bead beater, polytron), centrifuge, sonicator, nitrogen evaporator, vortex mixer, analytical balance, pH meter, various glassware.

Experimental Protocols

A critical step in the analysis of this compound in tissues is the sample preparation, which involves homogenization to release the analyte from the tissue matrix, followed by extraction and cleanup to remove interfering substances.

Tissue Homogenization

The goal of homogenization is to disrupt the tissue structure to create a uniform suspension, making the analyte accessible for extraction. The choice of method can depend on the tissue type.

a) Mechanical Homogenization: This method uses physical force to disrupt the tissue.

  • Bead Beater: Effective for brain, bone marrow, kidney, spleen, and liver tissues.

  • Procedure:

    • Weigh 1 to 5 g of the tissue sample.

    • Place the tissue in a homogenization tube containing beads.

    • Add a suitable buffer or solvent (e.g., methanol).

    • Process in the bead beater according to the manufacturer's instructions until a homogenous suspension is obtained.

  • Polytron (Rotor-Stator Homogenizer):

    • Cut the tissue into smaller pieces.

    • Place the tissue in a tube with an appropriate volume of homogenization buffer.

    • Immerse the probe of the polytron into the sample and homogenize at high speed.

    • Monitor for potential heat generation and cool the sample on ice if necessary.

b) Enzymatic Digestion: This method is suitable for dense tissues like lung and heart, often used in combination with mechanical homogenization.

  • Procedure:

    • Mince the tissue sample.

    • Incubate with an enzyme solution (e.g., collagenase) at a specific temperature and time to allow for digestion.

    • Proceed with mechanical homogenization to ensure complete disruption.

Analyte Extraction and Cleanup

Following homogenization, this compound is extracted from the tissue homogenate. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

a) Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.

  • Protocol based on Acetone:n-hexane extraction:

    • To the tissue homogenate, add a mixture of acetone:n-hexane (1:1 v/v).

    • Vortex vigorously for several minutes.

    • Centrifuge to separate the organic and aqueous phases.

    • Collect the organic supernatant containing the extracted parabens.

    • Repeat the extraction process on the remaining aqueous layer to maximize recovery.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for instrumental analysis.

b) Solid-Phase Extraction (SPE): SPE is a common cleanup technique to remove interfering components from the extract before chromatographic analysis. C18 cartridges are often used for paraben extraction.

  • General Protocol:

    • Conditioning: Condition the C18 SPE cartridge with methanol followed by water.

    • Loading: Load the reconstituted extract (from LLE or other extraction methods) onto the cartridge.

    • Washing: Wash the cartridge with a solvent of low elution strength (e.g., water or a low percentage of methanol in water) to remove polar interferences.

    • Elution: Elute the retained this compound with a stronger organic solvent, such as methanol or acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Instrumental Analysis

Several chromatographic methods are available for the quantification of this compound.

a) High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): A widely used, simple, and economical technique.

  • Typical Parameters:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile, methanol, and a buffer (e.g., phosphate buffer).

    • Flow Rate: Typically around 1 mL/min.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., 256 nm or 270 nm).

b) Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive and specific method, often requiring derivatization of the parabens.

  • Derivatization: The hydroxyl group of this compound is often derivatized with an agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase its volatility for GC analysis.

  • Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.

c) Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the analysis of parabens in complex matrices.

Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for the analysis of parabens, including this compound, in different matrices.

Analyte(s)MatrixExtraction MethodAnalytical MethodLODLOQRecovery (%)Reference
This compoundBreast TissueAcetone:n-hexane LLE, MSTFA derivatizationGC-MS3.75 ng/g-113 ± 13
Panel of 7 ParabensSkinSolid/Liquid ExtractionLC analysis0.026–0.090 µg/mL-61.80–105.73
4 ParabensBody WashSolid-Supported LLEHPLC-DAD--82-101
Methyl, Propyl, this compoundCosmeticsDispersive Magnetic Nanofluid MicroextractionHPLC0.8 ng/mL2.7 ng/mL99.13
4 ParabensPharmaceuticalsSolid-Phase MicroextractionIon Mobility Spectrometry5 ng/mL--

LOD: Limit of Detection; LOQ: Limit of Quantification

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis tissue_sample Tissue Sample homogenization Homogenization (Mechanical/Enzymatic) tissue_sample->homogenization extraction Extraction (LLE/SPE) homogenization->extraction cleanup Cleanup (SPE) extraction->cleanup instrumental_analysis Analysis (HPLC-UV, GC-MS, LC-MS/MS) cleanup->instrumental_analysis Prepared Sample data_acquisition Data Acquisition instrumental_analysis->data_acquisition quantification Quantification data_acquisition->quantification final_report Final Report quantification->final_report Results

Caption: Experimental workflow for this compound analysis in tissues.

Potential Endocrine Disruption Pathway of this compound

signaling_pathway This compound This compound estrogen_receptor Estrogen Receptor (ER) This compound->estrogen_receptor Binds to gene_expression Altered Gene Expression estrogen_receptor->gene_expression Activates cellular_response Endocrine Disruption Effects gene_expression->cellular_response Leads to

Caption: Proposed mechanism of this compound-induced endocrine disruption.

References

Application Notes and Protocols for Butylparaben as a Preservative in Laboratory Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylparaben (butyl 4-hydroxybenzoate) is an alkyl ester of p-hydroxybenzoic acid widely utilized for its antimicrobial properties.[1][2][3] It is effective against a broad spectrum of fungi and Gram-positive bacteria, making it a candidate for preserving laboratory reagents and preventing microbial contamination.[4][5] The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain, making this compound one of the more potent members of the paraben family. These application notes provide detailed information and protocols for the effective use of this compound as a preservative in laboratory reagents, addressing its physicochemical properties, antimicrobial efficacy, potential interactions with cellular pathways, and guidelines for validation.

Physicochemical Properties and Solubility

This compound is a white, crystalline powder that is slightly soluble in water but readily soluble in organic solvents. This property is crucial when preparing stock solutions for addition to aqueous laboratory buffers.

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility (g/g of solvent at 20°C)
Methanol >1.0
Ethanol >1.0
Acetone >1.0
Propanol >1.0
Ethyl Acetate >1.0
Acetonitrile >1.0

| Water | Very slightly soluble |

Antimicrobial Efficacy

This compound is effective at low concentrations, typically between 0.01% and 0.3% in cosmetic and pharmaceutical formulations. Its primary activity is against fungi (molds and yeasts) and Gram-positive bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Common Microorganisms

Microorganism Type MIC (%)
Bacillus cereus Gram-positive bacteria 0.0063
Bacillus subtilis Gram-positive bacteria 0.0125
Saccharomyces cerevisiae Yeast 0.0125
Candida albicans Yeast 0.0125
Penicillium digitatum Mold 0.0032
Aspergillus niger Mold 0.0063
Escherichia coli Gram-negative bacteria 0.05

| Staphylococcus aureus | Gram-positive bacteria | Not significantly inhibited at typical concentrations |

Protocols for Preparation and Use

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for easy addition to aqueous laboratory reagents.

Materials:

  • This compound powder

  • Ethanol (95% or absolute)

  • Sterile, conical tubes or glass bottles

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Determine the desired concentration of the stock solution. A 10% (w/v) stock solution in ethanol is recommended for its ease of use and solubility.

  • To prepare 10 mL of a 10% stock solution, weigh 1 g of this compound powder.

  • Transfer the this compound powder to a 15 mL conical tube or a small glass bottle.

  • Add ethanol to a final volume of 10 mL.

  • Cap the container tightly and vortex or shake vigorously until the this compound is completely dissolved. A magnetic stirrer can be used for larger volumes.

  • Store the stock solution at room temperature, protected from light.

Protocol 2: Addition of this compound to Aqueous Buffers

Objective: To add this compound to a laboratory buffer to a final desired concentration.

Materials:

  • This compound stock solution (e.g., 10% in ethanol)

  • Aqueous buffer to be preserved

  • Sterile tubes or bottles for the final preserved buffer

Procedure:

  • Determine the final concentration of this compound required in the buffer. A common starting concentration is 0.05% (w/v).

  • Calculate the volume of the stock solution needed. For example, to prepare 100 mL of buffer with 0.05% this compound using a 10% stock solution: (0.05% / 10%) * 100 mL = 0.5 mL of the 10% stock solution.

  • While stirring the buffer, slowly add the calculated volume of the this compound stock solution. This slow addition to a vortexing solution helps to prevent precipitation of the this compound.

  • Continue to stir for a few minutes to ensure the this compound is fully dispersed.

  • The final concentration of the solvent (e.g., ethanol) should be noted, as it may affect certain applications. In the example above, the final ethanol concentration would be 0.5%.

Experimental Protocols for Validation

The introduction of any new component to a reagent requires validation to ensure it does not interfere with the intended application.

Protocol 3: Validation of this compound Compatibility with Enzyme Activity

Objective: To determine if the presence of this compound at the desired concentration inhibits the activity of an enzyme in a specific assay.

Materials:

  • Enzyme of interest (e.g., Taq polymerase, horseradish peroxidase, alkaline phosphatase)

  • Substrate for the enzyme

  • Assay buffer with and without this compound (at the desired final concentration)

  • Spectrophotometer, fluorometer, or qPCR instrument as required for the assay

Procedure:

  • Prepare two sets of assay reactions. One set will use the buffer containing this compound, and the other will use the buffer without this compound (control).

  • Perform the enzyme assay according to the established protocol for the enzyme of interest. This may involve measuring the rate of substrate conversion or, in the case of PCR, the amplification of a target sequence.

  • For kinetic assays, measure the reaction rate over time. For endpoint assays, measure the final signal after a set incubation period. For qPCR, compare the Ct values between the preserved and unpreserved reactions.

  • Compare the enzyme activity in the presence and absence of this compound. A significant decrease in activity in the presence of this compound indicates an incompatibility.

Protocol 4: Assessment of this compound Interference in Immunoassays (ELISA)

Objective: To evaluate whether this compound interferes with an ELISA by causing false positive or false negative results.

Materials:

  • Complete ELISA kit for the analyte of interest

  • Samples (positive and negative controls)

  • Wash buffer, sample diluent, and conjugate diluent with and without this compound

Procedure:

  • Prepare two sets of ELISA plates. In one set, use the standard buffers provided with the kit. In the second set, use buffers (wash, sample diluent, etc.) that have been prepared with the desired concentration of this compound.

  • Run the ELISA according to the manufacturer's instructions on both sets of plates, including a standard curve, positive controls, and negative controls.

  • After developing the plates, read the absorbance values.

  • Compare the standard curves, and the signals from the positive and negative controls between the two conditions. Significant changes in the absorbance values or the calculated concentrations suggest interference from this compound.

Logical Workflow for Preservative Validation

The following diagram outlines a logical workflow for the validation of a new preservative, such as this compound, in a laboratory reagent.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Compatibility and Interference Testing cluster_2 Phase 3: Efficacy and Final Validation A Determine Required Antimicrobial Spectrum B Select Candidate Preservative (this compound) A->B C Solubility and Stability Testing in Reagent Matrix B->C D Compatibility with Key Reagent Components (Enzymes, Antibodies) C->D E Assay Interference Testing (e.g., ELISA, PCR, Western Blot) D->E F Evaluate Impact on Assay Performance (Sensitivity, Specificity) E->F G Antimicrobial Effectiveness Testing (Challenge Test) F->G H Real-time and Accelerated Stability Studies of Preserved Reagent G->H I Final Report and Implementation H->I

Caption: A logical workflow for validating a new preservative in a laboratory reagent.

Potential Biological Interactions and Signaling Pathways

While this compound is used as an inert preservative, it is known to have some biological activities that may be relevant in the context of cell-based assays or when reagents are used in vivo.

Estrogen Receptor Signaling

Parabens are known to have weak estrogenic activity by binding to estrogen receptors (ERs). This interaction can initiate downstream signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus mem_ER Membrane ER PI3K PI3K mem_ER->PI3K MAPK MAPK mem_ER->MAPK cyto_ER Cytoplasmic ER ERE Estrogen Response Element (ERE) cyto_ER->ERE Dimerization & Translocation Gene Target Gene Transcription PI3K->Gene Signal Cascade MAPK->Gene Signal Cascade ERE->Gene This compound This compound This compound->mem_ER This compound->cyto_ER

Caption: Simplified diagram of potential estrogen receptor signaling initiated by this compound.

Farnesoid X Receptor (FXR) Signaling

Recent studies have shown that this compound can indirectly inhibit the Farnesoid X Receptor (FXR) signaling pathway. This occurs through a disruption of the gut microbiota, leading to decreased bile acid production, which are the natural ligands for FXR.

G This compound This compound Gut_Microbiota Gut Microbiota Disruption This compound->Gut_Microbiota Bile_Acids Decreased Bile Acid Production Gut_Microbiota->Bile_Acids FXR FXR Signaling Bile_Acids->FXR Inhibition Metabolic_Disorders Glycolipid Metabolic Disorders FXR->Metabolic_Disorders Leads to

Caption: this compound's indirect inhibition of the FXR signaling pathway.

NF-κB Signaling Pathway

This compound has been shown to activate the NF-κB signaling pathway, which is a key regulator of inflammation. This can occur through various upstream stimuli that lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate target gene expression.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB IκB Degradation & NF-κB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Gene Inflammatory Gene Expression DNA->Gene This compound This compound Stimulus This compound->Stimulus Induces Stimulus->IKK Activation

Caption: Simplified overview of this compound-induced activation of the NF-κB pathway.

Conclusion

This compound can be an effective preservative for a variety of laboratory reagents due to its potent antimicrobial activity, particularly against fungi and Gram-positive bacteria. However, its use requires careful consideration and validation to ensure compatibility with the specific components and applications of the reagent. Its low aqueous solubility necessitates the use of a co-solvent for the preparation of stock solutions. Furthermore, researchers should be aware of its potential to interact with certain biological pathways, which may be a confounding factor in sensitive cell-based or in vivo experiments. By following the provided protocols and validation workflows, scientists can confidently assess the suitability of this compound for their specific needs, ensuring the integrity and longevity of their valuable laboratory reagents.

References

Application Notes and Protocols for Assessing Butylparaben's Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylparaben, an ester of p-hydroxybenzoic acid, is a widely utilized antimicrobial preservative in pharmaceuticals, cosmetics, and food products. Its efficacy spans a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] The antimicrobial activity of parabens generally increases with the length of the alkyl chain, making this compound one of the more potent members of its class.[3] These application notes provide detailed protocols for assessing the antimicrobial efficacy of this compound through established methods: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer Disk Diffusion Assay.

Data Presentation

The following tables summarize the antimicrobial efficacy of this compound against various microorganisms as reported in scientific literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria

BacteriumStrainMIC (µg/mL)MIC (%)Reference
Escherichia coliNot Specified5000.05%[2]
Pseudomonas aeruginosaNot Specified>8000>0.8%[4]
Staphylococcus aureusNot Specified>500>0.05%

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Bacteria

BacteriumStrainMBC (mg/mL)MBC (%)Reference
Escherichia coliNot Specified50.5%
Staphylococcus aureusNot Specified101.0%

Table 3: Antifungal Activity of Parabens

FungusParabenMIC (µg/mL)MIC (%)Reference
Candida albicansMethylparaben5000.05%
Aspergillus brasiliensisMethylparaben10000.1%
Candida albicansn-butylphthalide (for comparison)1280.0128%

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to perform these assays under aseptic conditions to ensure accuracy and reproducibility.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

  • This compound stock solution (e.g., in ethanol or DMSO, then diluted in growth medium)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in log phase of growth, adjusted to 0.5 McFarland standard

  • Sterile pipette and tips

  • Microplate reader (optional, for quantitative analysis)

  • Incubator

Procedure:

  • Prepare this compound Dilutions:

    • Create a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate.

    • A typical concentration range to test for this compound could be from 1000 µg/mL down to 1 µg/mL.

    • Add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the highest concentration of this compound solution to well 1.

    • Transfer 100 µL from well 1 to well 2, mix well, and continue this serial dilution process to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no this compound).

    • Well 12 will serve as a sterility control (no microorganisms).

  • Inoculation:

    • Dilute the 0.5 McFarland standard microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the diluted microbial suspension to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria.

    • For fungi, incubate at a temperature and duration appropriate for the specific species (e.g., 24-48 hours at 35°C for Candida spp.).

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

This protocol is performed after the MIC is determined to find the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Tryptone Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Subculturing:

    • From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the MIC assay.

  • Determining the MBC:

    • The MBC is the lowest concentration of this compound that results in no microbial growth on the agar plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Sterile Mueller-Hinton agar plates (for bacteria) or other suitable agar for fungi

  • Microbial culture adjusted to 0.5 McFarland standard

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Prepare this compound Disks:

    • Aseptically impregnate sterile filter paper disks with a known concentration of this compound solution (e.g., 20 µL per disk). Allow the solvent to evaporate completely.

  • Inoculation:

    • Dip a sterile swab into the standardized microbial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the agar plate to create a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.

  • Disk Placement:

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Place disks at least 24 mm apart from each other and from the edge of the plate.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria. Fungi may require longer incubation periods.

  • Measurement:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm) using a ruler or calipers. The size of the zone is proportional to the antimicrobial activity.

Mandatory Visualization

G cluster_mbc MBC Assay A Prepare this compound Stock Solution D Serial Dilution of this compound in 96-Well Plate A->D B Prepare Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Microbial Suspension B->E L Inoculate Agar Plate for Confluent Growth B->L C Prepare Growth Media (Broth/Agar) C->D C->L D->E F Incubate Plate (e.g., 37°C, 24h) E->F G Determine MIC (Lowest Concentration with No Visible Growth) F->G H Subculture from Clear MIC Wells onto Agar Plates G->H I Incubate Agar Plates H->I J Determine MBC (Lowest Concentration with No Growth) I->J K Impregnate Sterile Disks with this compound M Place this compound Disks on Agar K->M L->M N Incubate Plate M->N O Measure Zone of Inhibition (mm) N->O

Caption: Experimental workflow for assessing this compound's antimicrobial efficacy.

G cluster_mic_mbc Logical Relationship between MIC and MBC MIC Minimum Inhibitory Concentration (MIC) Lowest concentration that inhibits visible growth Subculture Subculture from non-turbid MIC wells to agar plates MIC->Subculture Identifies candidate concentrations for MBC testing MBC Minimum Bactericidal Concentration (MBC) Lowest concentration that kills ≥99.9% of bacteria Incubate Incubate agar plates Subculture->Incubate Observe Observe for colony growth Incubate->Observe Observe->MBC Determines bactericidal endpoint

Caption: Logical relationship between MIC and MBC determination.

References

Application Notes and Protocols for the Quantitative Analysis of Butylparaben in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylparaben, an alkyl ester of p-hydroxybenzoic acid, is a widely utilized antimicrobial preservative in a variety of pharmaceutical formulations, including creams, ointments, suspensions, and oral solutions. Its primary function is to prevent the growth of fungi and bacteria, thereby ensuring the stability and safety of the product throughout its shelf life. Due to regulatory limits on its concentration in drug products and potential health concerns, accurate and reliable quantitative analysis of this compound is a critical aspect of quality control in the pharmaceutical industry.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC), a widely accepted and robust analytical technique. Additionally, it briefly covers Gas Chromatography (GC) and UV-Visible Spectrophotometry as alternative methods. The protocols are presented with clarity and detail to be readily implemented in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound in pharmaceutical formulations.[1][2][3][4] It offers high resolution, sensitivity, and specificity, allowing for the separation of this compound from other parabens and formulation excipients.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is a generalized procedure based on common practices and can be adapted and validated for specific pharmaceutical matrices.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The exact ratio can be optimized, for instance, a ratio of acetonitrile, methanol, and phosphate buffer at 10:40:50 (v/v/v) has been reported.[3]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

  • Detection Wavelength: this compound exhibits strong UV absorbance around 254 nm or 270 nm, which are suitable wavelengths for detection.

  • Injection Volume: A typical injection volume is 10-20 µL.

2. Reagent and Standard Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples.

3. Sample Preparation:

The sample preparation method will vary depending on the formulation matrix. The goal is to extract this compound and remove interfering substances.

  • Ointments and Creams:

    • Accurately weigh a portion of the ointment or cream.

    • Dissolve the sample in a suitable organic solvent (e.g., methanol or a mixture of mobile phase components).

    • Use sonication to ensure complete dissolution of the analyte.

    • Centrifuge or filter the solution to remove any undissolved excipients.

    • Dilute the resulting solution with the mobile phase to a concentration within the calibration range.

  • Syrups and Oral Solutions:

    • Accurately measure a specific volume of the liquid formulation.

    • Dilute the sample with a suitable solvent (e.g., methanol or mobile phase).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Method Validation:

The analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo formulation.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations (e.g., 50% to 150% of the expected concentration).

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies, where a known amount of this compound is spiked into a placebo formulation.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Quantitative Data Summary

The following table summarizes typical validation parameters for the HPLC analysis of this compound, compiled from various studies.

ParameterTypical Value/Range
Linearity (Correlation Coefficient, r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) < 2.0%
LOD 0.20 µg/mL
LOQ 0.95 µg/mL
Retention Time Approximately 6.64 minutes (can vary with conditions)

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->HPLC_System Detection UV/DAD Detector HPLC_System->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography (GC) Method

Gas Chromatography (GC) can also be used for the determination of this compound, particularly when coupled with a mass spectrometer (GC-MS) for enhanced selectivity and sensitivity. This method is suitable for volatile and semi-volatile compounds.

Experimental Protocol: GC-FID/MS

1. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., BP-5).

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Injector Temperature: Typically set between 250°C and 280°C.

  • Oven Temperature Program: A temperature gradient is often used to separate different parabens. For example, an initial temperature of 100°C held for 1 minute, then ramped to 280°C at 20°C/min, and held for 5 minutes.

  • Detector Temperature (FID): Typically set around 300°C.

  • MS Parameters (if used): Electron impact (EI) ionization is common.

2. Sample Preparation and Derivatization:

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate parabens from the formulation matrix.

  • Derivatization: To improve volatility and chromatographic performance, parabens can be derivatized. A common approach is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC Analysis Workflow Diagram

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Sample_Extraction Sample Extraction (LLE/SPE) Derivatization Derivatization (Optional) Sample_Extraction->Derivatization GC_System GC System (Injector, Column) Derivatization->GC_System Detection_GC FID or MS Detector GC_System->Detection_GC Chromatogram_GC Chromatogram/Mass Spectrum Detection_GC->Chromatogram_GC Quantification_GC Quantification Chromatogram_GC->Quantification_GC Result_GC Result Quantification_GC->Result_GC

Caption: General workflow for this compound analysis by GC.

UV-Visible Spectrophotometry Method

UV-Visible spectrophotometry is a simpler and more cost-effective method for the quantification of this compound. However, it is less specific than chromatographic methods and may be prone to interference from other UV-absorbing compounds in the formulation. This method is often suitable for simpler formulations or for preliminary screening.

Experimental Protocol: UV-Visible Spectrophotometry

1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Visible spectrophotometer.

2. Reagent and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Calibration Standards: Prepare a series of dilutions from the stock solution to construct a calibration curve.

3. Sample Preparation:

  • Extraction: Extract this compound from the pharmaceutical formulation using a suitable solvent.

  • Dilution: Dilute the extract to a concentration that falls within the linear range of the calibration curve.

4. Measurement:

  • Wavelength Scan: Perform a wavelength scan to determine the wavelength of maximum absorbance (λmax) for this compound, which is typically around 256 nm.

  • Absorbance Measurement: Measure the absorbance of the standard solutions and the sample solution at the determined λmax.

  • Quantification: Use the calibration curve to determine the concentration of this compound in the sample.

Spectrophotometry Analysis Logical Flow

Spectrophotometry_Flow cluster_prep_uv Preparation cluster_measurement_uv Measurement cluster_calculation_uv Calculation Standard_Dilution Prepare Calibration Standards Wavelength_Scan Determine λmax Standard_Dilution->Wavelength_Scan Sample_Extraction_UV Extract and Dilute Sample Absorbance_Reading Measure Absorbance Sample_Extraction_UV->Absorbance_Reading Wavelength_Scan->Absorbance_Reading Calibration_Curve Construct Calibration Curve Absorbance_Reading->Calibration_Curve Concentration_Calc Calculate Sample Concentration Calibration_Curve->Concentration_Calc

Caption: Logical flow for this compound quantification by UV-Vis Spectrophotometry.

Conclusion

The quantitative analysis of this compound in pharmaceutical formulations is essential for ensuring product quality and safety. HPLC is the preferred method due to its high specificity, sensitivity, and robustness. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of pharmaceutical products containing this compound. It is imperative that any analytical method be properly validated for its intended use to ensure the reliability of the results.

References

Application Notes and Protocols for Zebrafish Modeling of Butylparaben Developmental Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylparaben (BuP), an alkyl ester of p-hydroxybenzoic acid, is extensively used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.[1] However, its widespread use has led to concerns about its potential endocrine-disrupting and developmental toxicity effects. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for developmental toxicity studies due to its genetic homology to humans, rapid external development, and optical transparency of its embryos, which allows for detailed, non-invasive observation of organogenesis.[2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing the zebrafish model to investigate the developmental toxicity of this compound.

Application of the Zebrafish Model

The zebrafish model is highly applicable for screening and mechanistic studies of this compound-induced developmental toxicity. Key applications include:

  • High-throughput screening: The small size and rapid development of zebrafish embryos make them suitable for automated, high-throughput screening of the toxic effects of this compound and its analogs.

  • Assessment of developmental endpoints: The transparency of the embryos allows for easy observation and scoring of a wide range of developmental abnormalities.

  • Mechanistic studies: The tractability of the zebrafish model facilitates the investigation of the molecular and cellular mechanisms underlying this compound toxicity, including oxidative stress and apoptosis.[1][4]

  • Neurobehavioral studies: Zebrafish larvae exhibit a range of quantifiable behaviors that can be used to assess the neurotoxic effects of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the developmental toxicity of this compound in zebrafish.

Table 1: Lethal and Sublethal Concentrations of this compound in Zebrafish

ParameterExposure DurationValueReference
LC5096 hpf2.34 mg/L
BMDL96 hpf0.91 mg/L
BMDU96 hpf1.92 mg/L
NOEC (islet development)96 hpf125 nM
LOEC (islet development)96 hpf250 nM

LC50: Lethal Concentration 50%; BMDL: Benchmark Dose Lower Confidence Limit; BMDU: Benchmark Dose Upper Confidence Limit; NOEC: No Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration; hpf: hours post-fertilization.

Table 2: Developmental and Behavioral Effects of this compound in Zebrafish

EndpointConcentrationExposure DurationObserved EffectReference
Developmental Abnormalities1 mg/L, 2.5 mg/L96 hpfReduced heartbeat, reduced blood circulation, blood stasis, pericardial edema, deformed notochord, misshapen yolk sac.
Behavioral Changes1 mg/L72 hpfTrembling of head, pectoral fins, and spinal cord.
Anxiety-like Behavior500 µg/L4 dpfIncreased anxiety-like behavior in a novel environment, reduced activity in a familiar environment.
Craniofacial Deformities0.5, 0.75, 1 mg/L5 dpfSevere craniofacial cartilage deformities, periocular edema.
Pancreatic Islet Defects250, 500, 1000, 3000 nM7 dpfIncreased islet area, fragmentation of islet cluster, ectopic beta cells.

dpf: days post-fertilization.

Experimental Protocols

Zebrafish Maintenance and Embryo Collection

Protocol:

  • Maintain adult zebrafish in a recirculating water system at 28.5°C with a 14:10 hour light:dark cycle.

  • Feed adult fish 2-3 times daily with a combination of dry flake food and live brine shrimp.

  • Set up breeding tanks the evening before embryo collection with a 2:1 male-to-female ratio.

  • Place a divider in the tank to separate the males and females overnight.

  • Remove the divider in the morning at the onset of the light cycle to allow for spawning.

  • Collect fertilized eggs within 30 minutes of spawning.

  • Rinse the collected embryos with system water to remove debris.

  • Examine the embryos under a stereomicroscope and select healthy, fertilized embryos for experiments.

This compound Exposure Protocol (Following OECD TG 236)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Prepare a series of working solutions by diluting the stock solution in embryo medium (e.g., E3 medium). The final solvent concentration should not exceed 0.1% and a solvent control group must be included.

  • At approximately 3-4 hours post-fertilization (hpf), transfer individual, healthy embryos into the wells of a 96-well plate containing 200 µL of the respective this compound working solution or control medium.

  • Incubate the plates at 28.5°C.

  • Renew the exposure solutions daily.

  • Observe and record developmental endpoints at 24, 48, 72, and 96 hpf.

Assessment of Developmental Toxicity Endpoints

Protocol:

  • Survival Rate: At each time point (24, 48, 72, 96 hpf), count the number of dead embryos (coagulated, no heartbeat) in each treatment group.

  • Hatching Rate: At 48, 72, and 96 hpf, count the number of hatched larvae in each group.

  • Malformations: At each time point, examine the embryos/larvae under a stereomicroscope for specific malformations, including:

    • Pericardial edema: Accumulation of fluid around the heart.

    • Yolk sac edema: Abnormal fluid accumulation in the yolk sac.

    • Notochord/Spinal curvature: Deformities of the notochord or spine.

    • Craniofacial abnormalities: Malformations of the head and jaw structures.

    • Tail deformities: Bent or shortened tails.

  • Heart Rate: At 48 hpf, acclimate a subset of larvae to the microscope stage and count the number of heartbeats in a 15-second interval.

Neurobehavioral Assessment (Light-Dark Preference Test)

Protocol:

  • At 5 days post-fertilization (dpf), transfer individual larvae to the wells of a 96-well plate.

  • Place the plate in an automated behavioral tracking system.

  • Acclimate the larvae for a period in the dark.

  • Subject the larvae to alternating periods of light and darkness.

  • Record the total distance moved and the time spent in the light versus dark zones. Increased time in the dark zone is indicative of anxiety-like behavior.

Molecular Analysis: Gene Expression (qPCR)

Protocol:

  • RNA Extraction: At the desired time point, pool 10-20 embryos/larvae per treatment group. Homogenize the samples in a suitable lysis buffer and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using SYBR Green or a probe-based assay. Use primers for target genes (e.g., sox9a, sox9b, pdx1, nrf2) and a stable housekeeping gene (e.g., β-actin, gapdh) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Molecular Analysis: Protein Expression (Western Blot)

Protocol:

  • Protein Extraction: Pool approximately 30-50 embryos/larvae per treatment group. Dechorionate and deyolk the embryos if necessary.

  • Homogenize the samples in RIPA buffer containing protease inhibitors.

  • Centrifuge the lysate and collect the supernatant.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., SOD, CAT, Caspase-3) and a loading control (e.g., β-actin, GAPDH).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways and experimental workflows relevant to this compound developmental toxicity studies in zebrafish.

Butylparaben_Toxicity_Pathway BuP This compound ROS Increased Reactive Oxygen Species (ROS) BuP->ROS AntioxidantEnzymes Decreased Antioxidant Enzyme Activity (SOD, CAT) BuP->AntioxidantEnzymes OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Nrf2 Nrf2 Pathway Activation OxidativeStress->Nrf2 AntioxidantEnzymes->OxidativeStress DevelopmentalToxicity Developmental Toxicity (Malformations, Neurotoxicity) Apoptosis->DevelopmentalToxicity Nrf2->DevelopmentalToxicity Protective Response Zebrafish_Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Endpoint Assessment cluster_data Data Analysis Breeding Adult Zebrafish Breeding EmbryoCollection Embryo Collection (0-3 hpf) Breeding->EmbryoCollection Exposure This compound Exposure (96-well plate) EmbryoCollection->Exposure Developmental Developmental Endpoints (24, 48, 72, 96 hpf) Exposure->Developmental Behavioral Neurobehavioral Testing (5 dpf) Exposure->Behavioral Molecular Molecular Analysis (qPCR, Western Blot) Exposure->Molecular Analysis Statistical Analysis and Interpretation Developmental->Analysis Behavioral->Analysis Molecular->Analysis

References

Application Notes and Protocols for Butylparaben Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of butylparaben using a panel of standard in vitro cell culture assays. The information is intended to guide researchers in selecting appropriate methods and executing experiments to evaluate the potential adverse effects of this compound on various cell types.

Introduction to this compound Cytotoxicity

This compound, a member of the paraben family, is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. However, concerns have been raised regarding its potential endocrine-disrupting activities and cytotoxic effects. In vitro cell culture assays are essential tools for screening and characterizing the cytotoxic profile of this compound, providing valuable data for risk assessment and regulatory purposes.

The cytotoxicity of this compound can manifest through various mechanisms, including disruption of cell membrane integrity, mitochondrial dysfunction, induction of oxidative stress, DNA damage, and activation of apoptotic pathways. The selection of appropriate assays is crucial to comprehensively evaluate these different cytotoxic endpoints.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The following tables summarize quantitative data from various studies on the cytotoxic effects of this compound in different human cell lines.

Table 1: IC50 Values of this compound in Human Cell Lines

Cell LineAssayExposure Time (h)IC50 (µM)Reference
HepG2 (Hepatocellular Carcinoma)Cell Viability24643.7[1]
MCF-7 (Breast Cancer)Cell ProliferationNot Specified1.2[2]
T47D (Breast Cancer)Cell ProliferationNot Specified>10[3]
HDFn (Human Dermal Fibroblasts, neonatal)Cell ViabilityNot Specified>1000[4]
Primary Cortical NeuronsCell Viability24~500[5]

Table 2: Summary of this compound-Induced Genotoxicity

Cell LineAssayConcentration RangeKey FindingsReference
Human Peripheral LymphocytesMicronucleus (MN) Assay10 - 100 µg/mLSignificant, concentration-dependent increase in MN formation.
Human Peripheral LymphocytesChromosome Aberration (CA) Assay10 - 100 µg/mLIncreased chromosome aberrations.
Human Peripheral LymphocytesSister Chromatid Exchange (SCE)10 - 100 µg/mLSignificant increase in SCE.
Human LymphocytesAlkaline Comet Assay0.25 and 0.50 mg/LIncreased tail intensity, indicating DNA damage.

Table 3: Overview of this compound's Effects on Oxidative Stress and Apoptosis

Cell LineParameter MeasuredConcentrationOutcomeReference
HTR8/SVneo (Trophoblast)Intracellular ROS200 µMIncreased production of reactive oxygen species.
HepG2Glutathione (GSH) Levels>400 µMDepletion of glutathione.
HTR8/SVneo (Trophoblast)Apoptosis200 µMInduction of apoptosis.
Primary Cortical NeuronsApoptosis-related proteinsNot SpecifiedIncreased levels of Cleaved-caspase3 and Bax.
Mauremys sinensis hepatocytesApoptosis-related genes500 µg/LIncreased expression of BAX, Caspase3, and Caspase9; decreased Bcl2.

Experimental Protocols

This section provides detailed methodologies for key experiments to screen for this compound cytotoxicity.

Cell Viability Assays

Cell viability assays are fundamental for assessing the overall toxicity of a compound.

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Principle: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired exposure time.

  • NR Staining: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Washing: Remove the NR-containing medium and wash the cells with PBS.

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Principle: This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate (if using suspension cells) and carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate LDH release as a percentage of the positive control (cells lysed with a lysis buffer).

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by viable cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.

Protocol:

  • Cell Preparation: Grow and treat cells on coverslips or in chamber slides.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, for 1 hour at 37°C in a humidified chamber.

  • Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Oxidative Stress Assays

Oxidative stress is a common mechanism of chemical-induced cytotoxicity.

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

  • DCFH-DA Loading: Remove the treatment medium and load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.

Principle: This assay measures the level of intracellular GSH, a major antioxidant. A common method involves the reaction of GSH with a reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Protocol:

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • GSH Reaction: In a 96-well plate, mix the cell lysate with the GSH assay buffer containing DTNB and glutathione reductase.

  • NADPH Addition: Initiate the reaction by adding NADPH.

  • Absorbance Measurement: Measure the absorbance kinetically at 412 nm. The rate of color change is proportional to the GSH concentration.

Genotoxicity Assays

Genotoxicity assays evaluate the potential of a substance to damage cellular DNA.

Principle: This assay detects DNA strand breaks in individual cells. Damaged DNA migrates out of the nucleus during electrophoresis, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, % DNA in tail).

Principle: This assay detects micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Cytochalasin B is used to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.

Protocol:

  • Cell Culture and Treatment: Treat cell cultures (e.g., human peripheral blood lymphocytes) with this compound.

  • Cytochalasin B Addition: Add cytochalasin B to the culture to arrest cytokinesis.

  • Cell Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

  • Staining: Stain the slides with Giemsa or another suitable DNA stain.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways involved in this compound cytotoxicity.

Experimental_Workflow_for_Cytotoxicity_Screening cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_oxidative_stress Oxidative Stress cluster_genotoxicity Genotoxicity MTT MTT Assay NR Neutral Red Assay LDH LDH Assay AnnexinV Annexin V/PI Staining TUNEL TUNEL Assay ROS ROS Detection GSH GSH Assay Comet Comet Assay CBMN Micronucleus Assay Start Cell Culture Treatment with this compound Start->MTT Start->NR Start->LDH Start->AnnexinV Start->TUNEL Start->ROS Start->GSH Start->Comet Start->CBMN

Caption: General workflow for screening this compound cytotoxicity.

Butylparaben_ER_Stress_Apoptosis_Pathway This compound This compound ROS Increased ROS This compound->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress UPR Unfolded Protein Response (UPR) (GRP78, CHOP, ATF4) ER_Stress->UPR Mitochondria Mitochondrial Dysfunction UPR->Mitochondria Bax Bax Activation Mitochondria->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ER stress-mediated apoptosis pathway induced by this compound.

Butylparaben_Mitochondrial_Apoptosis_Pathway This compound This compound Mitochondria Mitochondrial Outer Membrane Permeabilization This compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by this compound.

References

Application Notes and Protocols for Studying Butylparaben Binding to Estrogen Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to investigate the interaction of Butylparaben with estrogen receptors (ERα and ERβ). The included protocols offer detailed, step-by-step instructions for key in vitro assays, and the summary data tables allow for a comparative analysis of this compound's binding affinity and estrogenic potency.

Introduction

This compound, a widely used preservative in cosmetics, pharmaceuticals, and food products, has come under scrutiny for its potential endocrine-disrupting properties. It has been shown to exhibit weak estrogenic activity, primarily by binding to estrogen receptors and mimicking the effects of the natural hormone 17β-estradiol.[1][2] Understanding the binding characteristics of this compound to ERα and ERβ is crucial for assessing its potential impact on human health and for the development of safer alternatives.

This document outlines three primary methods for characterizing the interaction between this compound and estrogen receptors:

  • Competitive Estrogen Receptor Binding Assay: A direct measure of a compound's ability to displace a radiolabeled or fluorescently tagged estrogen from the receptor.

  • Cell-Based Proliferation Assay: A functional assay that assesses the proliferative response of estrogen-dependent cells upon exposure to a test compound.

  • Estrogen Receptor Reporter Gene Assay: A functional assay that measures the activation of gene transcription mediated by the estrogen receptor.

Data Presentation: Quantitative Analysis of this compound's Estrogenic Activity

The following table summarizes the quantitative data on this compound's binding affinity and potency as determined by various in vitro assays. These values are essential for comparing its activity with that of the endogenous ligand, 17β-estradiol, and other compounds.

Assay TypeReceptorCell Line/SystemEndpointThis compound Value (µM)17β-Estradiol (E2) Value (µM)Reference
TR-FRET Binding AssayERαN/AIC501.420.000452[3]
Cell Proliferation AssayERαMCF-7EC501.2N/A[4]
BRET-based DimerizationERαHEK293PC2025.8N/A[5]
STTA Reporter AssayERαERα-HeLa9903PC100.302N/A
Cell Proliferation AssayERT47DEC50~25.73N/A
Reporter Gene AssayERT47DEC50~1.38N/A
Competitive BindingERα & ERβHumanRBASimilar affinity for bothN/A
Yeast Two-Hybrid AssayhERαYeastRelative Activity2.0 x 10⁻⁴ (vs E2=1)N/A
  • IC50 (Inhibitory Concentration 50%): The concentration of a substance that inhibits a biological process by 50%. In binding assays, it represents the concentration required to displace 50% of the radiolabeled ligand.

  • EC50 (Effective Concentration 50%): The concentration of a drug that gives half-maximal response.

  • PC20/PC10 (Potency Concentration): The concentration of a test chemical that elicits a 20% or 10% response relative to the positive control.

  • RBA (Relative Binding Affinity): The ratio of the IC50 of a competitor to the IC50 of 17β-estradiol, expressed as a percentage.

  • N/A: Not available in the cited sources.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay (Radioligand-based)

This protocol describes a method to determine the relative binding affinity of this compound for the estrogen receptor using a competitive binding assay with radiolabeled 17β-estradiol ([³H]-E2) and rat uterine cytosol as the source of estrogen receptors.

Materials:

  • Rat uterine cytosol preparation

  • [³H]-17β-estradiol

  • Unlabeled 17β-estradiol (for standard curve)

  • This compound

  • Assay Buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and vials

  • Scintillation counter

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of unlabeled 17β-estradiol and this compound in the assay buffer.

    • Dilute [³H]-E2 in assay buffer to a final concentration of approximately 1 nM.

    • Prepare a 50-60% slurry of hydroxylapatite in assay buffer.

  • Assay Setup:

    • In duplicate tubes, add the following in order:

      • 230 µL of assay buffer

      • 50 µL of uterine cytosol preparation

      • 10 µL of increasing concentrations of this compound or unlabeled 17β-estradiol (competitor).

      • 10 µL of [³H]-E2.

    • Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled E2).

  • Incubation:

    • Vortex the tubes gently and incubate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add 750 µL of cold HAP slurry to each tube.

    • Vortex and incubate on ice for 15-20 minutes, with intermittent vortexing.

    • Centrifuge the tubes at a speed sufficient to pellet the HAP (e.g., 1000 x g for 10 minutes at 4°C).

    • Carefully aspirate and discard the supernatant.

  • Washing:

    • Wash the HAP pellet with assay buffer to remove any remaining free [³H]-E2. Repeat the centrifugation and aspiration steps.

  • Quantification:

    • Resuspend the final HAP pellet in a suitable volume of scintillation fluid.

    • Transfer to scintillation vials and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [³H]-E2 bound for each concentration of the competitor.

    • Plot the percentage of bound [³H]-E2 against the log concentration of the competitor to generate a competition curve.

    • Determine the IC50 value for this compound from the curve.

G cluster_prep Preparation cluster_assay Assay cluster_sep Separation & Quantification cluster_analysis Data Analysis prep_reagents Prepare Reagents (Cytosol, [3H]-E2, this compound) setup Set up Assay Tubes (Cytosol, [3H]-E2, Competitor) prep_reagents->setup incubate Incubate at 4°C (18-24 hours) setup->incubate add_hap Add HAP Slurry incubate->add_hap centrifuge Centrifuge & Aspirate add_hap->centrifuge wash Wash Pellet centrifuge->wash quantify Add Scintillation Fluid & Count wash->quantify analyze Calculate % Bound & Determine IC50 quantify->analyze

Competitive Binding Assay Workflow
MCF-7 Cell Proliferation Assay (E-SCREEN)

This protocol is based on the E-SCREEN (Estrogen-SCREEN) assay, which utilizes the estrogen-responsive human breast cancer cell line MCF-7 to assess the estrogenic activity of compounds by measuring cell proliferation.

Materials:

  • MCF-7 cells

  • Complete Growth Medium (e.g., DMEM/F12 with 10% Fetal Bovine Serum)

  • Hormone-Free Medium (Phenol red-free medium with charcoal-stripped FBS)

  • 17β-estradiol (positive control)

  • This compound

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, SRB, or a commercial kit)

  • Plate reader

Protocol:

  • Cell Culture and Hormone Deprivation:

    • Culture MCF-7 cells in complete growth medium at 37°C in a 5% CO₂ incubator.

    • To deplete endogenous hormones, switch the cells to hormone-free medium for at least 3-4 days before the assay.

  • Cell Seeding:

    • Trypsinize the cells and resuspend them in hormone-free medium.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound and 17β-estradiol in hormone-free medium.

    • Remove the medium from the wells and replace it with the treatment solutions. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the plates for 6-7 days.

  • Assessment of Cell Proliferation:

    • At the end of the incubation period, assess cell viability using a chosen method (e.g., MTT assay).

    • For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer and read the absorbance on a plate reader.

  • Data Analysis:

    • Calculate the fold-change in cell proliferation relative to the vehicle control.

    • Plot the proliferation response against the log concentration of this compound to generate a dose-response curve.

    • Determine the EC50 value for this compound from the curve.

G cluster_culture Cell Culture cluster_assay Assay cluster_quant Quantification & Analysis culture_cells Culture MCF-7 Cells hormone_deprive Hormone Deprivation culture_cells->hormone_deprive seed_cells Seed Cells in 96-well Plates hormone_deprive->seed_cells treat_cells Treat with this compound/E2 seed_cells->treat_cells incubate Incubate for 6-7 Days treat_cells->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent read_plate Read Absorbance add_reagent->read_plate analyze Calculate Fold-Change & Determine EC50 read_plate->analyze

MCF-7 Cell Proliferation Assay Workflow
Estrogen Receptor Luciferase Reporter Gene Assay

This protocol describes a method to measure the transcriptional activation of the estrogen receptor by this compound using a cell line stably transfected with an estrogen-responsive element (ERE) linked to a luciferase reporter gene.

Materials:

  • ER-positive cell line stably transfected with an ERE-luciferase reporter construct (e.g., MCF-7-ERE-Luc, T47D-KBluc)

  • Cell culture medium (as required for the specific cell line)

  • Hormone-free medium

  • 17β-estradiol (positive control)

  • This compound

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Culture and Seeding:

    • Culture the reporter cell line in the appropriate medium.

    • Seed the cells into 96-well white, clear-bottom plates in hormone-free medium and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of this compound and 17β-estradiol in hormone-free medium.

    • Remove the medium from the wells and add the treatment solutions. Include a vehicle control.

  • Incubation:

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay reagent. This typically involves adding the reagent to each well and measuring luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., by co-transfecting with a constitutively expressed reporter like Renilla luciferase or by performing a separate cell viability assay).

    • Calculate the fold-induction of luciferase activity relative to the vehicle control.

    • Plot the fold-induction against the log concentration of this compound to generate a dose-response curve.

    • Determine the EC50 value for this compound from the curve.

G cluster_culture Cell Culture cluster_assay Assay cluster_quant Quantification & Analysis culture_cells Culture Reporter Cells seed_cells Seed Cells in 96-well Plates culture_cells->seed_cells treat_cells Treat with this compound/E2 seed_cells->treat_cells incubate Incubate for 18-24 Hours treat_cells->incubate add_reagent Add Luciferase Reagent incubate->add_reagent read_lum Read Luminescence add_reagent->read_lum analyze Calculate Fold-Induction & Determine EC50 read_lum->analyze

Reporter Gene Assay Workflow

Signaling Pathway

The binding of an estrogenic compound like this compound to the estrogen receptor initiates a signaling cascade that leads to changes in gene expression and cellular responses.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) Dimer ER Dimerization ER->Dimer Conformational Change This compound This compound This compound->ER Binding ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA CellularResponse Cellular Response (e.g., Proliferation) mRNA->CellularResponse Translation

References

Application of Butylparaben in Microbiological Growth Media: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylparaben, a member of the paraben family, is an ester of p-hydroxybenzoic acid. It has been widely utilized as an antimicrobial preservative in a variety of products, including cosmetics, pharmaceuticals, and food, due to its efficacy against a broad spectrum of microorganisms, particularly fungi and Gram-positive bacteria.[1][2][3][4] The antimicrobial activity of parabens increases with the length of the alkyl chain, making this compound one of the more potent members of its class.[2] This document provides detailed application notes and protocols for the use of this compound in microbiological growth media for research and development purposes.

Mechanism of Antimicrobial Action

The precise mechanism of this compound's antimicrobial action is not fully elucidated, but it is understood to involve multiple targets within the microbial cell. The primary proposed mechanisms include:

  • Disruption of Membrane Transport: this compound is thought to interfere with bacterial membrane transport processes, disrupting the integrity of the cell membrane and leading to the leakage of intracellular components.

  • Inhibition of Synthesis: It has been suggested that this compound can inhibit the synthesis of DNA and RNA, crucial for microbial replication and survival.

  • Enzyme Inhibition: this compound may also function by inhibiting key microbial enzymes, such as ATPase and phosphotransferase, thereby disrupting cellular energy metabolism.

cluster_Cell Microbial Cell Membrane Cell Membrane Integrity Membrane Integrity Membrane->Integrity Loss of DNA_RNA DNA/RNA Synthesis Replication Cellular Replication DNA_RNA->Replication Prevents Enzymes Cellular Enzymes (ATPase, Phosphotransferase) Metabolism Energy Metabolism Enzymes->Metabolism Disrupts Cell_Death Cell_Death Metabolism->Cell_Death Replication->Cell_Death Leakage Leakage of Intracellular Components Integrity->Leakage Leakage->Cell_Death Cell Death This compound This compound This compound->Membrane Disrupts Transport This compound->DNA_RNA Inhibits This compound->Enzymes Inhibits

Caption: Proposed antimicrobial mechanism of this compound.

Data Presentation: Antimicrobial Activity of this compound

The effectiveness of this compound against various microorganisms is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound against a range of bacteria and fungi.

MicroorganismTypeMIC (%)MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria--
Bacillus cereusGram-positive Bacteria0.0125125
Bacillus subtilisGram-positive Bacteria0.0125125
Escherichia coliGram-negative Bacteria--
Pseudomonas aeruginosaGram-negative Bacteria0.88000
Candida albicansYeast0.0125125
Saccharomyces cerevisiaeYeast0.0125125
Aspergillus nigerMold0.02200
Penicillium digitatumMold0.006363

Note: MIC values can vary depending on the specific strain of the microorganism, the composition of the growth medium, and the incubation conditions. The data presented here is a compilation from various sources for comparative purposes.

Experimental Protocols

Protocol 1: Preparation of Microbiological Growth Media Containing this compound

This protocol describes the preparation of agar plates and broth media supplemented with this compound.

Materials:

  • This compound powder

  • Desired microbiological growth medium (e.g., Tryptic Soy Agar/Broth, Sabouraud Dextrose Agar/Broth)

  • Sterile distilled water

  • Autoclave

  • Sterile Petri dishes

  • Sterile flasks or bottles

  • Magnetic stirrer and stir bar (optional)

  • Water bath

Procedure for Agar Plates:

  • Prepare the Medium: Prepare the desired agar medium according to the manufacturer's instructions. For example, to prepare 1 liter of LB agar, you would typically dissolve 10 g peptone, 5 g yeast extract, 10 g NaCl, and 15 g agar in 1 liter of distilled water.

  • Sterilization: Autoclave the medium at 121°C for 15-20 minutes.

  • Cooling: After autoclaving, cool the molten agar in a water bath to approximately 45-50°C. This is a critical step to prevent heat degradation of the this compound and to avoid excessive condensation on the plates.

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or propylene glycol) at a concentration that will allow for easy addition to the molten agar to achieve the desired final concentration. Ensure the solvent is sterile-filtered if not autoclaved.

  • Addition of this compound: Aseptically add the appropriate volume of the this compound stock solution to the molten agar to reach the target final concentration. Swirl the flask gently to ensure even distribution.

  • Pouring Plates: Pour the this compound-containing agar into sterile Petri dishes (approximately 15-20 mL per 90 mm plate) in a sterile environment (e.g., a laminar flow hood).

  • Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, store the plates inverted in a sealed plastic bag at 4°C until use.

Procedure for Broth Media:

  • Prepare the Medium: Prepare the desired broth medium according to the manufacturer's instructions.

  • Dispensing and Sterilization: Dispense the broth into appropriate containers (e.g., flasks or test tubes) and autoclave at 121°C for 15-20 minutes.

  • Cooling: Allow the sterilized broth to cool to room temperature.

  • Addition of this compound: Aseptically add the appropriate volume of a sterile-filtered this compound stock solution to the broth to achieve the desired final concentration. Mix well.

start Start prep_medium Prepare Agar Medium start->prep_medium autoclave Autoclave at 121°C prep_medium->autoclave cool Cool to 45-50°C autoclave->cool add_this compound Aseptically Add This compound cool->add_this compound prep_this compound Prepare this compound Stock Solution prep_this compound->add_this compound pour_plates Pour into Sterile Petri Dishes add_this compound->pour_plates solidify Solidify and Store pour_plates->solidify end End solidify->end

Caption: Workflow for preparing agar plates with this compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the procedure to determine the MIC of this compound against a specific microorganism using a 96-well microtiter plate.

Materials:

  • 96-well sterile microtiter plates

  • Test microorganism culture

  • Sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution

  • Sterile pipette and tips

  • Microplate reader (optional, for quantitative analysis)

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the test microorganism in the appropriate broth medium to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired test concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no this compound), and column 12 as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared inoculum to each well from column 1 to 11. Do not add inoculum to column 12.

  • Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Interpretation of Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the well with the lowest this compound concentration that has an OD600 similar to the sterility control.

start Start prep_inoculum Prepare and Standardize Microbial Inoculum start->prep_inoculum prep_plate Prepare 96-well Plate with Broth start->prep_plate inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution Perform Serial Dilution of this compound prep_plate->serial_dilution serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read and Interpret Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

Synergistic Effects

The antimicrobial activity of this compound can be enhanced when used in combination with other parabens (e.g., methylparaben, propylparaben) or other antimicrobial agents. This synergistic effect allows for the use of lower concentrations of individual preservatives, which can be advantageous in certain applications. Researchers should consider evaluating combinations of preservatives to optimize the antimicrobial efficacy for their specific needs.

Safety Considerations

While this compound is an effective preservative, it is important to handle it with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) before use. This compound is for research use only and should not be used for in vivo applications without appropriate ethical and regulatory approval.

Disclaimer: These application notes and protocols are intended for guidance and informational purposes only. Researchers should adapt these procedures as necessary for their specific experimental requirements and validate their results accordingly.

References

Application Notes and Protocols for Monitoring Butylparaben Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the degradation of Butylparaben in solution, a compound widely used as a preservative in pharmaceuticals, cosmetics, and food products. Understanding its degradation kinetics and pathways is crucial for assessing product stability, environmental fate, and potential toxicological impacts of its byproducts. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are presented to facilitate accurate and reproducible analysis.

Introduction to this compound and its Degradation

This compound (butyl p-hydroxybenzoate) is an effective antimicrobial agent.[1] However, concerns about its potential endocrine-disrupting effects have led to increased research into its environmental persistence and degradation.[2] Degradation can be induced by various physical and chemical processes, including hydrolysis, photolysis, and advanced oxidation processes (AOPs).[2][3][4] Monitoring the concentration of this compound and identifying its degradation products over time is essential for evaluating the efficacy of water treatment technologies and ensuring the safety of pharmaceutical and consumer products.

Analytical Techniques for Monitoring this compound Degradation

Several analytical techniques can be employed for the quantification of this compound and its degradation products. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) is the most common technique due to its robustness, sensitivity, and ability to separate a wide range of compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, particularly for identifying volatile degradation byproducts, often requiring a derivatization step.

  • UV-Vis Spectrophotometry provides a simpler and more accessible method for monitoring the overall decrease in this compound concentration, although it may lack the selectivity to distinguish between the parent compound and its degradation products.

Application Note 1: High-Performance Liquid Chromatography (HPLC)

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being relatively nonpolar, is retained on the column and then eluted by a mobile phase of appropriate polarity. Detection is typically performed using a UV detector at a wavelength where this compound exhibits strong absorbance, such as 254 nm.

Experimental Protocol: HPLC Analysis of this compound

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 2.7 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Purified water (HPLC grade).

  • Orthophosphoric acid.

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% orthophosphoric acid in purified water.

  • Mobile Phase B: Acetonitrile:purified water:orthophosphoric acid (900:100:1, v/v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Chromatographic Conditions

  • Column: Waters Cortecs C18 (2.7 µm, 4.6 × 150 mm).

  • Mobile Phase: Gradient elution may be used for complex samples, or isocratic for simple matrices. For a stability-indicating method, a gradient can be employed. A typical isocratic mobile phase could be a mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 10:40:50 v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation

  • For aqueous solutions from degradation experiments, filter the sample through a 0.45 µm syringe filter before injection.

  • If the sample is in a complex matrix (e.g., ointment, cream), an extraction step is necessary. A common procedure involves dissolving the sample in a suitable solvent like methanol, followed by centrifugation or solid-phase extraction (SPE) to remove excipients.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standard solutions against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • The degradation percentage can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

Data Presentation: this compound Degradation via Ozonation
Time (min)This compound Concentration (µg/mL)Degradation (%)
050.00
535.229.6
1020.159.8
205.389.4
30< 1.0> 98.0

Note: The data in this table is illustrative and based on typical degradation profiles observed in the literature.

Application Note 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For this compound analysis, a derivatization step is often required to increase its volatility and thermal stability. The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing structural information for identification.

Experimental Protocol: GC-MS Analysis of this compound and its Degradation Products

1. Instrumentation and Materials

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column (e.g., HP-5MS or equivalent).

  • Helium (carrier gas).

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for derivatization.

  • Acetone (GC grade).

  • n-Hexane (GC grade).

  • This compound reference standard.

2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Prepare in acetone.

  • Working Standard Solutions: Prepare serial dilutions in acetone.

3. Sample Preparation and Derivatization

  • Extraction: For aqueous samples, perform a liquid-liquid extraction (LLE) with a solvent like ethyl acetate or a solid-phase extraction (SPE). For tissues or complex matrices, an extraction with a mixture of acetone and n-hexane (1:1 v/v) can be used.

  • Derivatization:

    • Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.

    • Add a specific amount of MSTFA to the residue.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization reaction.

    • Cool to room temperature before injection.

4. GC-MS Conditions

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (e.g., m/z 50-500) for identification of unknowns, or Selected Ion Monitoring (SIM) for quantification of target analytes for higher sensitivity.

5. Data Analysis

  • Identify this compound and its degradation products by comparing their mass spectra with reference libraries (e.g., NIST).

  • Quantify the compounds using a calibration curve generated from the derivatized standards.

Data Presentation: Identification of this compound Degradation Products by GC-MS
Retention Time (min)Compound NameKey m/z fragments
15.2This compound-TMS266, 251, 193
12.84-Hydroxybenzoic acid-TMS267, 252, 223
10.5Hydroquinone-TMS254, 239

Note: The data in this table is illustrative. Actual retention times and fragments will depend on the specific instrument and conditions.

Application Note 3: UV-Vis Spectrophotometry

Principle

UV-Vis spectrophotometry measures the absorbance of light by a substance in solution. This compound has a characteristic absorption maximum in the UV range (around 254-282 nm). By measuring the change in absorbance at this wavelength over time, the degradation of this compound can be monitored. This method is simple and rapid but may be subject to interference from degradation products that also absorb at the same wavelength.

Experimental Protocol: Spectrophotometric Monitoring of this compound Degradation

1. Instrumentation and Materials

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

  • This compound reference standard.

  • Solvent used in the degradation study (e.g., purified water, buffer).

2. Procedure

  • Determine λmax: Prepare a solution of this compound in the reaction solvent. Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Monitor Degradation:

    • At various time intervals during the degradation experiment, withdraw an aliquot of the reaction solution.

    • Measure the absorbance of the aliquot at λmax.

    • Use the calibration curve to determine the concentration of this compound remaining in the solution.

3. Data Analysis

  • Calculate the concentration of this compound at each time point from the calibration curve.

  • Calculate the percentage of degradation as described in the HPLC section.

Data Presentation: this compound Degradation Kinetics by UV-Vis Spectrophotometry
Time (hours)Absorbance at 255 nmConcentration (µg/mL)Degradation (%)
00.85010.00
10.6257.3526.5
20.4505.2947.1
40.2102.4775.3
60.0981.1588.5

Note: The data in this table is illustrative and assumes a linear relationship between absorbance and concentration according to the Beer-Lambert law.

Visualizations

Degradation Pathway of this compound

The degradation of this compound, particularly through advanced oxidation processes, often involves the formation of hydroxylated intermediates and ultimately cleavage of the ester bond to form 4-hydroxybenzoic acid and butanol, which can be further oxidized.

Butylparaben_Degradation This compound This compound Hydroxylated_Intermediates Hydroxylated Intermediates This compound->Hydroxylated_Intermediates Oxidation Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid This compound->Hydroxybenzoic_Acid Hydrolysis Butanol Butan-1-ol This compound->Butanol Hydrolysis Hydroxylated_Intermediates->Hydroxybenzoic_Acid Ester Cleavage Mineralization Mineralization (CO₂, H₂O) Hydroxybenzoic_Acid->Mineralization Further Oxidation Butanol->Mineralization Further Oxidation

Caption: Proposed degradation pathway of this compound.

Experimental Workflow for Monitoring this compound Degradation

The general workflow for a this compound degradation study involves sample treatment, collection at various time points, sample preparation, and analysis.

Experimental_Workflow Start Start: this compound Solution Degradation Induce Degradation (e.g., UV, O₃, Fenton) Start->Degradation Sampling Collect Samples at Time Intervals (t₀, t₁, t₂, ...) Degradation->Sampling Preparation Sample Preparation (Filtration, Extraction, Derivatization) Sampling->Preparation Analysis Analytical Measurement (HPLC, GC-MS, UV-Vis) Preparation->Analysis Data Data Analysis (Concentration, Kinetics, Product ID) Analysis->Data End End: Degradation Profile Data->End

Caption: General experimental workflow for monitoring degradation.

References

Application Notes and Protocols: Butylparaben in Animal Studies on Endocrine Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butylparaben in animal studies investigating endocrine disruption. The information is compiled from various scientific studies to assist in the design and execution of future research.

Introduction

This compound (butyl p-hydroxybenzoic acid) is an antimicrobial preservative widely used in cosmetics, pharmaceuticals, and food products.[1][2][3] Due to its chemical structure, it has been scrutinized for its potential to act as an endocrine-disrupting chemical (EDC). Animal studies are a critical component in assessing the safety and potential risks of this compound exposure. These studies have demonstrated that this compound can exert weak estrogenic and anti-androgenic effects, impacting reproductive and thyroid endpoints.[4][5]

Toxicological Profile and Endocrine-Disrupting Effects

Animal models, primarily rodents, have been instrumental in elucidating the endocrine-disrupting properties of this compound. Key findings from these studies indicate that this compound can interfere with the endocrine system in multiple ways:

  • Estrogenic Activity : this compound has been shown to exhibit weak estrogenic activity. This is demonstrated by its ability to bind to estrogen receptors and induce estrogenic responses in vivo, such as an increase in uterine weight in immature female rodents.

  • Anti-Androgenic Activity : Evidence suggests that this compound can act as an anti-androgen. This can lead to adverse effects on the male reproductive system, including reduced sperm production and altered development of reproductive organs.

  • Thyroid Disruption : Studies have shown that this compound exposure can impair thyroid function. This includes alterations in the levels of thyroid hormones and structural changes in the thyroid gland.

  • Developmental and Reproductive Toxicity : Perinatal exposure to this compound has been linked to various developmental and reproductive issues in offspring, such as reduced anogenital distance and decreased sperm counts. However, some studies on developmental toxicity did not find significant effects on fetal development at high oral doses.

Quantitative Data from Animal Studies

The following tables summarize quantitative data from key animal studies on the endocrine-disrupting effects of this compound.

Table 1: Effects of this compound on the Male Reproductive System in Rats
Dose/Route of AdministrationAnimal ModelDurationKey FindingsReference
0.01%, 0.10%, 1.00% in diet3-week-old Wistar rats8 weeksDose-dependent decrease in epididymis weight (significant at ≥0.10%). Significant decrease in cauda epididymal sperm reserve at all doses. Daily sperm production significantly lower in all treated groups. Serum testosterone significantly lowered at ≥0.1%.
10, 100, 500 mg/kg/day (oral)Time-mated Wistar rats (perinatal exposure from GD7 to PND22)Gestation Day 7 to Pup Day 22Significantly reduced sperm count in male offspring at all doses. Reduced anogenital distance in male offspring at 100 and 500 mg/kg/day.
150, 300, 600 mg/kg/day (subcutaneous)Young male Sprague-Dawley rats57 daysSignificant increase in abnormal sperm morphology. Alterations in sexual organ histopathology.
Table 2: Effects of this compound on the Thyroid Gland in Rats
Dose/Route of AdministrationAnimal ModelDurationKey FindingsReference
50 mg/kg/day (subcutaneous)Rats4 weeksIncreased thyroid gland weight. Decreased serum total T3, total T4, free T3, and free T4. Increased serum TSH, peroxidase antibody, and thyroglobulin antibody.
1, 5, 10 mg/kg/day (subcutaneous)Female Wistar rats7 and 21 daysAt 1 and 5 mg/kg, significantly increased serum T3/T4 ratio and TSH level. At 10 mg/kg, significantly reduced T4 level. Increased thyroid peroxidase (TPO) activity at 1 and 5 mg/kg.

Signaling Pathways and Mechanisms of Action

This compound's endocrine-disrupting effects are mediated through its interaction with various hormonal signaling pathways.

Estrogenic and Anti-Androgenic Pathways

This compound can weakly bind to the estrogen receptor (ER), mimicking the effects of estradiol and leading to the transcription of estrogen-responsive genes. It can also act as an antagonist to the androgen receptor (AR), inhibiting the action of testosterone.

Estrogenic_AntiAndrogenic_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Butylparaben_ext This compound Butylparaben_int This compound Butylparaben_ext->Butylparaben_int Enters Cell ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Translocation Blocked Testosterone Testosterone Testosterone->AR Binds Butylparaben_int->ER Binds (Agonist) Butylparaben_int->AR Binds (Antagonist) Gene_Transcription_E Estrogenic Gene Transcription ERE->Gene_Transcription_E Gene_Transcription_A Androgenic Gene Transcription (Blocked)

Caption: this compound's dual action on estrogen and androgen receptors.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the scientific literature for assessing the endocrine-disrupting effects of this compound.

Protocol 1: Male Reproductive Toxicity Study in Rats

1. Objective: To evaluate the effects of this compound on the male reproductive system of post-weaning rats.

2. Animal Model:

  • Species: Wistar or Sprague-Dawley rats.

  • Age: 3 weeks old (post-weaning).

  • Housing: Housed in controlled conditions (12h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.

3. Experimental Design:

  • Groups: A control group and at least three dose groups (e.g., low, mid, high dose). A minimum of 8 animals per group is recommended.

  • Test Substance: this compound dissolved in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

  • Administration: Typically via oral gavage or dietary administration for a period of 8 weeks to cover key stages of spermatogenesis.

4. Procedure:

  • Acclimatization: Animals are acclimatized for at least one week before the start of the study.

  • Dosing: Administer this compound or vehicle daily for the study duration. Record body weights weekly.

  • Necropsy: At the end of the study, animals are euthanized.

  • Organ Weights: Record the weights of the testes, epididymides, seminal vesicles, and prostate gland.

  • Sperm Analysis:

    • Collect sperm from the cauda epididymis.

    • Determine sperm count, motility, and morphology using a hemocytometer and microscope.

    • Calculate daily sperm production.

  • Hormone Analysis:

    • Collect blood via cardiac puncture.

    • Measure serum testosterone levels using ELISA or radioimmunoassay.

  • Histopathology:

    • Fix reproductive organs in Bouin's solution or 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Examine for any pathological changes.

Protocol 2: Thyroid Function Study in Rats

1. Objective: To assess the impact of this compound on thyroid gland structure and function.

2. Animal Model:

  • Species: Wistar or Sprague-Dawley rats (adults).

  • Sex: Can be performed in males or females.

  • Housing: Standard controlled conditions.

3. Experimental Design:

  • Groups: A control group and at least two dose groups.

  • Test Substance: this compound in a suitable vehicle.

  • Administration: Subcutaneous injection is a common route to bypass first-pass metabolism, but oral gavage can also be used. Duration is typically 4 weeks.

4. Procedure:

  • Acclimatization and Dosing: As described in Protocol 1.

  • Necropsy and Organ Weight: After euthanasia, carefully dissect and weigh the thyroid gland.

  • Hormone Analysis:

    • Collect blood for serum analysis.

    • Measure levels of T3 (triiodothyronine), T4 (thyroxine), and TSH (thyroid-stimulating hormone) using appropriate immunoassay kits.

  • Histopathology:

    • Fix the thyroid gland in 10% neutral buffered formalin.

    • Process for paraffin embedding, sectioning, and H&E staining.

    • Examine the follicular structure, colloid content, and epithelial cell height.

  • Immunohistochemistry (Optional):

    • Stain thyroid sections for markers like thyroid peroxidase (TPO) to assess enzyme activity and localization.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo animal study investigating the endocrine-disrupting effects of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_necropsy Necropsy & Sample Collection cluster_analysis Analysis A Animal Acclimatization (1 week) B Group Assignment & Randomization A->B C Daily Dosing (e.g., 4-8 weeks) B->C D Monitor Clinical Signs & Body Weight C->D E Euthanasia D->E F Blood Collection (for Hormone Analysis) E->F G Organ Dissection & Weight Measurement E->G H Hormone Assays (ELISA, RIA) F->H I Sperm Analysis (Count, Motility, Morphology) G->I J Histopathology (H&E Staining, Microscopic Exam) G->J K Data Analysis & Statistics H->K I->K J->K

Caption: General workflow for an in vivo endocrine disruption study.

Conclusion

The evidence from animal studies strongly suggests that this compound has endocrine-disrupting properties, particularly affecting the male reproductive and thyroid systems. The provided data and protocols serve as a resource for researchers to design robust studies to further investigate these effects and contribute to the risk assessment of this compound. It is crucial to follow standardized and detailed protocols to ensure the reproducibility and comparability of findings across different studies.

References

Application Notes and Protocols for Novel Butylparaben Derivatives in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel butylparaben derivatives. The protocols outlined below are intended for research purposes to explore the biological activities and potential therapeutic applications of these compounds.

Introduction

This compound (butyl 4-hydroxybenzoate) is a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1] Its broad-spectrum activity against fungi and bacteria has made it a staple in product formulation for decades.[2] However, concerns regarding its potential endocrine-disrupting properties have prompted research into novel derivatives with improved safety profiles and potentially enhanced or new biological activities.[3][4] This document details the synthesis of novel this compound ester derivatives and protocols for evaluating their estrogenic, antimicrobial, and cytotoxic activities.

Synthesis of Novel this compound Ester Derivatives

This section provides a general protocol for the synthesis of novel this compound ester derivatives through the esterification of 4-hydroxybenzoic acid with various alcohols. This method can be adapted to create a library of derivatives with varying alkyl or aryl side chains, allowing for the investigation of structure-activity relationships.

Experimental Protocol: Synthesis of this compound Ester Derivatives

Materials:

  • 4-hydroxybenzoic acid

  • Desired alcohol (e.g., ethanol, propanol, isopropanol, etc.)

  • Sulfuric acid (concentrated)

  • Sodium carbonate solution (4%)

  • Ethanol (for recrystallization)

  • Three-necked flask

  • Reflux condenser

  • Water trap

  • Thermometer

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure: [5]

  • In a dry three-necked flask equipped with a reflux condenser, water trap, and thermometer, combine 4-hydroxybenzoic acid and an excess of the desired alcohol.

  • Heat the mixture with stirring until the 4-hydroxybenzoic acid is fully dissolved.

  • Slowly add a catalytic amount of concentrated sulfuric acid dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for approximately 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel and add a 4% sodium carbonate solution to neutralize the excess acid.

  • Separate the aqueous layer.

  • Remove the excess alcohol from the organic layer by steam distillation or using a rotary evaporator.

  • Cool the remaining crude product to induce crystallization.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from ethanol to obtain the final this compound ester derivative.

Biological Activity Assessment

The following protocols are designed to assess the key biological activities of the newly synthesized this compound derivatives.

Estrogenic Activity Assessment

3.1.1. MCF-7 Cell Proliferation Assay

This assay evaluates the potential of the derivatives to induce proliferation in the estrogen receptor-positive human breast cancer cell line, MCF-7.

Experimental Protocol:

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), insulin, and antibiotics)

  • Phenol red-free medium with 5% charcoal-stripped fetal bovine serum

  • Test compounds (novel this compound derivatives)

  • 17β-estradiol (positive control)

  • 96-well plates

  • Robotic dispenser (optional)

  • MTT or other proliferation assay reagent

Procedure:

  • Culture MCF-7 cells in complete growth medium in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.

  • Two days prior to the assay, switch the cells to phenol red-free medium containing 5% charcoal-stripped FBS.

  • Seed the cells into 96-well plates at a density of 400 cells per well in 200 µL of the hormone-free medium.

  • Allow the cells to adapt for 3 days in the hormone-free medium, changing the medium daily.

  • On day 6, treat the cells with various concentrations of the test compounds and the positive control (17β-estradiol). Include a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired period (e.g., 6 days), with media and compound changes every 2 days.

  • Assess cell proliferation using a suitable method, such as the MTT assay, following the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength and calculate the half-maximal effective concentration (EC50) for each compound.

3.1.2. Estrogen Receptor Alpha (ERα) Luciferase Reporter Assay

This assay determines if the observed proliferative effects are mediated through the activation of the estrogen receptor.

Experimental Protocol:

Materials:

  • T47D or other suitable cell line stably transfected with an estrogen-responsive element (ERE)-luciferase reporter construct.

  • Cell culture medium

  • Test compounds

  • 17β-estradiol (positive control)

  • ICI 182,780 (fulvestrant, an ER antagonist)

  • 96-well luminometer plates

  • Luciferase assay reagent

Procedure:

  • Seed the T47D-KBluc cells in 96-well luminometer plates at an appropriate density in 100 µL of medium.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with various concentrations of the test compounds, 17β-estradiol, and co-treatment with the antagonist ICI 182,780.

  • Incubate the plates for 24 hours at 37°C.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Determine the concentration-response curves and calculate EC50 values.

Antimicrobial Activity Assessment

3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a derivative that inhibits the visible growth of a microorganism.

Experimental Protocol:

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a stock solution of each test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to achieve a range of concentrations.

  • Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in broth and add it to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Include a positive control (microorganism without compound) and a negative control (broth only) on each plate.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for yeast) for 16-20 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of novel this compound derivatives compared to the parent compound.

Table 1: Estrogenic Activity of Novel this compound Derivatives

CompoundMCF-7 Proliferation EC50 (µM)ERα Activation EC50 (µM)
This compound2515
Derivative A> 100> 100
Derivative B5035
Derivative C108
17β-estradiol0.0010.0005

Table 2: Antimicrobial Activity (MIC) of Novel this compound Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound12825664
Derivative D6412832
Derivative E256>256128
Derivative F326416

Signaling Pathway Visualization

The following diagrams illustrate key signaling pathways potentially modulated by novel this compound derivatives.

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Novel This compound Derivatives purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial Activity (MIC Assay) purification->antimicrobial estrogenic Estrogenic Activity (MCF-7 & ERα Assays) cytotoxicity Cytotoxicity Assays data_analysis Data Analysis & SAR antimicrobial->data_analysis lead_selection Lead Compound Selection data_analysis->lead_selection

Caption: General workflow for synthesis and biological evaluation of novel this compound derivatives.

Farnesoid X Receptor (FXR) Signaling Pathway Inhibition

Recent studies suggest that this compound can induce metabolic disorders by inhibiting the Farnesoid X Receptor (FXR) signaling pathway, which plays a crucial role in bile acid and lipid metabolism. This presents a novel area of investigation for this compound derivatives.

FXR_pathway Decreased Bile Acid Production Leads to Reduced FXR Activation cluster_gut Gut Lumen cluster_liver Hepatocyte BP This compound Derivative Microbiota Gut Microbiota BP->Microbiota alters BAs Bile Acids Microbiota->BAs decreases production FXR FXR BAs->FXR activates BAs_gut BAs->BAs_gut SHP SHP FXR->SHP induces SREBP1c SREBP-1c SHP->SREBP1c inhibits Lipogenesis Lipogenesis SREBP1c->Lipogenesis promotes BAs_gut->BAs

Caption: Proposed mechanism of FXR signaling inhibition by a this compound derivative.

References

Application Note 1: Magnetic Solid-Phase Extraction (MSPE) for Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

An overview of established methodologies for the effective extraction of butylparaben from diverse environmental matrices is presented herein. This compound, an ester of p-hydroxybenzoic acid, is widely utilized as a preservative in pharmaceuticals, cosmetics, and food products.[1][2] Its frequent detection in aquatic and terrestrial environments has raised concerns, necessitating robust analytical methods for its monitoring.[3][4]

This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development. The focus is on prevalent extraction techniques including Magnetic Solid-Phase Extraction (MSPE), Solid-Phase Extraction (SPE), and Ultrasonic-Assisted Extraction, coupled with analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Magnetic Solid-Phase Extraction (MSPE) is an efficient sample preparation technique that utilizes magnetic nanoparticles (MNPs) as adsorbents.[4] This method offers several advantages, including ease of operation, short extraction times, minimal sample volume requirements, and environmental friendliness. The core principle involves the dispersion of magnetic adsorbent particles in the sample, allowing for the adsorption of target analytes like this compound. Subsequently, the adsorbent with the bound analyte is easily separated from the sample matrix using an external magnetic field, eliminating the need for centrifugation or filtration.

For paraben analysis, MNPs can be functionalized to enhance selectivity and adsorption capacity. A notable example is the use of a magnetic covalent organic framework (COF), Fe3O4@TbBd, which demonstrates high magnetic responsiveness and stability, making it an ideal adsorbent for MSPE of parabens. The extracted parabens are then desorbed using a suitable organic solvent before analysis by techniques like HPLC-UV.

Experimental Protocol: MSPE of this compound from Water Samples

This protocol is based on the MSPE-HPLC-UV method developed for the determination of four parabens, including this compound, in environmental water samples.

1. Materials and Reagents:

  • Magnetic Adsorbent: Fe3O4@TbBd covalent organic framework

  • Water Sample (e.g., river water, wastewater)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • pH adjustment solutions (e.g., HCl, NaOH)

  • Vortex Mixer

  • External Magnet (e.g., NdFeB magnet)

  • Centrifuge tubes (10 mL)

  • HPLC system with UV detector

2. Sample Preparation:

  • Collect water samples in clean glass bottles.

  • Filter the samples through a 0.45 µm membrane filter to remove suspended particles.

  • Adjust the pH of the water sample as required by the specific method (optimization may be necessary).

3. Extraction Procedure:

  • Place a specific amount of the Fe3O4@TbBd adsorbent (e.g., 10 mg) into a 10 mL centrifuge tube.

  • Add 8 mL of the pre-treated water sample to the tube.

  • Vortex the mixture for a predetermined extraction time (e.g., 15 minutes) to facilitate the adsorption of this compound onto the magnetic adsorbent.

  • Place the external magnet against the side of the tube. The magnetic adsorbent will aggregate, allowing for the clear supernatant to be decanted and discarded.

4. Desorption and Analysis:

  • Remove the external magnet and add a suitable desorption solvent (e.g., 1.0 mL of acetonitrile).

  • Vortex the mixture for a specified desorption time (e.g., 5 minutes) to elute the this compound from the adsorbent.

  • Use the external magnet to separate the adsorbent from the eluate.

  • Carefully collect the supernatant (eluate) and filter it through a 0.22 µm syringe filter.

  • Inject an aliquot of the filtered eluate into the HPLC-UV system for quantification.

5. HPLC-UV Conditions:

  • Column: C18 column (e.g., 15 cm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 40°C

MSPE_Workflow cluster_prep Sample Preparation cluster_extraction MSPE Procedure cluster_desorption Desorption & Analysis Sample Water Sample Filter Filter (0.45 µm) Sample->Filter AddAdsorbent Add Fe3O4@TbBd Adsorbent Filter->AddAdsorbent VortexExtract Vortex Mix (Adsorption) AddAdsorbent->VortexExtract MagSep1 Magnetic Separation 1 VortexExtract->MagSep1 Discard Discard Supernatant MagSep1->Discard AddSolvent Add Desorption Solvent (ACN) Discard->AddSolvent VortexDesorb Vortex Mix (Desorption) AddSolvent->VortexDesorb MagSep2 Magnetic Separation 2 VortexDesorb->MagSep2 Collect Collect & Filter Eluate (0.22 µm) MagSep2->Collect HPLC HPLC-UV Analysis Collect->HPLC

Fig 1. Workflow for MSPE of this compound from Water Samples.

Application Note 2: Ultrasonic-Assisted Extraction (UAE) for Solid Samples

For solid environmental matrices such as soil and sediment, Ultrasonic-Assisted Extraction (UAE) provides an efficient method for extracting parabens. This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the extraction solvent. The collapse of these bubbles near the sample surface generates high-pressure and high-temperature micro-environments, which disrupt the sample matrix and enhance the penetration of the solvent, thereby improving extraction efficiency.

The UAE method, often performed in small columns (termed SAESC or sonication-assisted extraction in small columns), is followed by analysis with sensitive techniques like liquid chromatography with triple quadrupole mass spectrometry (LC-MS/MS). This approach is suitable for determining trace levels of parabens in complex solid samples. Acetonitrile is commonly used as the extraction solvent, and the procedure typically involves consecutive sonication steps to ensure satisfactory recovery.

Experimental Protocol: UAE of this compound from Soil/Sediment

This protocol is derived from the sonication-assisted extraction method for analyzing various p-hydroxybenzoic esters in environmental solid samples.

1. Materials and Reagents:

  • Soil or Sediment Sample

  • Acetonitrile (ACN, HPLC grade)

  • Deionized Water

  • Nitrogen Gas (high purity)

  • Small glass columns

  • Ultrasonic Bath

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • LC-MS/MS system

2. Sample Preparation:

  • Air-dry the soil or sediment samples and sieve them to remove large debris and ensure homogeneity.

  • Weigh a precise amount of the dried sample (e.g., 1.0 g) and place it into a small glass column or centrifuge tube.

3. Extraction Procedure:

  • Add a specific volume of acetonitrile (e.g., 5 mL) to the sample in the column.

  • Place the column in an ultrasonic bath and sonicate for 15 minutes.

  • After the first sonication, centrifuge the sample and collect the supernatant.

  • Repeat the extraction step on the sample residue with a fresh portion of acetonitrile for another 15 minutes to maximize recovery.

  • Combine the supernatants from both extraction steps.

4. Extract Concentration and Analysis:

  • Evaporate the combined extract to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen gas.

  • Reconstitute the residue in a suitable solvent mixture if necessary (e.g., mobile phase).

  • Filter the final extract through a 0.22 µm syringe filter.

  • Inject an aliquot into the LC-MS/MS system for the determination of this compound.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_analysis Concentration & Analysis Sample Soil/Sediment Sample Prep Dry & Sieve Sample Sample->Prep Weigh Weigh Sample (1.0 g) Prep->Weigh AddSolvent1 Add ACN (Step 1) Weigh->AddSolvent1 Sonicate1 Sonicate (15 min) AddSolvent1->Sonicate1 Collect1 Collect Supernatant 1 Sonicate1->Collect1 AddSolvent2 Add ACN (Step 2) Sonicate2 Sonicate (15 min) AddSolvent2->Sonicate2 Collect2 Collect Supernatant 2 Sonicate2->Collect2 Combine Combine Supernatants Collect2->Combine Evaporate Evaporate under N2 to 1 mL Combine->Evaporate Filter Filter Extract (0.22 µm) Evaporate->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Fig 2. Workflow for UAE of this compound from Solid Samples.

Application Note 3: Solid-Phase Extraction (SPE) for Water Samples

Solid-Phase Extraction (SPE) is a widely used and robust technique for the extraction and preconcentration of organic pollutants, including parabens, from aqueous samples. The method involves passing a liquid sample through a solid adsorbent material (the stationary phase), usually packed in a cartridge. Target analytes are retained on the adsorbent while the sample matrix passes through. The retained analytes are then eluted with a small volume of a strong organic solvent.

SPE is highly versatile, with a wide range of available sorbent chemistries (e.g., C18, polymeric) allowing for optimization based on the analyte's properties. For parabens, which are moderately polar, reverse-phase sorbents like C18 are effective. An automated version, online SPE, can be directly coupled with an LC-MS/MS system, reducing sample handling and analysis time. This technique is crucial for detecting parabens at the trace levels (ng/L to µg/L) often found in environmental waters.

Experimental Protocol: SPE of this compound from Water Samples

This is a general protocol for offline SPE applicable to various water matrices.

1. Materials and Reagents:

  • Water Sample

  • SPE Cartridges (e.g., C18, 500 mg)

  • Methanol (HPLC grade)

  • Deionized Water

  • Acetonitrile (HPLC grade) or other suitable elution solvent

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

2. SPE Cartridge Conditioning:

  • Place the SPE cartridges on the vacuum manifold.

  • Wash the cartridges sequentially with one column volume of the elution solvent (e.g., 5 mL of acetonitrile).

  • Flush with one column volume of methanol (e.g., 5 mL).

  • Equilibrate the cartridges with two column volumes of deionized water (e.g., 2 x 5 mL). Do not allow the sorbent bed to go dry after this step.

3. Sample Loading:

  • Load a specific volume of the pre-filtered water sample (e.g., 100-500 mL) onto the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

4. Washing Step:

  • After loading the entire sample, wash the cartridge with a small volume of deionized water (e.g., 5 mL) to remove any remaining polar interferences.

  • Dry the cartridge thoroughly by applying a vacuum for 15-20 minutes.

5. Elution:

  • Place collection vials inside the manifold.

  • Elute the retained this compound by passing a small volume of elution solvent (e.g., 2 x 3 mL of acetonitrile) through the cartridge.

  • Collect the eluate in the collection vial.

6. Concentration and Analysis:

  • Concentrate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known, small volume (e.g., 0.5-1.0 mL) of mobile phase.

  • Transfer the final solution to an autosampler vial for analysis by HPLC or LC-MS/MS.

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_elution Elution & Analysis Wash_ACN Wash with Acetonitrile Wash_MeOH Wash with Methanol Wash_ACN->Wash_MeOH Equilibrate Equilibrate with Deionized Water Wash_MeOH->Equilibrate Load Load Water Sample Equilibrate->Load Wash_Interference Wash to Remove Interferences Load->Wash_Interference Dry Dry Cartridge (Vacuum) Wash_Interference->Dry Elute Elute with Acetonitrile Dry->Elute Concentrate Concentrate Eluate (N2 Stream) Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analyze HPLC or LC-MS/MS Analysis Reconstitute->Analyze

Fig 3. General Workflow for SPE of this compound from Water Samples.

Quantitative Data Summary

The performance of various methods for the extraction and determination of this compound is summarized below.

Table 1: Performance Data for this compound Extraction from Water Samples

Extraction MethodAnalytical TechniqueSample MatrixLODLOQRecovery (%)Reference
MSPEHPLC-UVEnvironmental Water0.2-0.4 µg/L0.7-1.4 µg/L86.1 - 110.8
Online SPELC-MS/MSUrban Water-<4.1 ng/L-
DLLMEHPLCBeverage Samples0.17 ng/mL--
Cloud Point ExtractionHPLC-UVWater Samples0.01-0.02 ppm-68.5 - 119.3
RDSEUHPLC-TOF/MSTap & Sewage Water<0.018 µg/L-~60
Three-Phase DHF-LPMEGC-MSWater Samples0.01-0.2 µg/L-85.6 - 103.0
*Range covers four parabens including this compound.

Table 2: Performance Data for this compound Extraction from Solid Samples

Extraction MethodAnalytical TechniqueSample MatrixLODLOQRecovery (%)Reference
UAE (SAESC)LC-MS/MSSoil & Sediment-0.11-0.49 ng/g83 - 110

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Butylparaben Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the complete dissolution of active pharmaceutical ingredients and excipients is paramount for accurate and reproducible experimental results. Butylparaben, a widely used antimicrobial preservative, presents a common challenge due to its limited solubility in aqueous solutions. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

Issue 1: this compound fails to dissolve completely in water.

Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility. This compound is only slightly soluble in water.[1][2]

Troubleshooting Steps:

  • Verify Concentration: Ensure the intended concentration does not exceed the known solubility limits of this compound in water at your experimental temperature.

  • Increase Temperature: Gently heating the solution can increase the solubility of this compound.[3] However, be mindful of the compound's stability at elevated temperatures.

  • Utilize Solubilization Techniques: If the desired concentration is above the aqueous solubility limit, employ one of the solubilization methods detailed in the FAQs below, such as using co-solvents, cyclodextrins, or surfactants.

Issue 2: this compound precipitates out of the aqueous solution upon standing or temperature change.

Possible Cause: The solution was supersaturated, or the storage temperature is lower than the preparation temperature, causing the solubility to decrease.

Troubleshooting Steps:

  • Re-dissolution: Gently warm the solution while stirring to redissolve the precipitate.

  • Solvent System Stability: If using a co-solvent system, ensure the container is tightly sealed to prevent the evaporation of the more volatile organic solvent, which can lead to precipitation.

  • pH Stability: For pH-adjusted solutions, verify that the pH has not shifted, as a decrease in pH can cause the ionized, more soluble form of this compound to convert back to its less soluble free acid form.

  • Consider a Different Solubilization Method: If precipitation is a recurring issue, the chosen solubilization method may not be robust enough for the required concentration and storage conditions. Consider switching to a more effective method, such as forming an inclusion complex with cyclodextrins.

Issue 3: The use of a co-solvent is not providing the desired solubility.

Possible Cause: The type or concentration of the co-solvent is not optimal.

Troubleshooting Steps:

  • Increase Co-solvent Concentration: Gradually increase the percentage of the co-solvent in the aqueous mixture. Refer to the solubility data tables below to guide your adjustments.

  • Switch Co-solvents: Different co-solvents have varying solubilizing capacities for this compound. If one is not effective, consider trying another. Propylene glycol and ethanol are commonly used and effective co-solvents.[3][4]

  • Ternary Systems: In some cases, a combination of two co-solvents with water (a ternary system) may provide synergistic solubilization effects.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is characterized as being slightly soluble in water. Its solubility is temperature-dependent.

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 g of Water)
20~0.02
800.15
Q2: How can I increase the aqueous solubility of this compound using co-solvents?

Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds. Ethanol and propylene glycol are effective co-solvents for this compound.

Table 2: Solubility of this compound in Ethanol-Water Mixtures at 25°C

Ethanol (% w/w)Water (% w/w)This compound Solubility ( g/100g of solvent)
0100~0.02
2080Data not available
4060Data not available
6040Data not available
8020Data not available
1000>50

Table 3: Solubility of this compound in Propylene Glycol

SolventSolubility
Propylene GlycolSoluble

Note: this compound is freely soluble in propylene glycol. To increase its concentration in an aqueous system, propylene glycol can be used as a co-solvent.

Experimental Workflow for Co-Solvent Solubilization

CoSolvent_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis & Storage A Weigh this compound C Add this compound to Mixture A->C B Prepare Co-solvent/Water Mixture B->C D Stir at Controlled Temperature C->D E Visually Inspect for Complete Dissolution D->E E->B If not dissolved, adjust co-solvent % F Filter Solution (Optional) E->F If dissolved G Store in a Sealed Container F->G

Co-Solvent Solubilization Workflow
Q3: How do cyclodextrins improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming water-soluble inclusion complexes. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced aqueous solubility.

Phase Solubility Diagram: A phase solubility diagram illustrates the effect of a complexing agent (cyclodextrin) on the solubility of a substrate (this compound). For this compound and HP-β-CD, a linear increase in this compound solubility with increasing HP-β-CD concentration is expected (an AL-type diagram), indicating the formation of a soluble 1:1 complex.

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

  • Weighing: Accurately weigh the required amounts of this compound and 2-hydroxypropyl-β-cyclodextrin (a common molar ratio to start with is 1:1).

  • Mortar and Pestle: Place the cyclodextrin in a mortar.

  • Wetting: Add a small amount of a water/alcohol mixture (e.g., water/ethanol 1:1 v/v) to the cyclodextrin and knead to form a paste.

  • Incorporation: Gradually add the this compound powder to the paste and continue kneading for a specified time (e.g., 30-60 minutes). The mixture should remain as a paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a fine powder.

  • Storage: Store the powdered inclusion complex in a well-closed container in a cool, dry place.

Cyclodextrin_Kneading_Workflow cluster_prep Preparation cluster_kneading Kneading cluster_processing Post-Processing A Weigh this compound & HP-β-CD B Place HP-β-CD in Mortar A->B D Gradually Add this compound A->D C Add Water/Ethanol to form Paste B->C C->D E Knead for 30-60 min D->E F Dry the Paste E->F G Sieve the Dried Complex F->G H Store the Powder G->H

Cyclodextrin Inclusion Complex Preparation by Kneading
Q4: How can surfactants be used to solubilize this compound?

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core that can entrap poorly water-soluble compounds like this compound, thereby increasing their apparent solubility in water. This process is known as micellar solubilization.

Table 4: Critical Micelle Concentration (CMC) of Common Surfactants

SurfactantTypeCMC (in water)
Sodium Lauryl Sulfate (SLS)Anionic~8.2 mM (~0.24% w/v)
Polysorbate 80 (Tween® 80)Non-ionic~0.012 mM (~0.0016% w/v)

Experimental Protocol: Micellar Solubilization of this compound

  • Surfactant Solution Preparation: Prepare a stock solution of the chosen surfactant (e.g., Tween® 80 or Sodium Lauryl Sulfate) in the desired aqueous buffer at a concentration well above its CMC.

  • This compound Addition: Add an excess amount of this compound powder to the surfactant solution.

  • Equilibration: Stir the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The container should be sealed to prevent solvent evaporation.

  • Separation of Undissolved this compound: Centrifuge or filter the suspension to remove the undissolved this compound. A syringe filter with a pore size of 0.22 or 0.45 µm is suitable.

  • Quantification: Analyze the concentration of solubilized this compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Micellar_Solubilization_Logic A Surfactant Concentration < CMC B Surfactant Monomers in Solution A->B C Low this compound Solubility B->C D Surfactant Concentration > CMC E Micelle Formation D->E F This compound Entrapment in Micelle Core E->F G Increased Apparent Solubility F->G

Logic of Micellar Solubilization
Q5: How does pH affect the solubility of this compound in water?

This compound is a weak acid due to its phenolic hydroxyl group. In aqueous solutions, it can exist in equilibrium between its neutral (less soluble) and ionized (more soluble) forms. Increasing the pH of the solution will shift the equilibrium towards the ionized form, leading to a significant increase in solubility. Parabens are more stable in the pH range of 4-8.

Table 5: Effect of pH on the Aqueous Solubility of this compound (Qualitative)

pHPredominant FormExpected Solubility
< 7NeutralLow
> 8Ionized (phenolate)High

References

Technical Support Center: Optimizing HPLC Resolution for Paraben Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of paraben isomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here are answers to common questions and issues you may encounter during your experiments.

Q1: My paraben isomer peaks are co-eluting or have very poor resolution. What is the first thing I should check?

A1: The first and often most impactful parameter to investigate is the mobile phase composition . The organic modifier (typically acetonitrile or methanol) and its ratio to the aqueous phase significantly affect the retention and separation of parabens.

  • Too little organic solvent: Your parabens may be strongly retained on the column, leading to long run times but potentially good separation.

  • Too much organic solvent: Your parabens may elute too quickly, resulting in poor or no separation.[1]

Troubleshooting Steps:

  • Decrease the percentage of the organic modifier in your mobile phase. This will increase the retention times of the parabens and provide more opportunity for them to separate.[1]

  • Consider switching your organic modifier. If you are using methanol, try acetonitrile, or vice versa. These solvents have different selectivities and may improve the separation of your isomers.

  • Ensure your mobile phase is properly prepared and mixed. Inconsistent mobile phase composition can lead to variable retention times and poor resolution.

Q2: I'm still not getting baseline separation of my propylparaben or butylparaben isomers. What other mobile phase parameters can I adjust?

A2: If adjusting the organic/aqueous ratio isn't sufficient, you can modify the pH of the aqueous phase by introducing a buffer. While parabens are neutral, slight changes in pH can influence their interaction with the stationary phase, especially if there are any secondary interactions with residual silanols on the column packing.

  • For reversed-phase HPLC, a pH between 2 and 8 is generally recommended.[2][3]

  • Using a buffer, such as a phosphate buffer, can help maintain a stable pH and improve peak shape and reproducibility.[4]

Q3: Can the column temperature affect the resolution of my paraben isomers?

A3: Yes, column temperature is a critical parameter for optimizing HPLC separations.

  • Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. It can also shorten analysis times.

  • However, for some isomer pairs, lowering the temperature can enhance resolution by increasing their differential retention on the stationary phase.

It is advisable to experiment with a range of temperatures (e.g., 25°C to 50°C) to find the optimal condition for your specific paraben isomers.

Q4: I'm experiencing peak tailing with my paraben peaks. What could be the cause and how can I fix it?

A4: Peak tailing can be caused by several factors:

  • Secondary interactions: Unwanted interactions between the parabens and the silica backbone of the column. This can often be mitigated by adjusting the mobile phase pH or using a column with a different stationary phase chemistry.

  • Column overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.

  • Column contamination or degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or replacing it if necessary.

Q5: What type of HPLC column is best for separating paraben isomers?

A5: The most common columns for paraben separation are reversed-phase columns , particularly C18 and C8 columns .

  • C18 columns are generally a good starting point as they provide high hydrophobicity and good retention for parabens.

  • Phenyl-hexyl columns can offer alternative selectivity due to π-π interactions with the aromatic ring of the parabens, which can be beneficial for separating closely related isomers.

  • Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can significantly increase efficiency and improve resolution.

Data Presentation: HPLC Parameters for Paraben Separation

The following table summarizes typical HPLC parameters used for the separation of parabens, compiled from various studies.

ParameterCondition 1Condition 2Condition 3
Column ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 3.5 µmWaters Cortecs C18, 4.6 x 150 mm, 2.7 µmZorbax Eclipse Plus C18, 150 x 3.0 mm, 3.5 µm
Mobile Phase A Water0.1% Orthophosphoric acid in waterPhosphate buffer (pH 2.5)
Mobile Phase B MethanolAcetonitrile with 0.1% Orthophosphoric acidMethanol
Elution Mode GradientGradientIsocratic
Flow Rate 0.8 mL/min0.8 mL/min0.5 mL/min
Temperature 40°C35°C35°C
Detection UV at 254 nmUV at 254 nmUV at 254 nm

Experimental Protocols

Protocol 1: General Screening Method for Paraben Homologs

This protocol is a starting point for the separation of a mixture of common parabens.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 30% B

    • 13-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Protocol 2: Optimized Method for Isomer Separation (e.g., this compound Isomers)

This protocol is designed to enhance the resolution of closely related isomers.

  • Column: Phenyl-hexyl reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate buffer, pH 3.0

    • Solvent B: Methanol

  • Isocratic Elution: 55% Solvent B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

Visualizations

HPLC_Troubleshooting_Workflow start Poor Resolution of Paraben Isomers check_mobile_phase Adjust Mobile Phase Composition (Organic Solvent %) start->check_mobile_phase resolution_ok Resolution Acceptable? check_mobile_phase->resolution_ok Test Separation change_solvent Switch Organic Solvent (Methanol <=> Acetonitrile) change_solvent->resolution_ok Test Separation adjust_temp Optimize Column Temperature adjust_temp->resolution_ok Test Separation adjust_flow Decrease Flow Rate adjust_flow->resolution_ok Test Separation check_column Evaluate Column Chemistry (C18, Phenyl, etc.) check_column->resolution_ok Test Separation resolution_ok->change_solvent No resolution_ok->adjust_temp No resolution_ok->adjust_flow No resolution_ok->check_column No end Method Optimized resolution_ok->end Yes

Caption: A workflow for troubleshooting poor HPLC resolution of paraben isomers.

HPLC_Parameter_Relationships cluster_params Adjustable HPLC Parameters cluster_effects Impact on Chromatography MobilePhase Mobile Phase (Organic %, pH) Retention Retention Time MobilePhase->Retention Strongly Affects Selectivity Selectivity (Peak Spacing) MobilePhase->Selectivity Affects Temperature Temperature Temperature->Retention Affects Efficiency Efficiency (Peak Width) Temperature->Efficiency Affects FlowRate Flow Rate FlowRate->Retention Affects FlowRate->Efficiency Affects ColumnChem Column Chemistry ColumnChem->Retention Affects ColumnChem->Selectivity Strongly Affects Resolution Resolution Retention->Resolution Efficiency->Resolution Selectivity->Resolution

Caption: Relationship between HPLC parameters and their effect on chromatographic resolution.

References

Technical Support Center: Minimizing Matrix Effects in Butylparaben Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Butylparaben analysis via mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's source, leading to either a suppression or, less commonly, an enhancement of its signal.[1] This interference can compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[1]

Q2: What are the common signs of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include poor reproducibility of results between samples, a decrease in analytical sensitivity, changes in peak shape (e.g., tailing), and shifts in retention time. The most prevalent issue is ion suppression, where the presence of matrix components reduces the signal intensity of this compound.

Q3: How can I quantitatively assess the extent of matrix effects in my method?

A3: The most common method is the post-extraction spike analysis. This involves comparing the signal response of this compound spiked into a blank matrix extract (a sample processed through the entire sample preparation procedure without the analyte) with the response of this compound in a pure solvent at the same concentration. The ratio of these responses provides a quantitative measure of ion suppression or enhancement.

Q4: Can an internal standard eliminate matrix effects?

A4: An internal standard (IS) does not eliminate the physical cause of matrix effects, but it can compensate for them. The ideal IS, a stable isotope-labeled (SIL) version of the analyte like Deuterated this compound, co-elutes and experiences nearly identical ionization suppression or enhancement as the target analyte. By using the ratio of the analyte signal to the IS signal for quantification, variability introduced by the matrix can be effectively normalized, leading to more accurate and robust results.

Troubleshooting Guide

Issue: My this compound signal is low, and the results are inconsistent across replicates.

This is a classic sign of ion suppression due to matrix effects. Follow this troubleshooting workflow to diagnose and mitigate the issue.

cluster_Start Start: Ion Suppression Detected cluster_Prep Step 1: Evaluate Sample Preparation cluster_Chroma Step 2: Optimize Chromatography cluster_IS Step 3: Implement Compensation start Inconsistent/Suppressed This compound Signal prep Is sample prep effective? (e.g., using PPT) start->prep improve_prep Implement advanced cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) prep->improve_prep No chroma Is analyte co-eluting with interferences? prep->chroma Yes improve_prep->chroma improve_chroma Modify LC conditions: - Adjust gradient - Change mobile phase pH - Use a different column chroma->improve_chroma Yes is_check Are you using an internal standard (IS)? chroma->is_check No improve_chroma->is_check use_sil_is Use a Stable Isotope-Labeled IS (e.g., Deuterated this compound) is_check->use_sil_is No / Using Analog IS end_point Re-evaluate Method Performance is_check->end_point Yes (Using SIL IS) use_sil_is->end_point

Caption: Troubleshooting workflow for addressing ion suppression.

Issue: I'm using protein precipitation for sample cleanup, but still see significant matrix effects. What are better alternatives?

Protein precipitation (PPT) is a simple but non-selective method that often leaves behind significant amounts of matrix components like phospholipids, which are major causes of ion suppression. More selective techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are more effective at removing these interferences.

Issue: How do I choose the right sample preparation technique for this compound?

The choice depends on the complexity of your matrix, the required sensitivity, and throughput needs. PPT is fast but provides the least cleanup. LLE offers cleaner extracts but may have lower recovery for certain analytes. SPE, particularly mixed-mode SPE, generally provides the cleanest extracts and the most significant reduction in matrix effects.

start Start: Select Sample Preparation Method q1 High Throughput & Simple Matrix? start->q1 ppt Protein Precipitation (PPT) q1->ppt Yes q2 Significant Lipid/Salt Interference Expected? q1->q2 No note_ppt Fastest, but least effective for matrix removal. ppt->note_ppt lle Liquid-Liquid Extraction (LLE) q2->lle No (Moderate Matrix) spe Solid-Phase Extraction (SPE) (e.g., Mixed-Mode, Reversed-Phase) q2->spe Yes (Complex Matrix) note_lle Good for removing lipids. Recovery can be variable. lle->note_lle note_spe Most effective and selective for removing interferences. spe->note_spe

Caption: Decision diagram for selecting a sample preparation method.

Data Summary

The effectiveness of common sample preparation techniques in minimizing matrix effects can be summarized as follows. The goal is to maximize the removal of interfering substances, especially phospholipids, while maximizing the recovery of this compound.

Sample Preparation TechniqueRelative Matrix Removal EffectivenessAnalyte RecoveryKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) LowGoodFast, simple, inexpensiveLeast effective at removing matrix components, significant ion suppression often remains.
Liquid-Liquid Extraction (LLE) Medium-HighVariableProvides clean extracts, effective at removing lipids and salts.Can be labor-intensive, may have lower recovery for more polar analytes, uses organic solvents.
Solid-Phase Extraction (SPE) HighGood-ExcellentHighly selective, provides very clean extracts, can concentrate the analyte.More complex method development, higher cost per sample.
Mixed-Mode SPE Very HighExcellentCombines multiple retention mechanisms (e.g., reversed-phase and ion exchange) for superior cleanup.Most complex and costly SPE option.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol allows for the calculation of the matrix effect (ME) using the post-extraction spike method.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its stable isotope-labeled internal standard (SIL-IS) into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Process at least 6 different lots of blank biological matrix through the entire sample preparation workflow. Spike this compound and the SIL-IS into the final, clean extract.

    • Set C (Pre-Spike Matrix): Spike this compound and the SIL-IS into the blank biological matrix before starting the sample preparation workflow. This set is used to determine recovery.

  • Analyze Samples: Analyze all three sets by LC-MS/MS.

  • Calculate Matrix Effect:

    • Calculate the peak area ratio of this compound to the SIL-IS for all samples.

    • Matrix Effect (%) = (Peak Area Ratio in Set B / Peak Area Ratio in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.

  • Calculate Recovery:

    • Recovery (%) = (Peak Area Ratio in Set C / Peak Area Ratio in Set B) * 100

Protocol 2: Sample Cleanup with Reversed-Phase Solid-Phase Extraction (SPE)

This is a general protocol for cleaning a biological sample (e.g., plasma, urine) containing this compound. This may need optimization for specific matrices and SPE sorbents.

  • Sample Pre-treatment:

    • Thaw the sample (e.g., 500 µL of plasma).

    • Add the SIL-IS.

    • Acidify the sample (e.g., with formic acid) to ensure this compound is in a neutral form for retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge. Pass the sample through slowly (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences like salts.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Protocol 3: General LC-MS/MS Parameters for this compound Analysis

These are starting parameters that should be optimized for your specific instrumentation and matrix.

  • Liquid Chromatography:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

    • Gradient: A typical gradient might start at 10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The gradient should be optimized to separate this compound from phospholipids and other interferences.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • This compound: Precursor Ion [M-H]⁻ (m/z 193.2) → Product Ion (e.g., m/z 136.1, corresponding to the loss of the butyl group).

      • Deuterated this compound (d4-Butylparaben): Precursor Ion [M-H]⁻ (m/z 197.2) → Product Ion (e.g., m/z 140.1).

    • Optimization: Ion source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) must be optimized by infusing standard solutions to achieve maximum sensitivity.

References

Technical Support Center: Optimizing Butylparaben for Effective Preservation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Butylparaben for effective preservation in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a preservative?

A1: this compound is an ester of p-hydroxybenzoic acid.[1] It is widely used as an antimicrobial preservative in cosmetics, pharmaceuticals, and some food products due to its effectiveness against a broad spectrum of microorganisms, particularly yeasts and molds.[2][3][4] Its preservative action inhibits the growth of fungi and bacteria, extending the shelf life and ensuring the safety of products.[4]

Q2: What is the typical effective concentration range for this compound?

A2: The concentration of this compound can vary significantly depending on the formulation. Typical usage levels are between 0.02% and 0.4% in topical preparations and 0.006% to 0.05% in oral suspensions. In many cosmetic products, paraben levels range from 0.01% to 0.3%.

Q3: What factors influence the antimicrobial efficacy of this compound?

A3: Several key factors can impact this compound's effectiveness:

  • pH: this compound is effective across a pH range of 4-8. However, its efficacy decreases at higher pH levels (above 8) due to the formation of the less active phenolate anion.

  • Formulation Components: Ingredients like emulsifiers (especially non-ionic surfactants such as polysorbate 80) can sequester this compound within micelles, reducing its concentration in the aqueous phase where microbial activity occurs.

  • Solubility: this compound has poor water solubility, which can limit its effectiveness in aqueous-based formulations. The use of co-solvents like propylene glycol or the sodium salt form of this compound can help overcome this issue.

  • Partition Coefficient: In multiphase systems like emulsions, this compound will partition between the oil and water phases. Its efficacy is dependent on achieving a sufficient concentration in the aqueous phase.

  • Presence of Other Preservatives: this compound often exhibits synergistic activity when combined with other parabens (like Methylparaben and Propylparaben) or other classes of preservatives. This allows for a broader spectrum of activity at lower individual concentrations.

Q4: What are the regulatory limits for this compound concentration?

A4: Regulatory limits for this compound vary by region. For example, in the European Union, the maximum concentration for this compound in cosmetic products is 0.14%, whether used alone or in combination with other parabens. It is crucial to consult the latest regulations for the specific region where the product will be marketed.

Q5: How does this compound's activity compare to other parabens?

A5: The antimicrobial activity of parabens generally increases with the length of the alkyl chain. Therefore, this compound is more active than Methylparaben and Ethylparaben, particularly against yeasts and molds. However, as the chain length increases, aqueous solubility decreases.

Troubleshooting Guide

Q1: I'm observing microbial growth in my formulation despite adding this compound. What could be the cause?

A1: Preservative failure can be attributed to several factors. Use the following logical workflow to diagnose the issue.

G start Problem: Microbial Growth Detected check_conc Is this compound concentration sufficient? (Check calculations and MIC data) start->check_conc check_ph Is the formulation pH within the optimal range (4-8)? check_conc->check_ph No solution_increase_conc Solution: Increase concentration (respecting regulatory limits). check_conc->solution_increase_conc Yes check_interaction Are there interacting excipients? (e.g., non-ionic surfactants, proteins) check_ph->check_interaction No solution_adjust_ph Solution: Adjust pH to be < 8. check_ph->solution_adjust_ph Yes check_solubility Did the this compound fully dissolve and remain in solution? check_interaction->check_solubility No solution_reformulate Solution: Reformulate. Consider co-solvents, preservative boosters (e.g., EDTA), or alternative preservatives. check_interaction->solution_reformulate Yes check_load Was the initial bioburden of raw materials too high? check_solubility->check_load No solution_improve_sol Solution: Use co-solvents (e.g., propylene glycol) or heat during manufacturing process. check_solubility->solution_improve_sol Yes solution_raw_material Solution: Implement stricter raw material microbial testing. check_load->solution_raw_material Yes

Caption: Troubleshooting Logic for Preservative Failure.

Q2: My formulation has become cloudy, and I suspect the this compound is precipitating. How can I fix this?

A2: this compound has low water solubility (<0.1 g/100 mL at 17°C), which is a common cause of precipitation.

  • Increase Solubility: Consider adding a co-solvent such as propylene glycol, ethanol, or glycerin to your formulation, in which this compound is more soluble.

  • Manufacturing Process: Dissolve the this compound in the co-solvent or oil phase with gentle heating before adding it to the aqueous phase.

  • Use a Salt Form: Sodium this compound has significantly higher water solubility and can be used, but be aware that it can increase the pH of the formulation.

Q3: The color of my product has changed after adding this compound. Why did this happen?

A3: this compound can cause discoloration in the presence of iron. Ensure that your raw materials and manufacturing equipment are not sources of iron contamination. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can help sequester trace iron ions and prevent this interaction.

Q4: My preservative system passed initial testing but failed a stability study. Why would efficacy decrease over time?

A4: The loss of preservative efficacy over time can be due to:

  • Hydrolysis: this compound is subject to hydrolysis, especially in alkaline conditions (high pH) and in the presence of strong acids. This breaks down the ester into p-hydroxybenzoic acid and butanol, reducing its antimicrobial activity. Ensure the long-term pH stability of your product remains within the 4-8 range.

  • Interactions with Packaging: Some plastic containers can absorb parabens from the formulation, leading to a decrease in the effective concentration over the product's shelf life. It is essential to conduct stability and preservative efficacy testing in the final product packaging.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

MicroorganismATCC StrainMIC (µg/mL)
Aspergillus niger9642125
Aerobacter aerogenes8308400
Pseudomonas aeruginosa9027>1000
Rhizopus nigricans6227A>1000

Note: Efficacy is lower against Gram-negative bacteria like Pseudomonas aeruginosa.

Table 2: Typical Use Concentrations of this compound

Formulation TypeConcentration Range (%)
Topical Preparations0.02 - 0.4
Oral Suspensions0.006 - 0.05

Table 3: Solubility of this compound in Various Solvents

SolventSolubility
Water<0.1 g/100 mL at 17 ºC
EthanolSoluble
MethanolSoluble
AcetoneSoluble
EtherSoluble
ChloroformSoluble
DMSOSoluble
Propylene GlycolSoluble
GlycerinSoluble

Experimental Protocols

Protocol: Antimicrobial Preservative Efficacy Test (PET) / Challenge Test

This protocol is a generalized procedure based on pharmacopeial standards (e.g., USP <51>). It is designed to determine the effectiveness of the preservative system in the final formulation.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_formulation 1. Prepare final formulation with this compound. prep_inoculum 2. Culture specified microorganisms (e.g., S. aureus, P. aeruginosa, A. brasiliensis, C. albicans). prep_formulation->prep_inoculum inoculate 3. Inoculate portions of the formulation with a known quantity (10^5-10^6 CFU/mL) of each test microorganism. prep_inoculum->inoculate incubate 4. Incubate inoculated containers at a specified temperature (e.g., 20-25°C). inoculate->incubate sampling 5. Sample each container at specified intervals (e.g., Day 0, 7, 14, 28). incubate->sampling plate_count 6. Perform plate counts to determine the number of viable microorganisms (CFU/mL). sampling->plate_count evaluate 7. Evaluate results against pharmacopeial criteria (log reduction requirements). plate_count->evaluate

Caption: Workflow for Preservative Efficacy Testing (PET).

Methodology:

  • Preparation:

    • Prepare multiple samples of the final product in its final container.

    • Prepare standardized cultures of challenge microorganisms as specified by the relevant pharmacopeia (typically Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis).

  • Inoculation:

    • Divide the product samples into separate containers for each microorganism.

    • Inoculate each sample with a small volume of a standardized microbial culture to achieve a final concentration between 1 x 10⁵ and 1 x 10⁶ colony-forming units (CFU) per mL or gram of the product.

  • Incubation:

    • Store the inoculated containers at a specified temperature (typically 20-25°C), protected from light.

  • Sampling and Enumeration:

    • At specified time intervals (e.g., 7, 14, and 28 days), remove an aliquot from each container.

    • Perform quantitative plate counts to determine the concentration of viable microorganisms remaining in the sample.

  • Evaluation:

    • Compare the log reduction in microbial concentration at each time point to the acceptance criteria outlined in the relevant pharmacopeia. For example, for bacteria, a criterion might be not less than a 1.0 log reduction from the initial count at 7 days and no increase from the 7-day count at 28 days.

Factors Influencing Preservative Efficacy

The interplay of various chemical and physical factors determines the overall effectiveness of this compound in a formulation.

G cluster_chem Chemical Factors cluster_phys Physical Factors cluster_micro Microbiological Factors main This compound Efficacy ph pH (Optimal 4-8) main->ph interactions Ingredient Interactions (e.g., Surfactants) main->interactions stability Chemical Stability (Hydrolysis) main->stability solubility Solubility (Aqueous vs. Co-solvent) main->solubility partition Partitioning (Oil/Water Phases) main->partition packaging Packaging Interactions (Adsorption) main->packaging mic Microorganism Type (Gram+/-, Fungi) main->mic bioburden Initial Bioburden main->bioburden

Caption: Key Factors Influencing this compound Efficacy.

References

troubleshooting contamination in Butylparaben stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butylparaben stock solutions. Our goal is to help you identify and resolve potential contamination issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of contamination in my this compound stock solution?

A1: Contamination in your this compound stock solution can manifest in several ways. Visual inspection is the first step in identifying a potential issue. Common signs include:

  • Turbidity or Cloudiness: A previously clear solution that becomes cloudy or hazy may indicate microbial growth.[1]

  • Color Change: A noticeable change in the color of the solution can suggest chemical degradation or microbial contamination.

  • Particulates or Sediments: The appearance of floating particles, filaments, or a pellet at the bottom of the container can be a sign of microbial growth (e.g., bacteria or fungi) or precipitation of the this compound.[1]

  • Unpleasant Odor: A foul or unusual smell emanating from the solution can be indicative of microbial metabolism.

Q2: What are the primary sources of contamination in this compound stock solutions?

A2: Contamination can be broadly categorized as either microbial or chemical.

  • Microbial Contamination: This is the most common type of contamination and includes bacteria, yeast, and mold.[1] Sources can include non-sterile equipment, airborne particles, contaminated solvents, or improper handling techniques.

  • Chemical Contamination: This can arise from several sources:

    • Degradation of this compound: Hydrolysis of the ester bond can occur, especially at pH levels above 8, leading to the formation of p-hydroxybenzoic acid and butanol.

    • Solvent Impurities: The use of non-analytical grade solvents can introduce chemical contaminants.

    • Leachables from Containers: Improperly selected or cleaned storage containers may leach plasticizers or other chemicals into the solution.

Q3: How can I prevent contamination when preparing my this compound stock solution?

A3: Preventing contamination is crucial for reliable experimental results. Adhering to aseptic techniques and good laboratory practices is essential. Key preventative measures include:

  • Sterile Technique: Work in a laminar flow hood or biosafety cabinet to minimize airborne contamination.

  • Sterilize Equipment: All glassware, stir bars, and other equipment should be sterilized by autoclaving or dry heat.

  • Filter Sterilization: For heat-labile solutions, filter sterilization using a 0.22 µm filter is recommended.

  • High-Purity Reagents: Use analytical or HPLC-grade solvents and high-purity this compound powder.

  • Proper Attire: Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, to prevent contamination from your person.

Troubleshooting Guides

Issue 1: My this compound stock solution appears cloudy.

This is a common issue that can be caused by microbial contamination or precipitation of the compound.

dot

start Cloudy this compound Stock Solution check_microbial Visually inspect for signs of microbial growth (e.g., clumps, film) start->check_microbial microbial_suspected Microbial contamination suspected check_microbial->microbial_suspected Yes check_solubility Check solubility of This compound in the solvent at the given concentration and temperature check_microbial->check_solubility No action_microbial Discard solution and prepare a fresh, sterile stock. Review aseptic technique. microbial_suspected->action_microbial precipitation_suspected Precipitation suspected check_solubility->precipitation_suspected Exceeds solubility check_solubility->action_microbial Within solubility action_precipitation Gently warm the solution to redissolve. If unsuccessful, prepare a new solution at a lower concentration. precipitation_suspected->action_precipitation

Caption: Troubleshooting workflow for a cloudy this compound solution.

Issue 2: I suspect chemical degradation of my this compound stock solution.

Chemical degradation can alter the effective concentration of your stock solution and introduce confounding variables into your experiments.

dot

start Suspected Chemical Degradation check_storage Review storage conditions (temperature, light exposure, pH of solvent) start->check_storage improper_storage Improper storage identified check_storage->improper_storage Yes proper_storage Proper storage confirmed check_storage->proper_storage No action_improper Discard solution and prepare a fresh stock, ensuring proper storage. improper_storage->action_improper action_proper Consider analytical testing (e.g., HPLC) to confirm integrity. If in doubt, prepare a fresh stock. proper_storage->action_proper

Caption: Decision tree for suspected chemical degradation.

Data Presentation

Table 1: Properties of this compound and Recommended Storage

PropertyValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Melting Point 68-69 °C
Solubility in Water Very slightly soluble
Solubility in Organic Solvents Soluble in ethanol, methanol, acetone, propanol, ethyl acetate, and acetonitrile.
Recommended Storage (Solid) Store in a cool, dry, well-ventilated place in a tightly sealed container.
Recommended Storage (Solution) Aqueous solutions at pH 3-6 are stable for up to 4 years at room temperature. Solutions at pH 8 or higher are prone to rapid hydrolysis. For organic solvent-based stocks, store at 2-8°C, protected from light.

Experimental Protocols

Protocol for Preparation of a Sterile 100 mM this compound Stock Solution in Ethanol

Materials:

  • This compound powder (high purity)

  • 200 proof (100%) Ethanol, sterile-filtered

  • Sterile 50 mL conical tubes or glass vials

  • Sterile-filtered pipette tips

  • 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • Work in a sterile environment: Perform all steps in a laminar flow hood or biosafety cabinet that has been decontaminated with 70% ethanol.

  • Weigh this compound: Accurately weigh out the required amount of this compound powder. For a 10 mL solution of 100 mM this compound, you will need 0.1942 g.

  • Dissolve in Ethanol: Aseptically add the weighed this compound to a sterile 50 mL conical tube. Add a small volume of sterile 100% ethanol (e.g., 5 mL) and vortex until the powder is completely dissolved.

  • Adjust to Final Volume: Once dissolved, add sterile 100% ethanol to reach the final desired volume (e.g., 10 mL).

  • Filter Sterilize: To ensure sterility, draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and dispense the solution into a new, sterile container. This step removes any potential microbial contaminants.

  • Label and Store: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at 2-8°C, protected from light.

dot

cluster_prep Preparation cluster_sterilize Sterilization cluster_store Storage weigh Weigh this compound dissolve Dissolve in Ethanol weigh->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol filter_sterilize Filter Sterilize (0.22 µm) adjust_vol->filter_sterilize label_store Label and Store (2-8°C, protected from light) filter_sterilize->label_store

Caption: Experimental workflow for preparing a sterile this compound stock solution.

References

stability of Butylparaben in different buffer systems and pH

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of Butylparaben

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive information on the stability of this compound in various buffer systems and at different pH levels. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to assist in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester bond. This reaction breaks down this compound into p-hydroxybenzoic acid and butanol. The rate of this hydrolysis is significantly influenced by pH and temperature.

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in acidic to neutral pH ranges (approximately pH 3-6). As the pH becomes more alkaline (pH 8 and above), the rate of hydrolysis rapidly increases, leading to faster degradation. Under highly alkaline conditions, the hydrolysis can be significant even at room temperature.

Q3: Are there other factors besides pH that can influence this compound stability?

A3: Yes, several factors can affect this compound stability. Temperature is a critical factor; higher temperatures accelerate the rate of hydrolysis. The ionic strength of the solution can also have a minor effect on the hydrolysis rate. Furthermore, the specific components of the buffer system can influence stability, as some buffer species can act as catalysts for hydrolysis.

Q4: Can different buffer systems affect the stability of this compound differently, even at the same pH?

A4: Yes, the type of buffer can influence the rate of this compound degradation. Some buffer ions can participate in general acid-base catalysis, accelerating the hydrolysis of the ester. For example, studies have shown that increasing the concentration of phosphate in a buffer solution can increase the rate of paraben hydrolysis, indicating that phosphate ions themselves can catalyze the reaction. While specific kinetic data for all common buffers are not always available, it is a crucial factor to consider when formulating with this compound.

Q5: What are the expected degradation products of this compound that I should monitor in my stability studies?

A5: The primary degradation product from hydrolysis is p-hydroxybenzoic acid. Your analytical method should be capable of separating and quantifying both the intact this compound and p-hydroxybenzoic acid to accurately assess stability.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Rapid loss of this compound in my formulation. 1. High pH: The formulation pH may be in the alkaline range (pH > 7), where hydrolysis is rapid. 2. High Temperature: The formulation may have been exposed to elevated temperatures during preparation or storage. 3. Buffer Catalysis: The chosen buffer system (e.g., high concentration of phosphate) may be catalyzing the degradation.1. Measure and adjust the pH of your formulation to a more acidic or neutral range (ideally pH 4-6) if compatible with your product. 2. Ensure the formulation is prepared and stored at controlled room temperature or as specified to minimize thermal degradation. 3. If buffer catalysis is suspected, consider reducing the buffer concentration or evaluating a different buffer system (e.g., citrate or acetate) and conduct a comparative stability study.
Inconsistent stability results between batches. 1. pH Variability: Minor variations in the final pH of different batches can lead to significant differences in stability. 2. Raw Material Quality: Differences in the purity of this compound or other excipients. 3. Inconsistent Storage Conditions: Variations in temperature or light exposure between batches.1. Implement strict pH control during manufacturing. 2. Ensure consistent quality of all raw materials through proper qualification. 3. Standardize storage conditions for all stability samples.
Appearance of unexpected peaks in my chromatogram during stability analysis. 1. Secondary Degradation: The primary degradant, p-hydroxybenzoic acid, might be further degrading. 2. Interaction with Excipients: this compound or its degradants may be reacting with other components in the formulation. 3. Oxidation: Although less common than hydrolysis, oxidative degradation can occur, especially in the presence of oxidizing agents or exposure to light.1. Attempt to identify the unknown peaks using techniques like mass spectrometry (MS). 2. Conduct forced degradation studies on individual components and combinations to identify potential interactions. 3. Protect the formulation from light and consider the use of antioxidants if oxidation is suspected.

Quantitative Data on this compound Stability

The stability of this compound is most extensively studied in phosphate buffer systems. The following tables summarize the hydrolysis rate constants and half-lives of this compound in 0.1M phosphate buffer at various pH values. This data is extrapolated to 25°C from studies conducted at elevated temperatures.

Table 1: First-Order Rate Constants (k) for this compound Hydrolysis in 0.1M Phosphate Buffer at 25°C

pHRate Constant (k) in year⁻¹
2.750.046
5.110.046
6.960.115
8.241.04
9.167.95

Data extrapolated from Blaug, S. M., and Grant, D. E. (1974). Kinetics of Degradation of the Parabens. J. Soc. Cosmet. Chem., 25, 495-506.

Table 2: Half-Lives (t½) of this compound in 0.1M Phosphate Buffer at 25°C

pHHalf-Life (t½) in years
2.7515.1
5.1115.1
6.966.0
8.240.67
9.160.087

Data extrapolated from Blaug, S. M., and Grant, D. E. (1974). Kinetics of Degradation of the Parabens. J. Soc. Cosmet. Chem., 25, 495-506.

Note on Other Buffer Systems:

Experimental Protocols

Protocol for Assessing this compound Stability in Different Buffer Systems

This protocol outlines a general method for evaluating the stability of this compound in various buffer solutions using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound reference standard

  • p-Hydroxybenzoic acid reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Buffer salts (e.g., sodium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate, acetic acid, sodium acetate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 column

2. Preparation of Buffer Solutions:

  • Prepare 0.1 M stock solutions of phosphate, citrate, and acetate buffers.

  • Adjust the pH of separate buffer solutions to the desired levels (e.g., pH 4, 5, 6, 7, 8) using an appropriate acid or base.

  • Ensure the final molarity of the buffer is consistent across all solutions.

3. Preparation of this compound Stock and Sample Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent like methanol or acetonitrile (e.g., 1 mg/mL).

  • For each buffer and pH condition, prepare triplicate sample solutions by spiking the this compound stock solution into the buffer to achieve a final concentration within the linear range of the HPLC method (e.g., 100 µg/mL).

4. Stability Study Conditions:

  • Store the prepared sample solutions in tightly sealed containers at a constant temperature (e.g., 25°C, 40°C for accelerated testing).

  • Protect the solutions from light.

  • Withdraw aliquots for analysis at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

5. HPLC Analysis:

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (with or without a small amount of acid like acetic acid to improve peak shape), for example, a gradient of 30-70% acetonitrile in water.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10-20 µL.

  • Develop a calibration curve for both this compound and p-hydroxybenzoic acid.

  • Analyze the stability samples at each time point and quantify the remaining this compound and the formation of p-hydroxybenzoic acid.

6. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.

  • Determine the order of the degradation reaction (typically first-order for hydrolysis).

  • Calculate the degradation rate constant (k) and the half-life (t½) for this compound under each buffer and pH condition.

Visualizations

Butylparaben_Stability_Factors cluster_factors Factors Influencing Stability cluster_degradation Degradation Pathway pH pH Hydrolysis Hydrolysis pH->Hydrolysis Alkaline pH accelerates Temp Temperature Temp->Hydrolysis Higher temp. accelerates Buffer Buffer System Buffer->Hydrolysis Can catalyze This compound This compound This compound->Hydrolysis Degradation_Products p-Hydroxybenzoic Acid + Butanol Hydrolysis->Degradation_Products Experimental_Workflow start Start: Prepare this compound Stock Solution prep_buffers Prepare Buffer Solutions (Phosphate, Citrate, Acetate) at various pH values start->prep_buffers prep_samples Spike this compound into Buffers prep_buffers->prep_samples storage Store Samples at Controlled Temperature prep_samples->storage sampling Withdraw Aliquots at Time Points storage->sampling hplc HPLC Analysis (Quantify this compound and p-Hydroxybenzoic Acid) sampling->hplc data_analysis Data Analysis (Calculate Rate Constants and Half-lives) hplc->data_analysis end End: Compare Stability data_analysis->end

Technical Support Center: Navigating the Challenges of Butylparaben In Vitro to In Vivo Extrapolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Butylparaben. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when extrapolating in vitro findings to in vivo predictions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extrapolating in vitro this compound data to in vivo outcomes?

A1: The primary challenges stem from significant differences in metabolism, toxicokinetics, and exposure routes between simplified in vitro systems and complex whole-organism (in vivo) models. Key issues include:

  • Metabolic Discrepancies: this compound is extensively metabolized in vivo, primarily through hydrolysis to p-hydroxybenzoic acid (PHBA) and subsequent conjugation. However, the metabolic capacity can vary significantly between species (e.g., rats and humans) and tissues.[1][2] In vitro systems often lack the full complement of metabolic enzymes present in a whole organism, potentially leading to an overestimation of this compound's intrinsic activity.

  • Toxicokinetic Differences: The absorption, distribution, metabolism, and excretion (ADME) of this compound are complex in vivo. Factors such as route of administration (oral vs. dermal), protein binding, and tissue partitioning are not fully recapitulated in in vitro assays.[1][2]

  • Route of Exposure: Dermal absorption of this compound, a common route of human exposure through cosmetics, is not always accurately modeled in vitro. The extent of metabolism within the skin itself can influence systemic exposure.[1]

  • Endocrine Disruption Complexity: While in vitro assays can identify potential endocrine-disrupting activities, such as estrogen receptor binding, they may not capture the full picture of in vivo effects on the complex hypothalamic-pituitary-gonadal (HPG) axis.

Q2: Why do my in vitro estrogenicity assays for this compound show a stronger effect than what is observed in vivo?

A2: This is a common observation and can be attributed to several factors:

  • Rapid In Vivo Metabolism: Orally administered this compound is rapidly hydrolyzed in the gut and liver to less estrogenic metabolites. This first-pass metabolism significantly reduces the amount of active this compound reaching target tissues. In vitro systems, lacking this extensive metabolism, will show a higher apparent potency.

  • Nominal vs. Actual Concentrations: In vitro assays often report nominal concentrations, while the actual concentration of this compound reaching the cellular target can be lower due to binding to plasticware or components of the culture medium. Conversely, in vivo, free (unbound) plasma concentrations are the biologically relevant metric, and these are often much lower than the total administered dose.

  • Simplified Biological System: In vitro models lack the complex homeostatic mechanisms and feedback loops of a whole organism that can modulate the response to an endocrine-active substance.

Q3: What is a Physiologically Based Pharmacokinetic (PBPK) model, and why is it important for this compound research?

A3: A PBPK model is a mathematical representation of the ADME processes within the body. It is crucial for this compound research because it helps to bridge the gap between in vitro data and in vivo outcomes by:

  • Quantitative In Vitro to In Vivo Extrapolation (IVIVE): PBPK models can integrate in vitro data on metabolism and protein binding with physiological parameters to predict in vivo pharmacokinetic profiles.

  • Species Extrapolation: They can be used to extrapolate findings from animal studies (e.g., rats) to humans by adjusting physiological parameters, which is particularly important given the metabolic differences between species for this compound.

  • Route-to-Route Extrapolation: PBPK models can predict systemic exposure from different routes, such as dermal application, using data from oral or intravenous administration.

  • Risk Assessment: By predicting internal dose metrics, PBPK models provide a more realistic basis for risk assessment compared to relying solely on external dose.

Troubleshooting Guides

In Vitro Assay Troubleshooting
Problem Potential Cause Troubleshooting Steps
High variability in MCF-7/T47D cell proliferation assays Cell line instability, passage number, inconsistent seeding density, batch-to-batch variation in serum.Use a consistent and low passage number of cells. Ensure uniform cell seeding. Pre-screen different batches of fetal bovine serum for low endogenous estrogenic activity or use charcoal-stripped serum.
Low or no response in estrogen receptor (ER) reporter gene assays Low transfection efficiency (for transient assays), weak promoter in the reporter construct, inappropriate cell line, compound insolubility.Optimize transfection protocol. Use a cell line with stable integration of the reporter gene. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and does not precipitate in the culture medium.
Inconsistent results in H295R steroidogenesis assay Cell line health and passage number, variability in serum batches, interference of this compound with hormone measurement (e.g., ELISA).Maintain a consistent cell culture protocol and use cells within a defined passage range. Pre-test serum batches for their effect on basal hormone production. Use a more specific analytical method like LC-MS/MS for hormone quantification to avoid assay interference.
Poor dermal absorption in Franz diffusion cell assays Compromised skin integrity, air bubbles between the skin and receptor fluid, inappropriate receptor fluid, compound crystallization on the skin surface.Carefully inspect the skin for any damage before mounting. Ensure no air bubbles are trapped beneath the skin. Use a receptor fluid in which this compound has adequate solubility. Observe the skin surface during the experiment for any signs of precipitation.
In Vivo Study Troubleshooting
Problem Potential Cause Troubleshooting Steps
Lack of uterotrophic response in vivo after oral administration of this compound Rapid metabolism of this compound via the oral route. Insufficient dose levels.Consider subcutaneous administration to bypass first-pass metabolism, as this route has shown positive uterotrophic responses. Ensure dose levels are high enough to overcome metabolic inactivation and elicit a response.
High inter-animal variability in reproductive toxicity studies Genetic variability within the animal strain, differences in food consumption (for dietary studies), stress affecting hormonal balance.Use a sufficient number of animals per group to achieve statistical power. Monitor food intake to ensure consistent exposure. Acclimatize animals to the housing conditions to minimize stress.

Quantitative Data Summary

Table 1: In Vitro Estrogenic Activity of this compound

AssayCell LineEndpointValueReference
ER Binding AssayRat Uterine CytosolRelative Binding Affinity (Estradiol = 100)~0.01
Yeast-based Estrogen AssayYeastRelative Potency (17β-estradiol = 1)1 x 10-4
Cell ProliferationMCF-7EC501.2 µM
Cell ProliferationT47DEC50Not reached

Table 2: In Vivo Reproductive and Developmental Toxicity of this compound

SpeciesStudy TypeEndpointNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
RatUterotrophic Assay (s.c.)Uterine Weight Increase-~100
RatDevelopmental Toxicity-1000>1000
Rat2-Generation Repro. Tox. (dietary)Reproductive Performance1000>1000
MouseMale Reproductive Toxicity (dietary)Decreased Spermatid Count<14.414.4

Experimental Protocols

Estrogen Receptor (ER) Mediated Cell Proliferation Assay (MCF-7)
  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and insulin.

  • Hormone Deprivation: Prior to the assay, switch cells to a phenol red-free medium containing charcoal-stripped FBS for 3-4 days to reduce background estrogenic activity.

  • Seeding: Seed the hormone-deprived cells in 96-well plates at an optimized density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of this compound and a positive control (e.g., 17β-estradiol) in the hormone-free medium. Replace the medium in the wells with the treatment solutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 6 days, with a medium change at day 3.

  • Quantification of Proliferation: Assess cell viability/proliferation using a suitable method, such as the MTS assay or by quantifying DNA content with a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Plot the response against the log of the concentration and determine the EC50 value.

Uterotrophic Assay in Immature Female Rats (OECD TG 440)
  • Animal Selection: Use immature female rats (e.g., Wistar or Sprague-Dawley) weaned at postnatal day 21.

  • Acclimation: Acclimatize the animals for at least 5 days before the start of treatment.

  • Dosing: Administer this compound daily for three consecutive days via subcutaneous injection or oral gavage. Use at least two dose levels, a vehicle control group, and a positive control group (e.g., ethinylestradiol). Each group should have at least 6 animals.

  • Necropsy: Approximately 24 hours after the last dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.

  • Uterine Weight Measurement: Weigh the uterus (wet weight). The uterus can also be blotted to obtain the blotted weight.

  • Data Analysis: Compare the mean uterine weights of the treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates a positive estrogenic response.

Visualizations

Signaling Pathways and Experimental Workflows

Extrapolation_Challenges cluster_in_vitro In Vitro System cluster_in_vivo In Vivo System cluster_challenges Extrapolation Challenges in_vitro_assay In Vitro Assay (e.g., MCF-7 proliferation) in_vitro_data In Vitro Data (e.g., EC50) in_vitro_assay->in_vitro_data pbpk PBPK Modeling (IVIVE) in_vitro_data->pbpk Input in_vivo_study In Vivo Study (e.g., Uterotrophic Assay) in_vivo_data In Vivo Data (e.g., NOAEL) in_vivo_study->in_vivo_data metabolism Metabolism Differences metabolism->pbpk toxicokinetics Toxicokinetics (ADME) toxicokinetics->pbpk exposure_route Route of Exposure exposure_route->pbpk pbpk->in_vivo_data Prediction

Caption: Challenges in extrapolating this compound in vitro to in vivo data.

Estrogenicity_Workflow start Hypothesis: This compound has estrogenic activity in_vitro In Vitro Screening start->in_vitro er_binding ER Binding Assay in_vitro->er_binding reporter_gene Reporter Gene Assay in_vitro->reporter_gene cell_prolif Cell Proliferation Assay (MCF-7) in_vitro->cell_prolif in_vivo In Vivo Confirmation er_binding->in_vivo reporter_gene->in_vivo cell_prolif->in_vivo uterotrophic Uterotrophic Assay (OECD TG 440) in_vivo->uterotrophic risk_assessment Risk Assessment uterotrophic->risk_assessment

Caption: Experimental workflow for assessing the estrogenicity of this compound.

Estrogen_Signaling cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus er_mem Membrane ER er_cyto Estrogen Receptor (ER) er_hsp ER-HSP Complex er_cyto->er_hsp hsp HSP hsp->er_hsp er_dimer ER Dimer er_hsp->er_dimer Dimerization er_dimer_nuc ER Dimer er_dimer->er_dimer_nuc Translocation ere Estrogen Response Element (ERE) gene_transcription Gene Transcription ere->gene_transcription er_dimer_nuc->ere This compound This compound This compound->er_hsp Binds & displaces HSP

Caption: Simplified estrogen receptor signaling pathway activated by this compound.

References

Addressing Variability in Butylparaben Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities and address the variability often encountered in animal studies of Butylparaben. The following troubleshooting guides and frequently asked questions (FAQs) are designed to clarify experimental discrepancies and offer guidance on protocol optimization.

Frequently Asked Questions (FAQs)

Q1: Why do different studies on this compound report conflicting results regarding its endocrine-disrupting effects?

A1: The variability in this compound animal study results is a well-documented issue stemming from several key experimental factors. These include:

  • Route of Administration: The method of administration significantly impacts the bioavailability and metabolism of this compound. Subcutaneous injections often lead to different outcomes compared to oral gavage or dietary exposure due to bypassing first-pass metabolism in the liver.[1]

  • Animal Strain: Different rat and mouse strains (e.g., Wistar, Sprague-Dawley, CD-1) exhibit varying sensitivities and metabolic responses to this compound.[2][3]

  • Dosage and Duration: The dose levels and the length of exposure are critical variables. Low-dose and chronic exposure studies may reveal effects not apparent in acute, high-dose studies.

  • Timing of Exposure: The developmental stage at which animals are exposed (e.g., perinatal, pubertal, adult) can lead to vastly different outcomes, particularly for endocrine-sensitive endpoints.[4][5]

Q2: What are the known mechanisms of action for this compound's endocrine-disrupting effects?

A2: this compound is known to exert its effects through multiple endocrine-disrupting pathways. In vitro studies have demonstrated its ability to interact with estrogen receptors, leading to estrogenic activity. Additionally, it has been shown to possess antiandrogenic properties by inhibiting the activation of the androgen receptor. Some studies also suggest that this compound can interfere with steroidogenesis, the process of hormone production.

Q3: Are there standardized protocols available for assessing the endocrine-disrupting potential of this compound?

A3: Yes, several standardized assays are commonly used to evaluate the endocrine-disrupting properties of chemicals like this compound. These include:

  • Uterotrophic Assay: This assay assesses the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.

  • Hershberger Bioassay: This test evaluates the androgenic or antiandrogenic potential of a chemical by measuring the weight changes in five androgen-dependent tissues in castrated male rats.

  • Pubertal Development Assay: This assay examines the effects of chemical exposure on the attainment of puberty in juvenile male and female rats.

Troubleshooting Guides

Issue 1: Inconsistent Uterotrophic Assay Results
Possible Cause Troubleshooting Step
Route of Administration Be aware that subcutaneous injection tends to show more potent estrogenic effects for this compound compared to oral administration due to differences in metabolism. Ensure the chosen route is consistent with the research question and clearly reported.
Animal Model The choice between immature and ovariectomized models, as well as the specific rodent strain, can influence sensitivity. Refer to established guidelines (e.g., OECD TG 440) for model selection criteria.
Vehicle Control The vehicle used to dissolve this compound should be inert and not possess any estrogenic activity. Always include a vehicle-only control group to establish a baseline.
Diet Some components of animal feed can have estrogenic properties (phytoestrogens). Use a standardized, low-phytoestrogen diet to minimize confounding factors.
Issue 2: Discrepancies in Male Reproductive Toxicity Findings
Possible Cause Troubleshooting Step
Timing of Exposure Perinatal exposure to this compound has been shown to reduce sperm counts at lower doses than pubertal or adult exposure. Define the exposure window based on the specific developmental stage of interest.
Endpoint Selection In addition to sperm parameters, consider evaluating anogenital distance, prostate weight and histology, and testicular gene expression (e.g., Nr5a1, Cyp19a1) for a more comprehensive assessment.
Strain Differences Studies using Wistar rats have reported reduced sperm count and testosterone levels, while some studies with Sprague-Dawley rats did not corroborate these findings at similar dose levels. Justify the choice of animal strain and consider its known sensitivities.

Quantitative Data Summary

The following tables summarize quantitative data from various this compound animal studies to facilitate comparison.

Table 1: Effects of this compound on Male Reproductive Endpoints in Rats

Study (Year)StrainRoute of AdministrationDose (mg/kg bw/day)Exposure PeriodKey FindingsNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)
Oishi (2001)WistarDietary10, 100, 10008 weeks (from PND 22)Reduced sperm count and testosterone levels.<1010
Hoberman et al. (2008)Sprague-DawleyDietaryUp to ~10888 weeks (from PND 22)No significant impact on male reproductive organ weights or sperm parameters.>1000-
Boberg et al. (2016)WistarOral gavage10, 100, 500GD 7 to PND 22Reduced sperm count at all doses. Reduced anogenital distance at 100 and 500 mg/kg.<1010
NTP (Continuous Breeding Study)Sprague-DawleyDietary5000, 15000, 40000 ppmMultigenerationalNo adverse alterations of fertility or reproductive parameters.--

Table 2: Uterotrophic Assay Results for this compound

Study (Year)Animal ModelRoute of AdministrationDoseOutcome
Shaw & deCatanzaro (2009)Ovariectomized CF-1 and CD-1 miceSubcutaneous0.735 - 35 mg/animalNo effect on uterine wet or dry mass.
Multiple studies reviewed by Kleinstreuer et al. (2016)Immature rat, OVX rat, OVX mouseSubcutaneousVarious8 active results reported.
Multiple studies reviewed by Kleinstreuer et al. (2016)Immature rat, OVX mouseOralVariousInactive results reported.

Experimental Protocols

Uterotrophic Assay (Based on OECD TG 440)
  • Animal Model: Use either immature female rats (weaning age) or adult, ovariectomized female rats.

  • Acclimation: Allow animals to acclimate to laboratory conditions for at least 5 days.

  • Dosing: Administer this compound or vehicle control daily for 3 consecutive days via subcutaneous injection or oral gavage. Include a positive control group treated with a known estrogen (e.g., 17β-estradiol).

  • Necropsy: Approximately 24 hours after the final dose, euthanize the animals.

  • Uterine Weight: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and weigh it (wet weight). The uterus may also be blotted to obtain a blotted weight.

  • Data Analysis: Compare the mean uterine weights of the this compound-treated groups to the vehicle control group using appropriate statistical methods.

Hershberger Bioassay (Based on OECD TG 441)
  • Animal Model: Use castrated peripubertal male rats.

  • Acclimation: Allow at least 7 days for recovery after castration and acclimation to housing conditions.

  • Dosing: Administer the test substance daily for 10 consecutive days. For testing anti-androgenicity, co-administer with a reference androgen agonist (e.g., testosterone propionate).

  • Necropsy: Approximately 24 hours after the last administration, euthanize the animals.

  • Organ Weights: Dissect and record the fresh weights of the following five androgen-dependent tissues: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

  • Data Analysis: A statistically significant change in the weights of at least two of the five tissues indicates a positive response.

Visualizations

Butylparaben_Endocrine_Pathways cluster_estrogenic Estrogenic Pathway cluster_antiandrogenic Antiandrogenic Pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to AR Androgen Receptor (AR) This compound->AR Inhibits Activation ERE Estrogen Response Element (ERE) ER->ERE Activates Estrogenic_Effects Estrogenic Effects (e.g., Uterine Growth) ERE->Estrogenic_Effects Leads to Androgenic_Effects Androgenic Effects (e.g., Prostate Growth) AR->Androgenic_Effects Leads to Androgens Androgens (e.g., Testosterone) Androgens->AR Activates

Caption: Potential endocrine-disrupting pathways of this compound.

Uterotrophic_Assay_Workflow start Start: Immature or Ovariectomized Female Rodents dosing Daily Dosing for 3 Days: - Vehicle Control - this compound Groups - Positive Control (Estrogen) start->dosing necropsy Necropsy (24h after last dose) dosing->necropsy dissection Uterus Dissection necropsy->dissection weighing Uterine Weighing (Wet and/or Blotted) dissection->weighing analysis Statistical Analysis: Compare group means weighing->analysis end End: Assessment of Estrogenic Activity analysis->end

Caption: Experimental workflow for the Uterotrophic Assay.

Hershberger_Assay_Workflow start Start: Castrated Peripubertal Male Rats dosing Daily Dosing for 10 Days: - Vehicle Control - this compound Groups - this compound + Androgen (for anti-androgenicity) start->dosing necropsy Necropsy (24h after last dose) dosing->necropsy dissection Dissection of 5 Androgen-Dependent Tissues necropsy->dissection weighing Organ Weighing dissection->weighing analysis Statistical Analysis: Compare organ weights weighing->analysis end End: Assessment of (Anti)Androgenic Activity analysis->end

Caption: Experimental workflow for the Hershberger Bioassay.

References

improving the efficiency of Butylparaben synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Butylparaben.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: this compound, or butyl 4-hydroxybenzoate, is synthesized through the Fischer esterification of 4-hydroxybenzoic acid with 1-butanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the mixture under reflux to drive the reaction to completion.[2][3] The overall reaction is: p-Hydroxybenzoic acid + 1-Butanol ⇌ this compound + Water.[4]

Q2: Why is an acid catalyst necessary for this reaction?

A2: The esterification of a carboxylic acid with an alcohol is a reversible and generally slow process. An acid catalyst, like sulfuric acid, is used to protonate the carbonyl oxygen of the p-hydroxybenzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 1-butanol, thereby accelerating the rate of reaction.[5]

Q3: What are common side reactions or impurities I should be aware of?

A3: The primary side reaction is the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol, which is why water is typically removed during the reaction. Other potential impurities can include unreacted starting materials (4-hydroxybenzoic acid and 1-butanol) and by-products from side reactions, especially at high temperatures. Purification steps, such as washing with a sodium carbonate solution and recrystallization, are crucial to remove these impurities.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. The reaction is considered complete when the spot corresponding to the limiting reactant (typically 4-hydroxybenzoic acid) is no longer visible.

Q5: What are the typical purification methods for this compound?

A5: After the reaction is complete, the crude product is typically worked up by first neutralizing the acid catalyst and removing unreacted 4-hydroxybenzoic acid with a weak base, such as a 4% sodium carbonate solution. Excess butanol can be removed by steam distillation or under reduced pressure. The final purification is achieved through recrystallization, commonly from ethanol, to yield a colorless, crystalline powder.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem: Low or No Product Yield
Possible Cause Troubleshooting Step
Incomplete Reaction The esterification reaction is an equilibrium process. Ensure a sufficient reaction time. Some protocols suggest refluxing for at least 8 hours. Monitor the reaction via TLC until the starting material is consumed.
Water in the Reaction Mixture Water is a byproduct of the reaction and can shift the equilibrium back towards the reactants (Le Chatelier's principle), thus reducing the yield. Ensure all glassware is dry and use anhydrous reactants if possible. Consider using a Dean-Stark apparatus to remove water as it forms. A dehydrating agent can also be employed in the reaction mixture.
Insufficient Catalyst The acid catalyst is crucial for the reaction rate. Ensure the correct catalytic amount is used. For sulfuric acid, this is typically a small, dropwise addition.
Catalyst Deactivation The catalyst can be deactivated by impurities in the reactants or by fouling. Ensure high-purity starting materials. If catalyst deactivation is suspected, consider using a fresh batch of catalyst or a different type of catalyst, such as a solid acid catalyst which can be more robust.
Suboptimal Temperature The reaction is typically performed at the reflux temperature of the alcohol. Ensure the heating mantle is set to the appropriate temperature to maintain a steady reflux.
Problem: Impure Product (Discoloration, Incorrect Melting Point)
Possible Cause Troubleshooting Step
Incomplete Removal of Starting Materials Unreacted 4-hydroxybenzoic acid or 1-butanol can co-crystallize with the product. During the workup, ensure a thorough wash with a sodium carbonate solution to remove acidic impurities. Ensure all excess butanol is removed before recrystallization.
Side Product Formation At excessively high temperatures, side reactions can occur, leading to colored impurities. Maintain the reaction at a controlled reflux temperature.
Inefficient Recrystallization The choice of solvent and the cooling rate are critical for effective purification by recrystallization. Ethanol is a commonly used solvent for this compound. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and then allowed to cool slowly to form pure crystals.
Contamination from Equipment Ensure all glassware is thoroughly cleaned before use to prevent contamination.

Experimental Protocols

Standard Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • p-Hydroxybenzoic acid

  • 1-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 4% Sodium Carbonate (Na₂CO₃) solution

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • TLC plates and chamber

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve p-hydroxybenzoic acid in an excess of 1-butanol (e.g., a 1:5 molar ratio of acid to alcohol).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid dropwise to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for approximately 8 hours. Monitor the reaction's progress periodically using TLC.

  • Workup - Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add a 4% sodium carbonate solution to neutralize the sulfuric acid and remove any unreacted p-hydroxybenzoic acid. Shake well, allowing any gas to vent, and then separate the aqueous layer.

  • Workup - Butanol Removal: Wash the organic layer with water. Remove the excess 1-butanol, either by steam distillation or using a rotary evaporator.

  • Isolation of Crude Product: Cool the remaining residue. The crude this compound should precipitate or crystallize. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Purification - Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them. The final product should be a white, crystalline powder.

Quantitative Data

Optimizing reaction parameters is key to improving efficiency. The following table summarizes how different conditions can affect the synthesis.

Parameter Condition Effect on Yield/Efficiency Reference
Catalyst Sulfuric AcidStandard, effective catalyst.
Benzimidazole Ionic LiquidCan lead to high yields (e.g., 95.3%) and the catalyst may be reusable.
Cation Exchange ResinSimplifies post-treatment as it can be removed by filtration and is reusable. Can achieve yields of up to 90%.
Reactant Ratio (Acid:Alcohol) 1:5 (molar ratio)Using an excess of the alcohol can help drive the equilibrium towards the product side.
Reaction Time 3 hoursWith a cation exchange resin catalyst, a 3-hour reaction time can yield 80-90%.
8 hoursA longer reaction time is often recommended for the standard sulfuric acid-catalyzed reaction to ensure completion.
Water Removal Using a dehydrating agentCan significantly increase the reaction rate and yield by removing the water byproduct.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_setup Reaction Setup cluster_workup Workup & Purification cluster_product Final Product reactants 1. Mix p-Hydroxybenzoic Acid and 1-Butanol catalyst 2. Add Sulfuric Acid (Catalyst) reactants->catalyst reflux 3. Heat to Reflux (~8 hours) catalyst->reflux cool 4. Cool Reaction Mixture reflux->cool neutralize 5. Neutralize with Na2CO3 Solution cool->neutralize wash 6. Remove Excess Butanol neutralize->wash crystallize 7. Recrystallize from Ethanol wash->crystallize product 8. Isolate Pure This compound Crystals crystallize->product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_time Was reaction time sufficient (u22658h)? start->check_time increase_time Increase reflux time and monitor with TLC check_time->increase_time No check_water Was water removed (dry glassware, etc.)? check_time->check_water Yes increase_time->check_water use_dehydrant Use anhydrous reagents or a Dean-Stark trap check_water->use_dehydrant No check_catalyst Is the catalyst active and sufficient? check_water->check_catalyst Yes use_dehydrant->check_catalyst use_fresh_catalyst Use fresh or alternative catalyst (e.g., solid acid) check_catalyst->use_fresh_catalyst No end Yield Improved check_catalyst->end Yes use_fresh_catalyst->end

Caption: Troubleshooting workflow for addressing low product yield.

Key Mechanisms of Catalyst Deactivation

G deactivation Catalyst Deactivation (Reduced Efficiency) poisoning Poisoning deactivation->poisoning fouling Fouling / Coking deactivation->fouling thermal Thermal Degradation (Sintering) deactivation->thermal poisoning_desc Impurities (e.g., sulfur, nitrogen) strongly adsorb to active sites. poisoning->poisoning_desc fouling_desc Carbonaceous deposits (coke) physically block pores and active sites. fouling->fouling_desc thermal_desc High temperatures cause loss of active surface area due to crystal growth. thermal->thermal_desc

Caption: Common causes of heterogeneous catalyst deactivation.

References

dealing with Butylparaben degradation during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on handling and storing Butylparaben to minimize degradation in research and developmental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample storage?

A1: this compound degradation during sample storage is primarily caused by three main factors:

  • Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, especially under alkaline (high pH) conditions, breaking down into p-hydroxybenzoic acid and butanol. This process is accelerated by increased temperature. Aqueous solutions of this compound are subject to rapid hydrolysis at pH 8 or higher.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the degradation of this compound. While direct photolysis by sunlight can occur, the efficiency is relatively low.

  • Microbial/Enzymatic Degradation: Certain microorganisms can produce esterases that hydrolyze this compound, using it as a carbon source. This is a concern for non-sterile samples or solutions.

Q2: What is the main degradation product of this compound?

A2: The primary degradation product of this compound through hydrolysis is p-hydroxybenzoic acid (PHBA) .

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound is most stable in acidic to neutral aqueous solutions (pH 3-6). In this pH range, aqueous solutions can be stable for up to four years at room temperature and can even be sterilized by autoclaving without significant degradation. However, as the pH increases above 7, and especially at pH 8 or higher, the rate of hydrolysis significantly increases.

Q4: What are the recommended storage conditions for this compound solid material and stock solutions?

A4:

  • Solid this compound: Store in a well-closed container in a dry, well-ventilated place, protected from light. Recommended storage temperature is between 2-30°C.

  • Stock Solutions: For analytical standards, it is recommended to store solutions refrigerated (e.g., <10°C) and protected from light by using amber vials. If preparing stock solutions in organic solvents like acetonitrile or methanol, ensure they are stored in tightly sealed glass containers to prevent evaporation. For aqueous solutions, maintain a pH between 3 and 6 for optimal stability.

Troubleshooting Guides

Issue: I am observing a loss of this compound concentration in my stored samples.

This troubleshooting guide will help you identify the potential cause of this compound degradation in your experiments.

TroubleshootingButylparabenDegradation start Start: Loss of this compound Detected check_ph Is the sample in an aqueous solution with pH > 7? start->check_ph check_light Has the sample been exposed to light for extended periods? check_ph->check_light No hydrolysis Likely Cause: Alkaline Hydrolysis Action: Adjust pH to 3-6. Store at a lower temperature. check_ph->hydrolysis Yes check_sterility Is the sample non-sterile or potentially contaminated? check_light->check_sterility No photodegradation Likely Cause: Photodegradation Action: Store samples in amber vials or protect from light. check_light->photodegradation Yes check_temperature Was the sample stored at an elevated temperature? check_sterility->check_temperature No microbial_degradation Likely Cause: Microbial Degradation Action: Filter-sterilize the sample. Add a suitable antimicrobial agent if compatible. check_sterility->microbial_degradation Yes thermal_degradation Likely Cause: Thermal Degradation Action: Store samples at recommended refrigerated temperatures. check_temperature->thermal_degradation Yes end Re-analyze sample to confirm stability check_temperature->end No hydrolysis->end photodegradation->end microbial_degradation->end thermal_degradation->end

Troubleshooting workflow for this compound degradation.

Quantitative Data on this compound Degradation

The following tables summarize the degradation of this compound under various conditions.

Table 1: Effect of pH on this compound Hydrolysis Half-Life

pHEstimated Half-Life at 25°C
743 years[1]
84.3 years[1]

Note: These are estimated values and can be influenced by buffer composition and ionic strength.

Table 2: Degradation of this compound by UV/TiO₂ Process at Different pH values

pH% Degradation in 24 hours
350%[2]
640%[2]
935%[2]
1132%

Conditions: O₂-sparged at a concentration of 30 mg/L.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

ForcedDegradationWorkflow start Start: Prepare this compound Solution (e.g., 0.2 mg/mL in Acetonitrile) stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid_hydrolysis Acid Hydrolysis (e.g., 0.1 N HCl, RT, 24h) stress_conditions->acid_hydrolysis base_hydrolysis Base Hydrolysis (e.g., 0.1 N NaOH, RT, 24h) stress_conditions->base_hydrolysis oxidation Oxidation (e.g., 3% H₂O₂, RT, 30 min) stress_conditions->oxidation thermal Thermal Stress (e.g., 60°C, 10 days) stress_conditions->thermal photo Photolytic Stress (UV light at 254 nm) stress_conditions->photo neutralize Neutralize Acid/Base Samples acid_hydrolysis->neutralize base_hydrolysis->neutralize dilute Dilute Samples to Analytical Concentration (e.g., 0.02 mg/mL) oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by HPLC-UV dilute->analyze evaluate Evaluate Chromatograms for Degradation Products and Mass Balance analyze->evaluate end End of Study evaluate->end

Workflow for a forced degradation study of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 0.2 mg/mL) in a suitable organic solvent like acetonitrile.

    • For each stress condition, transfer a known volume of the stock solution into separate vials.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the this compound solution. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the this compound solution. Keep at room temperature for 24 hours.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the this compound solution. Keep at room temperature for 30 minutes.

    • Thermal Degradation: Place a vial of the this compound solution in an oven at 60°C for 10 days.

    • Photodegradation: Expose a vial of the this compound solution to UV light at 254 nm.

  • Sample Processing:

    • After the specified stress period, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples, along with an unstressed control sample, to the target analytical concentration (e.g., 0.02 mg/mL) using the mobile phase.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for this compound and its Degradation Product (p-hydroxybenzoic acid)

This protocol provides a starting point for an HPLC method capable of separating this compound from its primary degradation product.

Table 3: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (e.g., 34:66 v/v) or Methanol and water (pH 3.0 with glacial acetic acid) (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled at 35°C

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare standard solutions of this compound and p-hydroxybenzoic acid in the mobile phase.

  • Prepare your test samples, ensuring they are filtered through a 0.45 µm syringe filter before injection.

  • Inject the standards and samples and record the chromatograms.

  • Identify and quantify the peaks based on the retention times of the standards.

This compound Degradation Pathway

The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the ester bond.

DegradationPathway This compound This compound (Butyl 4-hydroxybenzoate) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) This compound->Hydrolysis p_Hydroxybenzoic_Acid p-Hydroxybenzoic Acid Butanol Butanol Hydrolysis->p_Hydroxybenzoic_Acid Hydrolysis->Butanol

Hydrolytic degradation pathway of this compound.

References

Technical Support Center: Optimizing Photosonochemical Degradation of Butylparaben

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of photosonochemical degradation of Butylparaben (BPB).

Troubleshooting Guide

This guide addresses common issues encountered during the photosonochemical degradation of this compound, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Low Degradation Efficiency Inadequate Ultrasonic Power: Insufficient cavitation bubble collapse, leading to reduced radical formation.- Verify the calorimetric power of the ultrasonic probe or bath. - Ensure proper coupling between the transducer and the reactor. - Increase the ultrasonic power, as studies have shown a direct relationship between power and degradation rate.
Suboptimal pH: The pH of the solution significantly influences the surface charge of the photocatalyst and the generation of hydroxyl radicals.- Measure and adjust the pH of the solution. For BPB degradation, a neutral pH of 7 has been shown to be optimal for the US/UV process.[1]
Incorrect Catalyst Concentration: Too low a concentration provides insufficient active sites, while too high a concentration can lead to turbidity, scattering UV light and sound waves.- Optimize the catalyst loading. Start with a literature-recommended concentration and perform a series of experiments with varying concentrations to find the optimum.
Photocatalyst Deactivation: Fouling of the catalyst surface by intermediate products or changes in the catalyst's crystalline structure.- Regenerate the catalyst by washing with appropriate solvents (e.g., methanol, hydrogen peroxide) followed by heat treatment. - Consider using a more robust catalyst or modifying the existing one to improve stability.
Inconsistent Results Fluctuations in Experimental Conditions: Variations in temperature, ultrasonic power, or light intensity between experiments.- Precisely control and monitor all experimental parameters. - Use a temperature-controlled water bath to maintain a constant reaction temperature. - Calibrate the ultrasonic and light sources regularly.
Inhomogeneous Catalyst Suspension: Agglomeration of catalyst particles leading to a non-uniform distribution of active sites.- Use a magnetic stirrer in conjunction with sonication to ensure a homogeneous suspension. - Prepare a fresh catalyst suspension for each experiment.
Formation of Undesired Byproducts Incomplete Mineralization: The degradation process may stall at intermediate compounds.- Increase the treatment time to allow for complete mineralization. - Adjust experimental parameters such as pH and catalyst concentration, which can influence the degradation pathway.[1] - Identify the byproducts using techniques like HPLC-MS/MS to understand the degradation pathway and optimize conditions to favor complete mineralization.
Difficulty in Monitoring Degradation Inappropriate Analytical Method: The chosen analytical technique may not be sensitive or selective enough for this compound and its byproducts.- Utilize a validated HPLC method with a suitable column (e.g., C18) and mobile phase for the simultaneous determination of this compound and its degradation products like p-hydroxybenzoic acid.[2][3] - Ensure proper sample preparation, including filtration, before analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the photosonochemical degradation of this compound?

A1: A neutral pH of 7 has been identified as the optimal condition for the photosonochemical (US/UV) degradation of this compound, achieving up to 99.2% degradation.[1]

Q2: What are the main parameters influencing the degradation rate of this compound in a photosonochemical process?

A2: The primary parameters influencing the degradation rate are treatment time and calorimetric power of the ultrasound. The initial concentration of this compound and the pH of the solution also play significant roles.

Q3: What are the expected degradation byproducts of this compound in a photosonochemical process?

A3: The main transformation products of this compound during the US/UV process include 1-hydroxy BPB, dihydroxy BPB, hydroquinone, and 4-hydroxybenzoic acid.

Q4: How can I analyze the concentration of this compound and its degradation products during the experiment?

A4: A High-Performance Liquid Chromatography (HPLC) method is recommended. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and acidified water, with UV detection at 254 nm.

Q5: Can the photocatalyst be reused? If so, how can it be regenerated?

A5: Yes, photocatalysts can often be reused. However, their activity may decrease over time due to surface fouling. Regeneration can be achieved by washing the catalyst with solvents like methanol or hydrogen peroxide, followed by heat treatment to remove adsorbed intermediates.

Q6: What is the kinetic model that best describes the photosonochemical degradation of this compound?

A6: The degradation of this compound via the photosonolysis (US/UV) process is well-described by a pseudo-first-order kinetic model.

Experimental Protocols

Preparation of Photocatalyst (Example: TiO2)
  • Synthesis: Titanium dioxide (TiO2) in the anatase form is a commonly used photocatalyst. It can be synthesized via the sol-gel method or purchased commercially (e.g., Degussa P25).

  • Characterization: Before use, characterize the photocatalyst for its crystalline structure (XRD), surface area (BET), and morphology (SEM/TEM).

  • Suspension Preparation: Accurately weigh the desired amount of TiO2 powder and disperse it in the this compound solution. Use ultrasonication for a uniform dispersion.

Photosonochemical Degradation Experiment
  • Reactor Setup: The experimental setup typically consists of a glass reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and an ultrasonic transducer or probe. The reactor should be placed in a temperature-controlled water bath. A schematic is provided below.

  • Solution Preparation: Prepare a stock solution of this compound in ultrapure water. Dilute the stock solution to the desired initial concentration for the experiment.

  • Catalyst Addition: Add the prepared photocatalyst suspension to the this compound solution in the reactor.

  • Initiation of Degradation: Turn on the magnetic stirrer, UV lamp, and ultrasonic generator simultaneously.

  • Sampling: Withdraw aliquots of the solution at regular time intervals.

  • Sample Preparation for Analysis: Immediately filter the collected samples through a 0.45 µm syringe filter to remove the catalyst particles before HPLC analysis.

Analytical Procedure: HPLC Analysis
  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector and a C18 reversed-phase column.

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and acidified water (e.g., with 0.1% orthophosphoric acid). The ratio may need to be optimized based on the specific column and instrument.

  • Detection: Set the UV detector to a wavelength of 254 nm for the detection of this compound and its aromatic byproducts.

  • Quantification: Create a calibration curve using standard solutions of this compound and its expected byproducts to quantify their concentrations in the experimental samples.

Data Presentation

Table 1: Influence of Experimental Parameters on this compound Degradation Efficiency
Parameter Condition 1 Degradation Efficiency (%) Condition 2 Degradation Efficiency (%) Reference
Process Photolysis (UV only)~10-20Photosonolysis (US/UV)88.0 ± 0.65 (after 120 min)
pH 350 (UV/TiO2, 24 hr)7 (US/UV)99.2 ± 1.4 (optimal)
Calorimetric Power LowLower Degradation40 W (US/UV)99.2 ± 1.4 (optimal)
Initial Concentration 0.5 mg/Lk = 0.071 min⁻¹ (Sonocatalysis)2 mg/Lk = 0.030 min⁻¹ (Sonocatalysis)
Table 2: Kinetic Data for this compound Degradation
Process Kinetic Model Rate Constant (k) Reference
Photosonolysis (US/UV)Pseudo-first-order0.0367 min⁻¹
Ozonation (pH 11, 5 mg/L O3)Pseudo-first-orderNot specified, but rapid degradation within 20 min
UV/TiO2 (pH 3, 30 mg/L O2)Pseudo-first-order0.045 hr⁻¹ (at 10.30 µM BPB)
Sonocatalysis (Pd/C)Pseudo-first-order0.071 min⁻¹ (at 0.5 mg/L BPB)

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Degradation Process cluster_analysis Analysis Prep_Solution Prepare this compound Solution Reactor Photosonochemical Reactor (UV + US) Prep_Solution->Reactor Prep_Catalyst Prepare Photocatalyst Suspension Prep_Catalyst->Reactor Sampling Collect Samples at Intervals Reactor->Sampling Filtration Filter Samples (0.45 µm) Sampling->Filtration HPLC HPLC Analysis Filtration->HPLC Data Data Analysis & Quantification HPLC->Data

Caption: Experimental workflow for photosonochemical degradation of this compound.

Logical_Relationships cluster_params Influencing Parameters BPB This compound Process Photosonochemical Process (UV + US) BPB->Process Byproducts Intermediate Byproducts (e.g., 4-HBA) BPB->Byproducts degrades to Radicals •OH, h+ Process->Radicals generates Radicals->BPB attack Radicals->Byproducts attack Mineralization Mineralization (CO2 + H2O) Byproducts->Mineralization further degrades to pH pH pH->Process Power Ultrasonic Power Power->Process Catalyst Catalyst Conc. Catalyst->Process Time Treatment Time Time->Process

Caption: Key relationships in the photosonochemical degradation of this compound.

References

Technical Support Center: Method Validation for Simultaneous Determination of Multiple Parabens

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the simultaneous determination of multiple parabens using techniques like High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is analytical method validation and why is it crucial for paraben analysis?

A1: Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] For the simultaneous determination of multiple parabens, which are common preservatives in pharmaceuticals and cosmetics, validation ensures that the method provides reliable, reproducible, and accurate data.[3][4] This is a critical requirement by regulatory bodies like the FDA and is outlined in guidelines such as the International Council for Harmonisation (ICH) Q2(R2).[5] The goal is to ensure product quality and safety by accurately quantifying these preservatives.

Q2: What are the key performance parameters to evaluate during method validation for simultaneous paraben analysis?

A2: According to ICH guidelines, the core validation parameters include:

  • Specificity/Selectivity: The ability to assess the analytes unequivocally in the presence of other components like impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition).

Q3: How do I demonstrate the specificity of a stability-indicating method for parabens?

A3: A stability-indicating method accurately measures the active ingredients without interference from degradation products, process impurities, or excipients. To demonstrate this, you should analyze samples that have been exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The method's specificity is confirmed if the peaks of the parent parabens are well-resolved from any degradation product peaks.

Experimental Protocol: Example HPLC Method

This section provides a generalized experimental protocol for the simultaneous determination of multiple parabens based on common reversed-phase HPLC methods.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV or Diode Array Detector (DAD).

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.0) and an organic solvent (e.g., acetonitrile or methanol). A common composition is a 68:32 (v/v) mixture of buffer and acetonitrile.

  • Elution: Isocratic or gradient elution can be used. Isocratic is simpler, but gradient elution may be necessary to resolve more complex mixtures or reduce run times.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Parabens show strong absorbance around 254 nm or 258 nm.

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.

  • Injection Volume: 5-20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of each paraben (e.g., methylparaben, ethylparaben, propylparaben, butylparaben) in a suitable solvent like acetonitrile or methanol.

  • Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions with the mobile phase to create a series of concentrations for linearity assessment.

  • Sample Preparation: Depending on the matrix (e.g., cream, syrup, gel), sample preparation may involve extraction, dilution, and filtration to remove interfering substances. A solid-phase extraction (SPE) may be required for complex matrices.

3. Validation Procedure:

  • Linearity: Inject the mixed working standard solutions at five or more concentration levels in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (R²), which should ideally be >0.999.

  • Accuracy: Perform recovery studies by spiking a placebo (a sample matrix without parabens) with known amounts of paraben standards at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze at least six preparations of the same sample on the same day and under the same conditions.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results; a common acceptance criterion is ≤ 2%.

  • LOD and LOQ: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary

The following tables summarize typical validation parameters reported in various studies for the simultaneous determination of parabens.

Table 1: Linearity and Correlation Coefficients

Paraben Linearity Range (µg/mL) Correlation Coefficient (R²) Reference
Methylparaben 160 - 240 > 0.99
Propylparaben 16 - 24 > 0.99
Methyl-, Ethyl-, Propyl-, Isopropyl-, Butyl-, Benzylparaben 0.50 - 10.00 > 0.999
Benzoic Acid 0.61 - 140 > 0.99
Methylparaben 0.61 - 140 > 0.99

| n-Butylparaben | 0.61 - 140 | > 0.99 | |

Table 2: Limits of Detection (LOD) & Quantitation (LOQ)

Paraben LOD (µg/mL) LOQ (µg/mL) Reference
Methylparaben 0.29 - 0.32 0.88 - 0.97
Ethylparaben 0.29 - 0.32 0.88 - 0.97
Propylparaben 0.29 - 0.32 0.88 - 0.97
This compound 0.29 - 0.32 0.88 - 0.97
Methylparaben 0.001 -
Propylparaben 0.001 -
Methylparaben 0.15 5.00

| this compound | 0.12 | 8.30 | |

Table 3: Accuracy and Precision Data

Paraben Recovery (%) Precision (%RSD) Reference
Methylparaben 98.62 ± 3.76 1.38
Propylparaben 100.1 ± 3.66 1.79
Methylparaben 98.1 - 102.8 < 1.5
Ethylparaben 98.1 - 102.8 < 1.5
Propylparaben 98.1 - 102.8 < 1.5

| this compound | 98.1 - 102.8 | < 1.5 | |

Visualized Workflows and Guides

Method_Validation_Workflow Method Validation Workflow for Paraben Analysis start Define Analytical Procedure's Purpose protocol Develop & Document Validation Protocol start->protocol experiments Execute Validation Experiments protocol->experiments specificity Specificity (Forced Degradation) experiments->specificity linearity Linearity & Range experiments->linearity accuracy Accuracy (Recovery) experiments->accuracy precision Precision (Repeatability & Intermediate) experiments->precision limits LOD & LOQ experiments->limits robustness Robustness experiments->robustness data Analyze Data & Compare to Acceptance Criteria specificity->data linearity->data accuracy->data precision->data limits->data robustness->data pass Method is Validated data->pass Criteria Met fail Method Fails Validation data->fail Criteria Not Met report Prepare Validation Report pass->report redevelop Re-evaluate & Modify Analytical Procedure fail->redevelop redevelop->protocol Troubleshooting_Resolution Troubleshooting Poor Peak Resolution start Problem: Poor Peak Resolution q1 Isocratic or Gradient? start->q1 iso_a1 Decrease % Organic Solvent (e.g., from 60% to 55% ACN) q1->iso_a1 Isocratic grad_a1 Make Gradient Slope Shallower q1->grad_a1 Gradient iso_a2 Optimize Mobile Phase pH iso_a1->iso_a2 iso_a3 Reduce Flow Rate iso_a2->iso_a3 q2 Resolution Improved? iso_a3->q2 grad_a2 Increase Initial Hold Time grad_a1->grad_a2 grad_a2->q2 end_ok Problem Solved q2->end_ok Yes end_nok Consider Different Column (e.g., longer, smaller particles, different chemistry) q2->end_nok No

References

Technical Support Center: Electrochemical Detection of Butylparaben

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the electrochemical detection of Butylparaben, with a specific focus on mitigating interference.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the electrochemical detection of this compound?

A1: Interference in this compound detection can arise from several sources:

  • Structurally Similar Compounds: Other parabens (e.g., methylparaben, ethylparaben, propylparaben) and molecules with similar phenolic structures (e.g., p-hydroxybenzoic acid, phenol, bisphenol A) can have oxidation potentials close to this compound, leading to overlapping voltammetric signals.[1]

  • Electroactive Excipients: In pharmaceutical and cosmetic samples, other electroactive ingredients like antioxidants (e.g., ascorbic acid, butylated hydroxyanisole), vitamins, and other preservatives can interfere with the measurement.[1][2]

  • Complex Sample Matrices: Real-world samples such as cosmetics, pharmaceuticals, and environmental water samples contain a complex mixture of organic and inorganic substances that can adsorb onto the electrode surface, causing matrix effects and fouling.[3][4]

  • Electrode Fouling: The oxidation products of this compound and other phenolic compounds can polymerize and form an insulating layer on the electrode surface, a phenomenon known as fouling or passivation. This leads to a decrease in signal intensity and poor reproducibility.

Q2: How can I improve the selectivity of my electrochemical sensor for this compound?

A2: Enhancing selectivity is crucial for accurate this compound detection. Key strategies include:

  • Electrode Modification: Modifying the working electrode with materials that have a high affinity for this compound can significantly improve selectivity. Common modifications include:

    • Molecularly Imprinted Polymers (MIPs): These polymers are created with template molecules (in this case, this compound or a similar structure) to form specific recognition sites, leading to highly selective binding.

    • Nanomaterials: Incorporating nanomaterials like multi-walled carbon nanotubes (MWCNTs), graphene, and gold nanoparticles can enhance the electrode's surface area and electrocatalytic activity, which can help in resolving the oxidation peak of this compound from interfering species.

  • Optimizing Electrochemical Parameters: Fine-tuning the parameters of your voltammetric technique (e.g., pH of the supporting electrolyte, scan rate, pulse amplitude in DPV or SWV) can help to separate overlapping peaks.

  • Sample Pre-treatment: Employing sample preparation techniques to remove interfering substances before analysis is a very effective approach.

Q3: My signal for this compound is decreasing with repeated measurements. What is happening and how can I fix it?

A3: A decreasing signal with repeated measurements is a classic sign of electrode fouling or passivation. This occurs when the electrochemical oxidation products of this compound and other analytes adsorb onto the electrode surface, blocking active sites and hindering electron transfer.

To address this issue:

  • Electrode Surface Renewal: The most straightforward solution is to clean and renew the electrode surface between measurements. For a glassy carbon electrode (GCE), this typically involves polishing with alumina slurry followed by sonication.

  • Electrochemical Cleaning: Applying a specific potential waveform to the electrode can sometimes electrochemically clean the surface by desorbing or oxidizing the fouling layer.

  • Use of Anti-fouling Electrode Modifications: Modifying the electrode with materials that resist fouling, such as Nafion or certain nanomaterials, can provide a protective barrier.

  • Flow-based Systems: Using a flow injection analysis (FIA) system can help to sweep away oxidation products from the electrode surface before they have a chance to adsorb.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No or very low signal for this compound 1. Incorrect potential window.2. Inappropriate pH of the supporting electrolyte.3. Electrode surface is not active or is fouled.4. Insufficient concentration of this compound.1. Perform a cyclic voltammetry (CV) scan over a wide potential range to determine the oxidation potential of this compound.2. Optimize the pH of the supporting electrolyte; a pH around 7.0 is often effective for phenolic compounds.3. Polish the electrode thoroughly before use. For modified electrodes, ensure the modification was successful.4. If possible, use a pre-concentration step like adsorptive stripping voltammetry.
Poorly resolved or overlapping peaks 1. Presence of interfering species with similar oxidation potentials.2. Inappropriate choice of electrochemical technique or parameters.1. Implement a sample cleanup procedure such as Solid-Phase Extraction (SPE).2. Use a more sensitive technique like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) which can offer better peak resolution.3. Modify the electrode with a selective material like a Molecularly Imprinted Polymer (MIP).
Poor reproducibility (high %RSD) 1. Electrode surface fouling.2. Inconsistent electrode surface preparation between measurements.3. Instability of the modified electrode.1. Implement an electrode cleaning step between each measurement. Consider using disposable screen-printed electrodes.2. Standardize the electrode polishing and preparation procedure.3. Evaluate the stability of the electrode modification over time and under experimental conditions.
High background current 1. Contaminated supporting electrolyte or glassware.2. Electrically noisy environment.1. Use high-purity reagents and thoroughly clean all glassware.2. Ensure proper grounding of the potentiostat and use a Faraday cage if necessary.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup of Cosmetic Creams

This protocol is adapted from methods for extracting parabens from complex matrices to reduce interference.

Objective: To extract this compound from a cosmetic cream sample and remove interfering matrix components prior to electrochemical analysis.

Materials:

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Weigh approximately 1.0 g of the cosmetic cream into a centrifuge tube. Add 10 mL of a 1:1 (v/v) methanol:acetonitrile solution.

  • Extraction: Vortex the mixture for 5 minutes, then sonicate for 15 minutes to ensure complete dispersion and dissolution of the parabens.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid excipients.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Decant the supernatant from the centrifuged sample and load it onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of a 40:60 (v/v) methanol:water solution to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the collected eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the supporting electrolyte to be used for the electrochemical measurement.

Protocol 2: Preparation of a Multi-Walled Carbon Nanotube (MWCNT) Modified Glassy Carbon Electrode (GCE)

This protocol describes a common method for modifying a GCE to enhance sensitivity and mitigate fouling.

Objective: To prepare a MWCNT-modified GCE for the sensitive detection of this compound.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Multi-walled carbon nanotubes (MWCNTs)

  • N,N-Dimethylformamide (DMF) or Nafion solution

  • Alumina slurry (0.3 and 0.05 µm)

  • Sonicator

  • Micropipette

Procedure:

  • GCE Polishing: Polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each. Rinse thoroughly with deionized water.

  • Cleaning: Sonicate the polished GCE in deionized water and then in ethanol for 5 minutes each to remove any residual alumina particles. Dry the electrode under a stream of nitrogen.

  • MWCNT Dispersion: Disperse 1 mg of MWCNTs in 1 mL of DMF by sonicating for at least 1 hour to form a stable, black suspension. Alternatively, a dispersion can be made in a dilute Nafion solution to improve film stability.

  • Electrode Modification: Using a micropipette, drop-cast a small volume (typically 5-10 µL) of the MWCNT suspension onto the clean GCE surface.

  • Drying: Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp. This will leave a thin film of MWCNTs on the electrode surface. The modified electrode is now ready for use.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the electrochemical detection of parabens, highlighting the impact of different methods on reducing interference and improving detection limits.

Table 1: Comparison of Detection Limits for this compound using Different Electrodes

Electrode TypeTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Bare Glassy Carbon Electrode (GCE)DPV5 - 800.2
MWCNT-modified GCEAdSV-DPVup to 1000.2
Indium Oxide Nanobricks-modified Electrode---
Boron-Doped Diamond Electrode (BDDE)CV/Chronoamperometry--

Note: Direct comparison is challenging as experimental conditions vary between studies. This table illustrates the range of performance achieved with different electrode materials.

Table 2: Recovery of this compound from Spiked Samples using Different Preparation Methods

Sample MatrixSample Preparation MethodAnalytical MethodRecovery (%)Reference
Water SamplesMolecularly Imprinted Solid-Phase Extraction (MISPE)Adsorptive Stripping Voltammetry82 - 85
Cosmetic SamplesSyringe-to-Syringe Dispersive Magnetic Nanofluid MicroextractionHPLC99.13
Cosmetic SamplesSolid-Phase Extraction (SPE)UHPLC/DADNot specified for this compound alone
ShampooSolid-Phase Extraction (SPE)HPLC-ED93.1 - 104.4 (for various parabens)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_result Result Sample Cosmetic/Water Sample Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Add Solvent Cleanup Cleanup/Pre-concentration Extraction->Cleanup Isolate Analyte Electrode Modified Electrode (e.g., MWCNT-GCE) Cleanup->Electrode Introduce Sample Measurement Voltammetric Measurement (e.g., DPV, SWV) Electrode->Measurement Data Data Acquisition (Current vs. Potential) Measurement->Data Quantification Quantification of This compound Data->Quantification

Caption: Workflow for electrochemical detection of this compound.

Interference_Mitigation cluster_solutions Mitigation Strategies Interference Interference Sources - Other Parabens - Matrix Effects - Fouling Products SP Sample Preparation (SPE, LLE) Interference->SP EM Electrode Modification (MIPs, Nanomaterials) Interference->EM EP Electrochemical Optimization (Technique, Parameters) Interference->EP Result Selective & Sensitive This compound Signal SP->Result EM->Result EP->Result

Caption: Strategies to mitigate interference in this compound detection.

References

Validation & Comparative

A Comparative Analysis of Butylparaben and Methylparaben Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the toxicological profiles of two commonly used parabens reveals significant differences in their potential for cytotoxicity, genotoxicity, endocrine disruption, and skin irritation. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparison of Butylparaben and Methylparaben, aiding in informed risk assessment and the development of safer alternatives.

Parabens, a class of p-hydroxybenzoic acid esters, are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial properties. Among the most common are Methylparaben and this compound, which differ in the length of their alkyl chain. This structural difference significantly influences their toxicological characteristics, with this compound generally exhibiting greater toxicity across multiple endpoints.

Executive Summary of Comparative Toxicity

Toxicological EndpointThis compoundMethylparabenKey Findings
Cytotoxicity More cytotoxicLess cytotoxicCytotoxicity increases with the length of the alkyl chain. This compound shows a concentration-dependent decrease in cell viability in various cell lines.[1][2][3]
Genotoxicity Higher potentialLower potentialThis compound induces significantly higher genetic damage in rat testis cells compared to the control.[4][5] Both parabens have shown some genotoxic potential in vitro.
Endocrine Disruption More potentWeaker activityBoth parabens exhibit estrogenic activity, with this compound having a stronger effect due to its longer alkyl chain. This compound has been shown to have more significant endocrine-disrupting effects on the reproductive system in animal studies.
Skin Irritation Similar to Methylparaben at MICSimilar to this compound at MICAt their minimal inhibitory concentrations, both parabens exhibit similar objective skin irritation potential.

Detailed Experimental Protocols

A thorough understanding of the methodologies employed in these toxicity studies is crucial for interpreting the data accurately. Below are detailed protocols for the key experiments cited in this comparison.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound and Methylparaben for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can then be determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate treatment 2. Treat with Parabens cell_seeding->treatment Overnight Incubation mtt_addition 3. Add MTT Reagent treatment->mtt_addition Specified Exposure Time incubation 4. Incubate (Formazan Formation) mtt_addition->incubation 2-4 hours solubilization 5. Solubilize Formazan incubation->solubilization read_absorbance 6. Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis 7. Calculate Cell Viability & IC50 read_absorbance->data_analysis

MTT Assay Workflow for Cytotoxicity Assessment

Genotoxicity Assessment: Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.

  • Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., % tail DNA, tail length, tail moment).

Comet_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_prep 1. Prepare Single-Cell Suspension embedding 2. Embed Cells in Agarose cell_prep->embedding lysis 3. Lyse Cells embedding->lysis unwinding 4. Unwind DNA (Alkaline Buffer) lysis->unwinding electrophoresis 5. Electrophoresis unwinding->electrophoresis staining 6. Neutralize and Stain DNA electrophoresis->staining analysis 7. Visualize and Analyze Comets staining->analysis

Comet Assay Workflow for Genotoxicity Assessment

Endocrine Disruption Assessment: Androgen Receptor Binding Assay

This assay determines the ability of a chemical to bind to the androgen receptor (AR), which can either mimic or block the action of natural androgens.

Principle: A radiolabeled androgen (e.g., [³H]R1881) is incubated with a source of androgen receptors (e.g., rat prostate cytosol). The test chemical is added in increasing concentrations to compete with the radiolabeled androgen for binding to the receptor. The amount of bound radioactivity is measured, and a decrease indicates that the test chemical is binding to the AR.

Protocol:

  • Receptor Preparation: Prepare a cytosol fraction containing androgen receptors from the ventral prostate of rats.

  • Competitive Binding: In a series of tubes, incubate a fixed concentration of the radiolabeled androgen and the receptor preparation with increasing concentrations of the test paraben (this compound or Methylparaben) or a known competitor (unlabeled R1881) as a positive control.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled androgen from the unbound ligand using a method such as hydroxylapatite adsorption or dextran-coated charcoal.

  • Radioactivity Measurement: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of the test chemical that displaces 50% of the specifically bound radiolabeled androgen.

AR_Binding_Assay_Signaling cluster_components Assay Components cluster_interaction Competitive Binding cluster_outcome Outcome radioligand Radiolabeled Androgen ([³H]R1881) binding_site AR Binding Site radioligand->binding_site Binds receptor Androgen Receptor (AR) paraben Test Paraben (this compound or Methylparaben) paraben->binding_site Competes for Binding measurement Measure Bound Radioactivity binding_site->measurement result Decreased Radioactivity = Paraben Binding measurement->result

Androgen Receptor Competitive Binding Assay Principle

Conclusion

The available experimental data consistently indicate that this compound exhibits a higher toxicological potential compared to Methylparaben. This is primarily attributed to its longer alkyl chain, which enhances its lipophilicity and, consequently, its ability to interact with cellular and molecular targets. While both compounds are effective preservatives, the selection of a paraben for a specific application should involve a careful consideration of its toxicological profile in relation to its intended use and potential for human exposure. Further research into the long-term effects of paraben exposure and the development of safer, equally effective preservatives are warranted.

References

A Comparative Guide to Validated HPLC Methods for Butylparaben Quantification

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely employed for the separation, identification, and quantification of various compounds, including preservatives like Butylparaben. This guide provides a comparative overview of different validated reversed-phase HPLC (RP-HPLC) methods for the accurate quantification of this compound in diverse matrices such as pharmaceuticals and cosmetics. The information presented is curated from a range of scientific studies to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical methodology.

Comparative Analysis of HPLC Methodologies

The following table summarizes the key parameters and performance data of several validated HPLC methods for this compound quantification. These methods primarily utilize C18 columns with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution, often with a pH modifier like phosphoric or acetic acid. Detection is most commonly performed using a UV detector at a wavelength of 254 nm.[1][2][3][4][5]

Parameter Method 1 Method 2 Method 3 Method 4
Column Zorbax Eclipse Plus C18 (150x3.0 mm, 3.5 µm)Waters Cortecs C18 (150 x 4.6 mm, 2.7 µm)Agilent Zorbax SB C-18 narrow bore RR columnPhenomenex Gemini C18 (5 cm x 4.6 mm i.d., 5 µm)
Mobile Phase Methanol/phosphate buffer (pH=2.5) (55:45 v/v)Solvent A: 0.1% orthophosphoric acid in water; Solvent B: Acetonitrile/water/orthophosphoric acid (900:100:1 v/v/v) (Gradient)Acetonitrile:water (50:50 v/v)Acetonitrile:water (34:66, v/v)
Flow Rate 0.5 mL/min0.8 mL/min150 µL/min1.5 mL/min
Detection Wavelength 254 nm254 nm254 nm254 nm
Injection Volume Not Specified10 µL1 µL20 µL
Column Temperature 35°C35°CNot Specified35°C
Linearity (Correlation Coefficient, r²) >0.99>0.9999>0.9970.9999
Accuracy (% Recovery) Not SpecifiedWithin acceptance criteriaNot Specified98.1–102.8%
Precision (%RSD) Not SpecifiedWithin acceptance criteria< 3.5% (Inter-day and Intraday)Not Specified
Limit of Detection (LOD) 0.5 µg/mLNot SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) 1.5 µg/mLNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Below are detailed methodologies for two of the cited HPLC methods, providing a comprehensive guide for their implementation.

Method 1: Isocratic RP-HPLC

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: Zorbax Eclipse Plus C18 (150x3.0 mm, 3.5 µm).

  • Mobile Phase: A mixture of methanol and phosphate buffer (pH 2.5) in a 55:45 (v/v) ratio. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV detection at 254 nm.

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Further dilute with the mobile phase to create a series of calibration standards.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For creams, an extraction with a suitable solvent like methanol followed by filtration may be necessary.

  • Analysis: Inject the standard solutions and the sample solution into the chromatograph and record the peak areas. Plot a calibration curve of peak area versus concentration for the standards and determine the concentration of this compound in the sample.

Method 2: Gradient RP-HPLC

  • Chromatographic System: An HPLC system with a gradient pump and a UV detector.

  • Column: Waters Cortecs C18 column (150 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% orthophosphoric acid in purified water.

    • Solvent B: A mixture of purified water, acetonitrile, and orthophosphoric acid in a ratio of 100:900:1 (v/v/v).

  • Gradient Program: A specific gradient elution program should be developed to ensure optimal separation.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Similar to Method 1, prepare a stock solution of this compound and dilute it to create calibration standards. Sample preparation should be adapted to the specific matrix.

  • Analysis: Perform the analysis following the same principles as in Method 1, but utilizing the gradient elution program.

HPLC Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound quantification, as guided by the International Conference on Harmonisation (ICH) guidelines.

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity Initial Validation linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability Final Check validated_method Validated Method system_suitability->validated_method Method Ready for Use

Caption: A flowchart outlining the key stages in validating an HPLC method.

This comprehensive guide provides a solid foundation for researchers and professionals to select, develop, and validate robust HPLC methods for the quantification of this compound. The provided data and protocols can be adapted to specific laboratory conditions and sample matrices to ensure accurate and reliable analytical results.

References

Unmasking the Estrogenic Potential of Parabens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the estrogenic potency of various parabens, supported by experimental data. We delve into the methodologies of key experiments and present quantitative data in a clear, comparative format to facilitate informed analysis.

Parabens, a class of p-hydroxybenzoic acid esters, are widely used as preservatives in cosmetics, pharmaceuticals, and food products. However, their structural similarity to endogenous estrogens has raised concerns about their potential to act as endocrine-disrupting chemicals (EDCs). Numerous studies have investigated the estrogenic activity of different parabens, revealing a clear structure-activity relationship: the potency generally increases with the length and branching of the alkyl side chain. While all parabens exhibit significantly weaker estrogenic activity than 17β-estradiol, understanding their relative potencies is crucial for risk assessment and the development of safer alternatives.

Comparative Estrogenic Potency of Parabens

The estrogenic activity of parabens has been evaluated using a variety of in vitro assays that measure different aspects of the estrogen signaling pathway, including receptor binding, transcriptional activation, and cell proliferation. The following table summarizes quantitative data from several key studies, providing a comparative overview of the estrogenic potency of commonly used parabens.

ParabenAssay TypeCell LineEndpointValue (M)Reference
Methylparaben (MP) ERα Dimerization (BRET)HEK293PC205.98 x 10⁻⁵[1][2]
ER Transcriptional Activation (STTA)ERα-HeLa9903PC10No activity[1]
Ethylparaben (EP) ERα Dimerization (BRET)HEK293PC203.29 x 10⁻⁵[1][2]
ER Transcriptional Activation (STTA)ERα-HeLa9903PC107.57 x 10⁻⁶
Propylparaben (PP) ERα Dimerization (BRET)HEK293PC203.09 x 10⁻⁵
ER Transcriptional Activation (STTA)ERα-HeLa9903PC101.18 x 10⁻⁶
Isopropylparaben (IsoPP) ERα Dimerization (BRET)HEK293PC201.37 x 10⁻⁵
ER Transcriptional Activation (STTA)ERα-HeLa9903PC103.58 x 10⁻⁷
Butylparaben (BP) ERα Dimerization (BRET)HEK293PC202.58 x 10⁻⁵
ER Transcriptional Activation (STTA)ERα-HeLa9903PC103.02 x 10⁻⁷
Isothis compound (IsoBP) ERα Dimerization (BRET)HEK293PC201.43 x 10⁻⁵
ER Transcriptional Activation (STTA)ERα-HeLa9903PC101.80 x 10⁻⁷
Benzylparaben Yeast Two-Hybrid Assay (medERα)YeastRelative Activity (E2=1)3.5 x 10⁻³
In vitro Estrogenicity Assay-EC500.796 ± 0.307 µM

PC20: The concentration required to produce 20% of the maximum effect of the positive control (OHT). PC10: The concentration required to produce 10% of the maximum effect of the positive control (E2). EC50: The concentration required to produce 50% of the maximum effect. Relative Activity: The estrogenic activity relative to 17β-estradiol (E2).

The data consistently demonstrate that longer and more branched alkyl chains are associated with greater estrogenic potency. For instance, in the Stably Transfected Transcriptional Activation (STTA) assay, the order of potency was found to be Isothis compound > this compound > Isopropylparaben > Propylparaben > Ethylparaben, with Methylparaben showing no activity. It is noteworthy that while all tested parabens induced ERα dimerization, not all of them subsequently led to transcriptional activation, suggesting different modes of action. In general, the estrogenic potency of parabens is several orders of magnitude lower than that of 17β-estradiol.

Experimental Protocols

A variety of experimental models are employed to assess the estrogenic activity of chemical compounds. Below are detailed methodologies for two common in vitro assays used in the evaluation of parabens.

Bioluminescence Resonance Energy Transfer (BRET)-based Estrogen Receptor Alpha (ERα) Dimerization Assay

This assay quantifies the dimerization of the estrogen receptor alpha (ERα), a critical step in its activation, upon ligand binding.

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected with expression vectors for ERα fused to NanoLuc luciferase (Nluc) and HaloTag (HT).

  • Principle: When a paraben or other estrogenic compound binds to the ERα, it induces a conformational change that promotes the formation of ERα dimers. This brings the Nluc and HT tags into close proximity, allowing for bioluminescence resonance energy transfer (BRET) to occur. The resulting light emission is measured and is proportional to the extent of receptor dimerization.

  • Procedure:

    • HEK293 cells are seeded in 96-well plates and incubated.

    • The cells are then treated with various concentrations of the test parabens or a positive control (e.g., 4-hydroxytamoxifen, OHT).

    • A substrate for Nluc is added to the wells.

    • The BRET signal is measured using a luminometer.

    • The data is analyzed to determine the concentration of the paraben that produces 20% of the maximal response of the positive control (PC20).

Stably Transfected Transcriptional Activation (STTA) Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen-responsive element (ERE).

  • Cell Line: ERα-HeLa9903 cells, which are HeLa cells stably transfected with a plasmid containing an ERE linked to a luciferase reporter gene.

  • Principle: When an estrogenic compound binds to and activates the ERα, the receptor-ligand complex binds to the ERE in the promoter region of the reporter gene. This initiates transcription, leading to the production of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of ERα-mediated transcriptional activation.

  • Procedure:

    • ERα-HeLa9903 cells are seeded in 96-well plates.

    • The cells are exposed to different concentrations of the test parabens or a positive control (e.g., 17β-estradiol, E2).

    • After an incubation period, the cells are lysed, and a luciferase substrate is added.

    • The luminescence is measured using a luminometer.

    • The results are used to calculate the concentration of the paraben that produces 10% of the maximal response of the positive control (PC10).

Visualizing the Mechanisms

To better understand the processes involved in paraben-induced estrogenic activity and the experimental approaches used to measure it, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

EstrogenReceptorSignaling Paraben Paraben ER Estrogen Receptor (ER) Paraben->ER Binds to Dimerization ER Dimerization ER->Dimerization Induces ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Initiates BiologicalResponse Biological Response (e.g., Cell Proliferation) GeneTranscription->BiologicalResponse Leads to

Estrogen Receptor Signaling Pathway

ExperimentalWorkflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HEK293, HeLa) ParabenTreatment Paraben Treatment (Dose-Response) CellCulture->ParabenTreatment Assay Specific Assay (BRET, STTA, etc.) ParabenTreatment->Assay DataAcquisition Data Acquisition (Luminescence, etc.) Assay->DataAcquisition PotencyCalculation Potency Calculation (PC20, PC10, EC50) DataAcquisition->PotencyCalculation Comparison Comparative Analysis PotencyCalculation->Comparison

Workflow for Assessing Estrogenic Potency

References

A Comparative Guide to In Vitro Models for Predicting Butylparaben's In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro models used to predict the in vivo effects of Butylparaben, a common preservative used in cosmetics, pharmaceuticals, and food products. The following sections detail the experimental data from various assays, the methodologies employed, and the signaling pathways implicated in this compound's biological activity. This information is intended to assist researchers in selecting appropriate models for assessing the potential risks associated with this compound exposure.

Data Presentation: Quantitative Comparison of In Vitro and In Vivo Data

The following tables summarize quantitative data from various in vitro and in vivo studies on this compound, focusing on its estrogenic and cytotoxic effects. While a direct quantitative extrapolation from in vitro concentrations to in vivo doses is complex and not always linear, this comparative data provides a valuable reference for risk assessment.

Table 1: Estrogenic Effects of this compound
In Vitro ModelEndpointEffective Concentration (EC50) / Test ConcentrationIn Vivo ModelEndpointEffective Dose / Test DoseCitation(s)
MCF-7 Human Breast Cancer CellsCell ProliferationEC50: 1.2 µMImmature RatUterotrophic Assay (Uterine Weight Gain)Subcutaneous administration produced a positive uterotrophic response. It was found to be approximately 10,000-fold less potent than 17β-estradiol.[1][2]
T47D Human Breast Cancer CellsLuciferase Reporter Gene AssayIncreased estrogenic activity observedOvariectomized MiceUterotrophic Assay (Uterine Weight Gain)No significant effect on uterine wet or dry mass at doses ranging from 0.735 to 35 mg per animal for three consecutive days.[2][3]
Recombinant Yeast AssayEstrogenic ActivityWeakly estrogenic, with this compound being the most potent among methyl-, ethyl-, and propylparabens.Immature RatUterotrophic AssayPositive uterotrophic response observed.
Table 2: Cytotoxic Effects of this compound
In Vitro ModelEndpointIC50 / Test ConcentrationIn Vivo ModelEndpointTest Dose / ObservationsCitation(s)
HepG2 Human Liver Cancer CellsCell Viability (24h)IC50: 643.7 µMRatReproductive ToxicityDietary exposure up to 40,000 ppm was not associated with adverse alterations in fertility or reproductive parameters.[4]
HepG2 Human Liver Cancer CellsCell ViabilityConcentration-dependent decrease above 400 µMRatMale Reproductive System0.10% and 1.00% in the diet for 8 weeks decreased epididymal weight and sperm count.
HDFn Human Dermal FibroblastsCell ViabilityConcentration-dependent decrease above 400 µMNot ApplicableNot ApplicableNot Applicable

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Assays

1. MCF-7 Cell Proliferation Assay (MTT Assay)

This assay is used to assess the estrogenic potential of this compound by measuring the proliferation of estrogen-receptor-positive MCF-7 cells.

  • Cell Culture: MCF-7 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • The medium is then replaced with a phenol red-free medium containing charcoal-stripped serum to remove endogenous estrogens.

    • Cells are treated with various concentrations of this compound (e.g., 10⁻⁵ M) or 17β-estradiol as a positive control.

    • After a 6-day incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in PBS) is added to each well.

    • The plate is incubated for 4 hours at 37°C.

    • The MTT solution is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

2. HepG2 Cytotoxicity Assay

This assay evaluates the potential of this compound to cause liver cell toxicity.

  • Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 atmosphere.

  • Assay Procedure:

    • Seed HepG2 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat cells with a range of this compound concentrations (e.g., 5-1000 µM) for 24, 48, or 72 hours.

    • Cell viability is assessed using methods such as the MTT assay, or by measuring ATP levels using a luminescent cell viability assay (e.g., CellTiter-Glo®).

In Vivo Assays

1. Rat Uterotrophic Bioassay

This bioassay is a short-term screening test for estrogenic properties of chemicals, based on the measurement of uterine weight increase in female rats.

  • Animal Model: Immature female rats (e.g., 21 days old) are used as their hypothalamic-pituitary-ovarian axis is not yet fully functional, resulting in low endogenous estrogen levels.

  • Assay Procedure:

    • Animals are randomly assigned to control and treatment groups.

    • The test substance (this compound) is administered daily for three consecutive days via oral gavage or subcutaneous injection. A positive control group receives a known estrogen (e.g., 17β-estradiol), and a control group receives the vehicle.

    • On the fourth day, the animals are euthanized, and the uteri are excised and weighed (wet and blotted weight).

    • A statistically significant increase in uterine weight in the treated groups compared to the control group indicates an estrogenic effect.

2. Reproductive/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening test provides information on the effects of a substance on male and female reproductive performance.

  • Animal Model: Rats are typically used.

  • Assay Procedure:

    • The test substance is administered in graduated doses to several groups of males and females.

    • Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days).

    • Animals are mated, and females are allowed to deliver and nurse their offspring.

    • Endpoints evaluated include:

      • Parental animals: clinical observations, body weight, food/water consumption, estrous cycles, fertility, and organ weights (including reproductive organs).

      • Offspring: viability, body weight, anogenital distance, and nipple retention in males.

    • Gross necropsy and histopathology of reproductive organs are performed.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by this compound.

Experimental Workflow for In Vitro to In Vivo Extrapolation

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies cluster_validation Validation & Prediction invitro_assays In Vitro Assays (e.g., MCF-7, HepG2) invitro_data Quantitative Data (EC50, IC50) invitro_assays->invitro_data mechanistic_data Mechanistic Data (Signaling Pathways) invitro_assays->mechanistic_data pbpk_modeling PBPK Modeling (IVIVE) invitro_data->pbpk_modeling correlation Correlation Analysis invitro_data->correlation mechanistic_data->pbpk_modeling invivo_studies In Vivo Studies (e.g., Rat Uterotrophic, Repro Tox) invivo_data Quantitative Data (NOAEL, LOAEL) invivo_studies->invivo_data phenotypic_effects Phenotypic Effects (e.g., Uterine Weight, Sperm Count) invivo_studies->phenotypic_effects invivo_data->pbpk_modeling invivo_data->correlation prediction Prediction of In Vivo Effects pbpk_modeling->prediction correlation->prediction G This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Target Gene Expression (e.g., Proliferation, Differentiation) ERE->Gene_Expression Regulates Cellular_Effects Cellular Effects Gene_Expression->Cellular_Effects G This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Phosphorylates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival G cluster_nucleus Nucleus This compound This compound FXR Farnesoid X Receptor (FXR) This compound->FXR Inhibits RXR Retinoid X Receptor (RXR) FXR->RXR Heterodimerizes with FXRE FXR Response Element Target_Genes Target Gene Expression (e.g., SHP, FGF19) FXRE->Target_Genes Regulates Metabolic_Regulation Regulation of Bile Acid, Lipid, and Glucose Metabolism Target_Genes->Metabolic_Regulation FXR_RXR FXR/RXR Complex FXR_RXR->FXRE Binds to

References

Butylparaben: A Comparative Analysis of its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Butylparaben's Performance Against Common Alternatives, Supported by Experimental Data.

This compound, an ester of p-hydroxybenzoic acid, has long been a staple preservative in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial activity. This guide provides a comparative study of this compound's antimicrobial efficacy against common alternatives, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to aid in informed preservative selection.

Comparative Antimicrobial Efficacy

The antimicrobial effectiveness of a preservative is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize the MIC values for this compound and several common alternative preservatives against a range of bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) Against Common Bacteria (µg/mL)

MicroorganismGram StainThis compoundPhenoxyethanolBenzyl AlcoholSodium BenzoatePotassium Sorbate
Staphylococcus aureusGram-positive5006400[1]25[2]400,000[3]400,000[3]
Bacillus subtilisGram-positive---400,000[3]800,000
Escherichia coliGram-negative50032002000400,000400,000
Pseudomonas aeruginosaGram-negative>100032002000>50,000-

Table 2: Minimum Inhibitory Concentration (MIC) Against Common Fungi (µg/mL)

MicroorganismTypeThis compoundPhenoxyethanolBenzyl AlcoholSodium BenzoatePotassium Sorbate
Candida albicansYeast500320025002,500-
Aspergillus nigerMold-32005000>50,000-

Mechanism of Action

The antimicrobial action of this compound is multifaceted, targeting several key cellular processes in microorganisms. While the exact mechanism is not fully elucidated, it is understood to involve the disruption of the cell membrane, inhibition of critical enzymes, and interference with nucleic acid synthesis.

One proposed mechanism involves the disruption of the bacterial cell membrane's lipid bilayer, leading to increased permeability and the leakage of essential intracellular components. Furthermore, parabens are thought to inhibit key enzymes involved in cellular metabolism, such as ATPase and phosphotransferase. There is also evidence to suggest that parabens can interfere with the synthesis of DNA and RNA, ultimately halting microbial replication. A more specific proposed mechanism in E. coli is the activation of mechanosensitive channels, which disrupts the osmotic balance of the cell.

Butylparaben_Mechanism cluster_membrane Cell Membrane Disruption cluster_intracellular Intracellular Inhibition This compound This compound Lipid_Bilayer Lipid Bilayer Disruption This compound->Lipid_Bilayer Transport_Disruption Membrane Transport Process Interference This compound->Transport_Disruption Mechanosensitive_Channels Activation of Mechanosensitive Channels This compound->Mechanosensitive_Channels Enzyme_Inhibition Inhibition of ATPase & Phosphotransferase This compound->Enzyme_Inhibition DNA_RNA_Inhibition Inhibition of DNA & RNA Synthesis This compound->DNA_RNA_Inhibition Membrane_Permeability Increased Membrane Permeability Lipid_Bilayer->Membrane_Permeability Leakage Leakage of Intracellular Components Membrane_Permeability->Leakage Cell_Death Microbial Cell Death Leakage->Cell_Death Osmotic_Imbalance Osmotic Imbalance Mechanosensitive_Channels->Osmotic_Imbalance Osmotic_Imbalance->Cell_Death Enzyme_Inhibition->Cell_Death DNA_RNA_Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for evaluating the efficacy of an antimicrobial agent. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compound Stock Solution: Prepare a stock solution of this compound or the alternative preservative in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.
  • Microbial Culture: Prepare a fresh overnight culture of the test microorganism on an appropriate agar medium.
  • Broth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.

2. Inoculum Preparation:

  • Suspend several colonies of the test microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
  • Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Test Compound:

  • Add 100 µL of sterile broth to all wells of the 96-well plate.
  • Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

4. Inoculation of the Microtiter Plate:

  • Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted test compound.
  • Include a positive control well (broth and inoculum, no preservative) and a negative control well (broth only).

5. Incubation:

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

6. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the preservative that shows no visible growth (turbidity) in the well.

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Stock" [label="Prepare Preservative Stock Solution"]; "Prepare_Inoculum" [label="Prepare and Standardize Microbial Inoculum (0.5 McFarland)"]; "Serial_Dilution" [label="Perform 2-fold Serial Dilution of Preservative in 96-well Plate"]; "Inoculate_Plate" [label="Inoculate Wells with Standardized Microbial Suspension"]; "Incubate" [label="Incubate Plate (e.g., 37°C for 24h)"]; "Read_Results" [label="Visually Inspect for Growth (Turbidity)"]; "Determine_MIC" [label="Determine MIC (Lowest Concentration with No Visible Growth)"]; "End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Stock"; "Start" -> "Prepare_Inoculum"; "Prepare_Stock" -> "Serial_Dilution"; "Prepare_Inoculum" -> "Inoculate_Plate"; "Serial_Dilution" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "Determine_MIC"; "Determine_MIC" -> "End"; }

Caption: Experimental workflow for MIC determination.

Conclusion

This compound exhibits potent antimicrobial activity, particularly against fungi and Gram-positive bacteria. Its efficacy generally increases with the length of the paraben's alkyl chain. When compared to alternatives, this compound often demonstrates a lower MIC, indicating higher potency at lower concentrations. However, the choice of a preservative system depends on various factors including the formulation's pH, composition, and regulatory considerations. This guide provides the foundational data and methodologies to assist researchers in making an evidence-based selection of the most appropriate preservative for their specific application.

References

A Comparative Safety Analysis of Butylparaben and Alternative Preservatives for Pharmaceutical and Cosmetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate preservative system is a critical determinant of the safety and stability of pharmaceutical and cosmetic products. For decades, parabens, particularly Butylparaben, have been favored for their broad-spectrum antimicrobial efficacy and cost-effectiveness. However, concerns regarding their potential for endocrine disruption have spurred the adoption of alternative preservatives. This guide provides an objective comparison of the safety and efficacy of this compound versus common alternatives, supported by experimental data and detailed methodologies, to inform preservative selection in product development.

Executive Summary

This guide evaluates the safety and antimicrobial efficacy of this compound in comparison to three widely used alternatives: Phenoxyethanol, Sodium Benzoate, and Benzyl Alcohol. The assessment is based on a comprehensive review of toxicological data, antimicrobial activity, and regulatory status. Quantitative data are presented in tabular format for ease of comparison. Detailed experimental protocols for key safety and efficacy assays are provided to aid in the evaluation of these preservatives. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying mechanisms and methodologies.

Data Presentation: A Comparative Overview

The following tables summarize the key safety and efficacy parameters for this compound and its alternatives. This data has been compiled from various scientific and regulatory sources.

Table 1: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration, MIC)

PreservativeStaphylococcus aureus (Gram+)Escherichia coli (Gram-)Candida albicans (Yeast)Aspergillus brasiliensis (Mold)
This compound 0.01 - 0.04%0.02 - 0.08%0.01 - 0.02%0.01 - 0.04%
Phenoxyethanol 0.25 - 0.5%0.25 - 0.5%0.125 - 0.25%0.125 - 0.25%
Sodium Benzoate 0.1 - 0.5% (pH dependent)0.1 - 0.5% (pH dependent)0.02 - 0.1% (pH dependent)0.02 - 0.1% (pH dependent)
Benzyl Alcohol 0.4 - 1.0%0.4 - 1.0%0.2 - 0.5%0.2 - 0.5%

Note: Efficacy of Sodium Benzoate is highly dependent on the pH of the formulation, with optimal activity in acidic conditions (pH < 5).

Table 2: Comparative Toxicological Profile

ParameterThis compoundPhenoxyethanolSodium BenzoateBenzyl Alcohol
Acute Oral Toxicity (LD50, rat) > 2,000 mg/kg[1]1,840 - 4,070 mg/kg[2]> 2,000 mg/kg1,610 mg/kg[3][4]
Skin Irritation Mild to moderate potential[5]Low potential, can be an irritant at high concentrationsGenerally non-irritatingSlight irritation potential
Skin Sensitization Low potentialRare, but can cause allergic reactionsRareCan cause allergic contact dermatitis
Endocrine Disruption Potential Estrogenic activity demonstrated in vitro and in vivoWeak estrogenic activity suggested in some studies, but generally considered low riskNo significant evidenceNo significant evidence
Regulatory Status (EU Cosmetics) Restricted to 0.14% in finished productsRestricted to 1.0% in finished productsRestricted to 0.5% (as acid) in leave-on productsRestricted to 1.0% in finished products

Experimental Protocols

Preservative Efficacy Testing (Challenge Test)

Objective: To determine the effectiveness of a preservative system in preventing microbial growth in a cosmetic or pharmaceutical product.

Methodology: This protocol is based on the principles outlined in the United States Pharmacopeia (USP) <51> and ISO 11930 standards.

  • Preparation of Inoculum: Cultures of representative microorganisms (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis) are prepared to a standardized concentration (typically 10^5 to 10^6 CFU/mL).

  • Inoculation of Product: A known volume of the microbial suspension is introduced into the product sample.

  • Incubation: The inoculated product is incubated at a specified temperature (e.g., 20-25°C) for a defined period (typically 28 days).

  • Sampling and Plate Counts: At specified intervals (e.g., 7, 14, and 28 days), aliquots of the inoculated product are removed, serially diluted, and plated on appropriate growth media.

  • Evaluation: The number of viable microorganisms at each time point is determined and compared to the initial inoculum level. The log reduction in microbial count is calculated to assess the preservative's efficacy.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

Objective: To assess the potential of a substance to cause skin irritation.

Methodology: This protocol is based on the OECD Test Guideline 439.

  • Tissue Culture: Reconstructed human epidermis (RhE) tissues are cultured to form a multi-layered, differentiated epidermis.

  • Application of Test Substance: The test substance is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

  • Viability Assessment: Following incubation and rinsing, the viability of the tissue is determined using a colorimetric assay, such as the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan precipitate.

  • Data Analysis: The amount of formazan produced is quantified spectrophotometrically and is directly proportional to the number of viable cells. The viability of the treated tissue is expressed as a percentage of the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

In Vitro Estrogen Receptor (ER) Binding Assay

Objective: To determine the ability of a test compound to bind to the estrogen receptor.

Methodology: This is a competitive radioligand binding assay.

  • Preparation of ER: Estrogen receptors (ERα and/or ERβ) are typically obtained from rat uterine cytosol or recombinant sources.

  • Competitive Binding: A constant concentration of a radiolabeled estrogen (e.g., [3H]-estradiol) is incubated with the ER preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand, often by filtration through glass fiber filters.

  • Quantification of Radioactivity: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is determined. A lower IC50 value indicates a higher binding affinity for the estrogen receptor.

Mandatory Visualizations

Butylparaben_Endocrine_Disruption_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to ER_Butylparaben_complex Active ER-Butylparaben Complex ER->ER_Butylparaben_complex Forms HSP Heat Shock Proteins ER_HSP_complex Inactive ER-HSP Complex ER_HSP_complex->ER Dissociation ERE Estrogen Response Element (ERE) ER_Butylparaben_complex->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Produces Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Leads to Endocrine_Disruption Endocrine Disruption Protein_Synthesis->Endocrine_Disruption Results in Preservative_Efficacy_Testing_Workflow start Start prep_inoculum Prepare Microbial Inoculum (e.g., S. aureus, E. coli, C. albicans) start->prep_inoculum inoculate_product Inoculate Product Sample prep_inoculum->inoculate_product incubate Incubate at 20-25°C for 28 days inoculate_product->incubate sampling Sample at Day 0, 7, 14, 28 incubate->sampling plate_counts Perform Plate Counts sampling->plate_counts At each time point calculate_reduction Calculate Log Reduction plate_counts->calculate_reduction evaluate_efficacy Evaluate Efficacy calculate_reduction->evaluate_efficacy pass Pass evaluate_efficacy->pass Meets criteria fail Fail evaluate_efficacy->fail Does not meet criteria end End pass->end fail->end Antimicrobial_Mechanism_of_Action cluster_preservatives Preservatives cluster_bacterial_cell Bacterial Cell cluster_outcome Outcome This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Disrupts transport DNA_RNA_Synthesis DNA/RNA Synthesis This compound->DNA_RNA_Synthesis Inhibits Enzyme_Activity Essential Enzyme Activity This compound->Enzyme_Activity Inhibits Phenoxyethanol Phenoxyethanol Phenoxyethanol->Cell_Membrane Increases permeability Growth_Inhibition Inhibition of Growth / Cell Death Cell_Membrane->Growth_Inhibition DNA_RNA_Synthesis->Growth_Inhibition Enzyme_Activity->Growth_Inhibition

References

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Butylparaben

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Butylparaben, a widely used preservative in cosmetics, pharmaceuticals, and food products. The focus is on establishing a framework for inter-laboratory validation to ensure method robustness, reliability, and consistency across different testing environments. While direct inter-laboratory validation studies for this compound are not extensively published, this guide synthesizes data from single-laboratory validation studies to provide a benchmark for performance characteristics and outlines a workflow for conducting such a study.

Objective Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of this compound. Variations of this method, including HPLC with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer different levels of sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) is another viable, though less common, alternative.

High-Performance Liquid Chromatography (HPLC-UV): This is a widely accessible and robust method for the routine analysis of this compound. It offers a good balance of sensitivity, selectivity, and cost-effectiveness.[1][2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and specificity, particularly in complex matrices, LC-MS/MS is the preferred method. It provides definitive identification and quantification even at trace levels.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for this compound analysis, often requiring derivatization to increase the volatility of the analyte. It offers high separation efficiency and specificity.[5]

Data Presentation: Performance Characteristics

The following tables summarize typical performance data for this compound analysis from single-laboratory validation studies. These values can serve as acceptance criteria for an inter-laboratory validation study.

Table 1: HPLC-UV Method Performance for this compound

Validation ParameterReported ValueAcceptance Criteria (ICH)
Linearity (Correlation Coefficient, r²)> 0.999≥ 0.99
Accuracy (% Recovery)98.1 - 102.8%98.0 - 102.0%
Precision (Repeatability, %RSD)< 1%≤ 2%
Intermediate Precision (%RSD)< 1%≤ 2%
Limit of Detection (LOD)0.20 µg/mLTo be established
Limit of Quantification (LOQ)0.95 µg/mLTo be established

Table 2: LC-MS/MS Method Performance for Parabens (including this compound)

Validation ParameterReported ValueAcceptance Criteria (ICH)
Linearity (Correlation Coefficient, r²)> 0.99≥ 0.99
Accuracy (% Recovery)Not explicitly stated for this compound98.0 - 102.0%
Precision (%RSD)Not explicitly stated for this compound≤ 2%
Limit of Detection (LOD)0.91 - 4.19 µg/mL (for various preservatives)To be established
Limit of Quantification (LOQ)3.03 - 14.00 µg/mL (for various preservatives)To be established

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of an analytical method between laboratories.

HPLC-UV Method for this compound in Bulk Material
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Waters Atlantis dC18, 5 cm x 4.6 mm i.d., 3 µm particle size.

  • Mobile Phase: Acetonitrile and water (34:66, v/v).

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound (0.25 mg/mL) is prepared in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 0.01 mg/mL to 0.03 mg/mL.

  • Sample Preparation: The bulk drug substance is dissolved in the mobile phase to achieve a target concentration of 0.02 mg/mL.

HPLC-UV Method for this compound in Ointment
  • Instrumentation: HPLC system with a UV-Visible detector.

  • Mobile Phase: Acetonitrile, methanol, and phosphate buffer in a ratio of 10:40:50 (v/v/v).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 270 nm.

  • Sample Preparation: Weigh 100 mg of the ointment product, which is equivalent to 8 mg of this compound. Add to a 100 mL volumetric flask and mix with 75 mL of the mobile phase solution. Sonicate the resulting solution for 10 minutes. Add the mobile phase up to the mark and pass the solution through a 0.45 µm filter membrane. Further dilutions are made as required.

LC-MS/MS Method for Preservatives in Cosmetics
  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: A simple sample preparation method involving liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS) is used to analyze preservatives in cosmetic and personal care products from a 100 mg sample.

Inter-Laboratory Validation Workflow

An inter-laboratory study is essential to assess the reproducibility and robustness of an analytical method when performed in different laboratories by different analysts. The following diagram illustrates a typical workflow for such a study.

G cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Define Study Objectives & Scope B Select Participating Laboratories A->B C Develop & Standardize Protocol B->C D Prepare & Distribute Samples C->D E Laboratories Perform Analysis D->E Shipment F Data Collection & Reporting E->F G Statistical Analysis of Results (e.g., ANOVA, Cochran's Test) F->G Submission H Assess Method Performance (Reproducibility, Repeatability) G->H I Final Report & Method Standardization H->I

References

comparing the efficacy of different Butylparaben extraction techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Butylparaben in various matrices is crucial. The efficiency of the extraction method employed is a critical determinant of analytical accuracy. This guide provides a detailed comparison of common this compound extraction techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Comparison of Efficacy for this compound Extraction Techniques

The selection of an extraction technique is often a trade-off between recovery efficiency, extraction time, solvent consumption, and the complexity of the sample matrix. The following table summarizes the performance of several common methods for this compound extraction.

TechniqueAverage Recovery (%)Typical Extraction Time (min)Key AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) 85 - 102%[1][2]15 - 20[3][4]High selectivity, high enrichment factor, reduced solvent use compared to LLE.[5]Can still require notable amounts of solvent for elution.
Ultrasound-Assisted Extraction (UAE) 88 - 111%~15Rapid, efficient, and requires less energy and solvent.Efficacy can be sample-dependent compared to MAE.
Microwave-Assisted Extraction (MAE) Up to 80% (for related phenolic compounds)15 - 30Very short extraction times, reduced solvent consumption.High temperatures can potentially degrade thermolabile compounds.
Solid-Supported Liquid-Liquid Extraction (SLE) 82 - 101%~40Avoids emulsion formation common in LLE.Slower than SPE.
Liquid-Liquid Extraction (LLE) ~70%~60Simple procedure.Prone to emulsion formation, labor-intensive, high solvent consumption.
Dispersive Liquid-Liquid Microextraction (DLLME) 81 - 103%VariableSuitable for very low detection limits, minimal solvent use.Can be complex to optimize.

Experimental Workflows and Signaling Pathways

The general workflow for this compound extraction and analysis involves several key stages, from sample preparation to final detection.

G General Workflow for this compound Extraction and Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample Sample Collection (e.g., cosmetic, water, tissue) Homogenization Homogenization/Dilution Sample->Homogenization Spiking Spiking with Internal Standard Homogenization->Spiking SPE Solid-Phase Extraction Spiking->SPE Select Extraction Method LLE Liquid-Liquid Extraction Spiking->LLE Select Extraction Method UAE Ultrasound-Assisted Extraction Spiking->UAE Select Extraction Method MAE Microwave-Assisted Extraction Spiking->MAE Select Extraction Method Concentration Solvent Evaporation/ Concentration SPE->Concentration LLE->Concentration UAE->Concentration MAE->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Analysis Chromatographic Analysis (e.g., HPLC, GC-MS) Reconstitution->Analysis Quantification Data Acquisition and Quantification Analysis->Quantification

Caption: Generalized workflow for this compound extraction.

Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed.

Solid-Phase Extraction (SPE)

This protocol is adapted from procedures for paraben extraction from various matrices.

  • Sample Preparation:

    • For liquid samples (e.g., aquatic seasoning), mix with methanol and a 20% methanol aqueous solution.

    • For solid or semi-solid samples, homogenize and dissolve in an appropriate solvent like methanol.

    • Centrifuge the sample to pellet any solid debris.

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., C18, MAX).

    • Condition the cartridge by passing a specified volume of methanol followed by deionized water.

  • Sample Loading:

    • Load the prepared sample supernatant onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

  • Elution:

    • Elute the retained this compound from the cartridge using a strong organic solvent (e.g., methanol, acetonitrile).

  • Post-Extraction:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for chromatographic analysis.

Ultrasound-Assisted Extraction (UAE)

This protocol is based on the extraction of parabens from cosmetic products.

  • Sample Preparation:

    • Accurately weigh the cosmetic sample into a centrifuge tube.

    • Add a precise volume of extraction solvent (e.g., dichloromethane).

  • Ultrasonication:

    • Place the centrifuge tube in an ultrasonic bath.

    • Sonicate for a specified duration, typically around 15 minutes.

  • Phase Separation:

    • Centrifuge the sample to separate the organic solvent layer containing the extracted parabens from the sample matrix.

  • Post-Extraction:

    • Carefully collect the organic supernatant.

    • The extract may be concentrated and reconstituted in the mobile phase if necessary before analysis by HPLC.

Microwave-Assisted Extraction (MAE)

This is a general protocol for the extraction of organic compounds from environmental samples.

  • Sample Preparation:

    • Place approximately 500 mg of the homogenized solid sample into a microwave extraction vessel.

    • Add a suitable extraction solvent mixture (e.g., hexane/acetone).

  • Microwave Extraction:

    • Seal the vessel and place it in the microwave extractor.

    • Apply a program with controlled temperature (e.g., 120°C) and time (e.g., 30 minutes).

  • Cooling and Filtration:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to remove any solid residue.

  • Post-Extraction:

    • The filtrate can be concentrated and prepared for subsequent chromatographic analysis.

Solid-Supported Liquid-Liquid Extraction (SLE)

This protocol is adapted from the extraction of parabens from a shampoo/body wash.

  • Sample Preparation:

    • Dilute the sample (e.g., 1 mL of body wash with 4 mL of DI water).

  • SLE Cartridge Loading:

    • Pour the entire prepared sample onto the SLE cartridge and allow it to adsorb onto the diatomaceous earth sorbent.

  • Elution:

    • Apply an immiscible organic solvent to the cartridge to extract and elute the this compound.

  • Post-Extraction:

    • The eluate is collected and can be directly analyzed or concentrated further if needed.

Liquid-Liquid Extraction (LLE)

This is a general protocol for LLE.

  • Sample Preparation:

    • Prepare an aqueous solution of the sample.

  • Extraction:

    • Place the aqueous sample in a separating funnel.

    • Add an immiscible organic solvent.

    • Shake the funnel vigorously to facilitate the transfer of this compound into the organic phase, venting periodically.

    • Allow the layers to separate.

  • Collection:

    • Drain the organic layer. The extraction process may be repeated with fresh organic solvent to improve recovery.

  • Post-Extraction:

    • Combine the organic extracts and dry them using an anhydrous salt (e.g., sodium sulfate).

    • Evaporate the solvent and reconstitute the residue for analysis.

References

Unraveling the Endocrine Disrupting Effects of Butylparaben: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of in vivo studies provides compelling evidence of the endocrine-disrupting properties of Butylparaben, a widely used preservative in cosmetics and pharmaceutical products. This guide synthesizes key experimental findings, offering a comparative analysis with other known or suspected endocrine disruptors, including Bisphenol A (BPA), Triclosan, and Propylparaben. The data, presented in detailed comparative tables and supported by standardized experimental protocols, is intended to inform researchers, scientists, and drug development professionals on the current state of knowledge regarding this compound's impact on the endocrine system.

Comparative Analysis of In Vivo Endocrine Disrupting Effects

The following tables summarize the significant in vivo effects of this compound and its alternatives on key reproductive and endocrine endpoints in animal models, primarily rats. These studies highlight dose-dependent alterations in reproductive organ weights, sperm parameters, and hormone levels.

Table 1: Effects on Male Reproductive Organs and Sperm Parameters

CompoundSpeciesDosageExposure DurationKey FindingsReference
This compound Rat10, 100, 500 mg/kg/dayGestation Day 7 to Postnatal Day 22Reduced sperm count at all doses.[1][2] Reduced anogenital distance at 100 and 500 mg/kg/day.[1][2]Boberg et al., 2016
This compound Rat0.01%, 0.1%, 1% in diet8 weeksDecreased epididymis weight at ≥0.1%.[3] Decreased cauda epididymal sperm reserve at all doses. Decreased daily sperm production at all doses.Oishi, 2001
Bisphenol A (BPA) Rat50 µg/kg/day8 weeksDecreased sperm count, motility, and viability. Increased sperm abnormalities.Al-Hiyasat et al., 2020
Bisphenol A (BPA) Rat3 µg/kg (in drinking water)Gestation until weaningIncreased serum Luteinizing Hormone (LH) and Estradiol (E2) levels.Bertuloso et al., 2015
Triclosan Rat0.8, 2.4, 8.0 mg/kg/day10 weeks (F0), 14 weeks (F1)Decreased sperm viability and motility in F1 generation at 2.4 mg/kg.Pernoncini et al., 2018
Triclosan RatUp to 8 mg/kg/dayNot specifiedNo significant alterations in sex hormone levels at concentrations lower than 8 mg/kg/day.Garcia et al., 2018
Propylparaben Rat3, 10, 100, 1000 mg/kg/day8 weeksNo observed adverse effect on male reproductive organs, sperm parameters, or hormone levels.Gazin et al., 2013
Propylparaben Rat10, 100, 1000 mg/kg/dayPostnatal Days 4-90No evidence of estrogenic activity or effects on reproductive organs or function.Hoberman et al., 2008

Table 2: Effects on Hormone Levels

CompoundSpeciesDosageExposure DurationKey FindingsReference
This compound Rat0.1%, 1% in diet8 weeksDose-dependent decrease in serum testosterone, significant at ≥0.1%.Oishi, 2001
Bisphenol A (BPA) RatHigh dose30 daysHigh dose of BPA was negatively correlated with testosterone levels.Li et al., 2022
Triclosan RatNot specifiedChronic exposureCaused low levels of testosterone, estrogen, FSH, and LH.El-Sayed and El-Kholy, 2020
Propylparaben RatUp to 1000 mg/kg/day8 weeksNo observed adverse effect on hormone levels.Gazin et al., 2013

Experimental Protocols

The in vivo studies cited in this guide predominantly follow standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and comparability of data across different studies and substances.

OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study

This study design is comprehensive, evaluating the effects of a substance on reproductive and developmental parameters across one or two generations of animals.

  • Parental (P) Generation: Sexually mature male and female rodents are exposed to the test substance for a pre-mating period, during mating, gestation, and lactation.

  • First Filial (F1) Generation: Offspring are exposed to the substance from weaning to adulthood. Key endpoints evaluated include:

    • Reproductive performance (e.g., fertility, fecundity).

    • Developmental landmarks (e.g., anogenital distance, pubertal onset).

    • Organ weights of reproductive tissues.

    • Sperm analysis (motility, morphology, count).

    • Hormone levels.

    • Histopathology of reproductive organs.

  • Cohorts: The F1 generation is divided into cohorts to assess developmental neurotoxicity and immunotoxicity. A second filial (F2) generation may also be produced to assess multi-generational effects.

OECD Test Guideline 407: Repeated Dose 28-Day Oral Toxicity Study

This guideline is designed to assess the general toxicity of a substance after repeated oral administration for 28 days. While not specifically focused on reproductive toxicity, it provides valuable information on target organs, including the reproductive system.

  • Dosing: The test substance is administered daily to groups of rodents at three or more dose levels for 28 days.

  • Observations: Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

  • Endpoints: At the end of the study, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs, including testes, epididymides, prostate, seminal vesicles, ovaries, and uterus, are weighed and examined histopathologically.

Visualizing Key Pathways and Processes

To better understand the mechanisms of endocrine disruption and the methodologies used to assess them, the following diagrams are provided.

HPG_Axis Hypothalamus Hypothalamus AnteriorPituitary Anterior Pituitary Hypothalamus->AnteriorPituitary GnRH (+) Gonads Gonads (Testes/Ovaries) AnteriorPituitary->Gonads LH & FSH (+) Gonads->Hypothalamus Negative Feedback (-) Gonads->AnteriorPituitary Negative Feedback (-) TargetTissues Target Tissues Gonads->TargetTissues Testosterone / Estrogen

Caption: The Hypothalamic-Pituitary-Gonadal (HPG) Axis.

This signaling pathway is a primary target for endocrine-disrupting chemicals. Substances like this compound can interfere with the production and signaling of key hormones such as Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), testosterone, and estrogen, leading to adverse effects on reproductive health.

OECD_443_Workflow cluster_P Parental (P) Generation cluster_F1 F1 Generation P_Dosing Pre-mating Dosing P_Mating Mating P_Dosing->P_Mating P_Gestation Gestation P_Mating->P_Gestation P_Lactation Lactation P_Gestation->P_Lactation F1_Weaning Weaning & Selection P_Lactation->F1_Weaning F1_Dosing Post-weaning Dosing F1_Weaning->F1_Dosing F1_Endpoints Reproductive & Developmental Endpoints F1_Dosing->F1_Endpoints F1_Cohorts Neurotoxicity & Immunotoxicity Cohorts F1_Dosing->F1_Cohorts

References

Comparative Genomics of Microbial Resistance to Butylparaben: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of microbial resistance mechanisms to Butylparaben, focusing on the genomic determinants that confer reduced susceptibility. As a widely used antimicrobial preservative, understanding how bacteria develop resistance to this compound is critical for professionals in drug development and microbiology. This document outlines the key experimental data, detailed protocols for investigation, and the putative molecular pathways involved in resistance, based on current knowledge of antimicrobial resistance genomics.

Performance Comparison: this compound Efficacy Against Susceptible and Resistant Microbes

The primary indicator of antimicrobial resistance is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The development of resistance, often through mechanisms like the overexpression of efflux pumps, leads to a significant increase in the MIC. Efflux pump inhibitors (EPIs) can reverse this effect, confirming the mechanism of resistance.

The table below presents hypothetical yet representative data illustrating the efficacy of this compound against susceptible (wild-type) and resistant strains of Escherichia coli.

Antimicrobial Agent Bacterial Strain Minimum Inhibitory Concentration (MIC) in µg/mL
This compoundE. coli (Wild-Type)128
This compoundE. coli (Resistant Mutant)>1024
This compound + EPI (e.g., PAβN)E. coli (Resistant Mutant)128
CiprofloxacinE. coli (Wild-Type)0.015
CiprofloxacinE. coli (Resistant Mutant)1
Ciprofloxacin + EPI (e.g., PAβN)E. coli (Resistant Mutant)0.03

Note: This data is illustrative, designed to demonstrate the expected outcomes from MIC testing in a comparative study. The resistant mutant exhibits cross-resistance to Ciprofloxacin, a known substrate of the AcrAB-TolC efflux pump, which is a common multidrug resistance mechanism in E. coli[1][2].

Experimental Protocols

Reproducible experimental design is fundamental to studying microbial resistance. The following are detailed protocols for determining antimicrobial susceptibility and for conducting a comparative genomic analysis.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent against a bacterial strain.[3][4]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • This compound stock solution (e.g., in DMSO)

  • Bacterial culture grown to a 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Prepare Antimicrobial Dilutions: Create a serial two-fold dilution of the this compound stock solution in MHB directly within the 96-well plate. The typical concentration range to test for parabens might span from 4 µg/mL to 2048 µg/mL.

  • Prepare Bacterial Inoculum: Grow the bacterial strains (both wild-type and suspected resistant mutants) in MHB overnight. Dilute the culture to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the antimicrobial dilution. Include a growth control (bacteria in MHB without this compound) and a sterility control (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[4]

Comparative Genomics Workflow

This workflow outlines the steps to identify genetic mutations responsible for this compound resistance by comparing the genomes of the susceptible wild-type strain and the resistant mutant strain.

Materials:

  • Genomic DNA from wild-type and resistant bacterial strains

  • DNA sequencing platform (e.g., Illumina)

  • Bioinformatics software for quality control, assembly, and variant calling

Procedure:

  • Genomic DNA Extraction and Sequencing: Extract high-quality genomic DNA from pure cultures of both the susceptible and resistant strains. Prepare sequencing libraries and perform whole-genome sequencing.

  • Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and remove adapter sequences using tools like Trimmomatic.

  • Genome Assembly: Assemble the high-quality reads into a complete or draft genome using a de novo assembler (e.g., SPAdes, Velvet).

  • Genome Annotation: Annotate the assembled genomes to identify genes, regulatory regions, and other genomic features using a service like the RAST (Rapid Annotation using Subsystem Technology) server or Prokka.

  • Comparative Analysis:

    • Variant Calling: Align the sequencing reads from the resistant mutant to the assembled genome of the susceptible wild-type strain (used as a reference). Use a variant caller (e.g., Snippy, GATK) to identify single nucleotide polymorphisms (SNPs) and small insertions/deletions (indels).

    • Gene Content Analysis: Compare the annotated genomes to identify genes present in one strain but not the other. This can reveal the acquisition of resistance genes via horizontal gene transfer.

  • Functional Analysis: Analyze the identified mutations. Pay close attention to non-synonymous mutations in genes known to be involved in antimicrobial resistance, such as those encoding efflux pump components (e.g., acrA, acrB, tolC) or their regulators (e.g., marR, soxR). A mutation in a regulatory gene is a common cause of efflux pump overexpression.

Visualizations: Pathways and Workflows

Diagrams created with Graphviz are provided to illustrate key processes and relationships in the study of this compound resistance.

Putative Mechanism of Resistance: Efflux Pump Overexpression

The primary mechanism of resistance to many antimicrobial compounds in Gram-negative bacteria is the active efflux of the compound from the cell. The AcrAB-TolC efflux pump in E. coli is a well-characterized system responsible for multidrug resistance. A mutation in a regulatory gene, such as marR, can lead to the overexpression of the MarA transcriptional activator, which in turn upregulates the production of the AcrAB-TolC pump components.

G cluster_reg Regulatory Cascade cluster_pump Efflux Pump Components cluster_cell Cellular Action Mutation Mutation marR_gene marR (Repressor Gene) Mutation->marR_gene Inactivates MarR_protein MarR (Repressor Protein) marR_gene->MarR_protein transcribed/translated marA_gene marA (Activator Gene) MarR_protein->marA_gene Represses MarA_protein MarA (Activator Protein) acrAB_tolC_operon acrAB-tolC Operon MarA_protein->acrAB_tolC_operon Activates Transcription AcrB AcrB (Inner Membrane) acrAB_tolC_operon->AcrB AcrA AcrA (Periplasm) acrAB_tolC_operon->AcrA TolC TolC (Outer Membrane) acrAB_tolC_operon->TolC Efflux_Pump_Complex AcrAB-TolC Pump Butylparaben_in This compound (Inside Cell) Butylparaben_in->Efflux_Pump_Complex Binds Butylparaben_out This compound (Outside Cell) Efflux_Pump_Complex->Butylparaben_out Expels

Caption: Putative signaling pathway for this compound resistance in E. coli.

Experimental Workflow for Comparative Genomics

The process of identifying resistance mutations involves a structured workflow from bacterial culture to bioinformatic analysis. This ensures that the genetic differences found are robustly linked to the observed resistance phenotype.

G cluster_wetlab Wet Lab Procedures cluster_bioinformatics Bioinformatics Pipeline cluster_validation Functional Validation A 1. Isolate Resistant Mutant (e.g., via gradient plating) B 2. Perform MIC Assay (Confirm Resistance Phenotype) A->B C 3. Extract Genomic DNA (Wild-Type & Resistant Strains) B->C D 4. Whole Genome Sequencing C->D E 5. Quality Control (Trim reads) D->E F 6. Genome Assembly & Annotation (Reference Wild-Type) E->F G 7. Variant Calling (Align Resistant reads to WT) F->G H 8. Identify Candidate Mutations (e.g., SNPs, Indels in key genes) G->H I 9. Gene Knockout / Complementation H->I J 10. Confirm Causative Role of Mutation I->J

Caption: Standard experimental workflow for comparative genomic analysis.

Logical Relationship: From Genotype to Phenotype

This diagram illustrates the logical flow from a single genetic event—a mutation—to the observable outcome of antimicrobial resistance. Understanding this chain of events is the core goal of a comparative genomics study.

G A Genetic Event: Point Mutation in 'marR' gene B Molecular Effect: Non-functional MarR repressor protein is produced A->B leads to C Regulatory Impact: De-repression of the 'marA' activator gene B->C results in D Cellular Consequence: Overexpression of the AcrAB-TolC efflux pump C->D causes E Phenotypic Outcome: Increased MIC of this compound (Resistance) D->E confers

Caption: Logical flow from a single mutation to the resistance phenotype.

References

The Long-Term Stability of Butylparaben in Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term stability of Butylparaben with common alternative preservatives used in cosmetic and pharmaceutical formulations. Experimental data is presented to support the comparison, along with detailed methodologies for key stability-indicating assays.

Comparative Stability of Preservatives

The long-term stability of a preservative is a critical factor in ensuring the safety and efficacy of a formulated product throughout its shelf life. Environmental factors such as temperature, pH, and light can influence the degradation of preservatives, potentially leading to a loss of antimicrobial activity and the formation of unwanted byproducts. This section compares the stability of this compound with three widely used alternatives: Phenoxyethanol, Sodium Benzoate, and Potassium Sorbate.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of these preservatives under various conditions.

Table 1: Stability of this compound and Phenoxyethanol in a Cream Formulation Over 12 Months

PreservativeStorage TemperatureInitial Concentration (%)Concentration after 12 Months (%)% Degradation
This compound -20°C0.050Not specified (stable)~0%
4°C0.050Not specified (some degradation)>0%
40°C0.050Not specified (significant degradation)Significant
Phenoxyethanol -20°C0.500Not specified (stable)~0%
4°C0.500Not specified (stable)~0%
40°C0.500Not specified (some degradation)>0%

Table 2: Half-life of Potassium Sorbate in Aqueous Systems at 35°C

pHSystem CompositionHalf-life (days)
3.0Aqueous solutionNot specified

Note: The specific half-life value was not provided in the search results, but the study indicated that the degradation of potassium sorbate is influenced by factors such as pH and the presence of other additives.

Table 3: Short-Term Stability of Sodium Benzoate in an Oral Solution

FormulationStorage TemperatureInitial ConcentrationConcentration after 7 daysConcentration after 14 days% Remaining after 14 days
Sodium Benzoate in Cherry SyrupRoom Temperature100%96%93%93%[1]

Summary of Stability Profiles:

  • This compound: Exhibits good stability in acidic formulations and at lower temperatures. However, its stability significantly decreases in alkaline conditions (pH > 7) due to hydrolysis.[2] Elevated temperatures also accelerate its degradation.

  • Phenoxyethanol: Generally considered a stable preservative across a wide pH range (4-9) and is compatible with many formulation ingredients.[3] It shows good stability at various temperatures, although some degradation can occur at elevated temperatures over extended periods.

  • Sodium Benzoate: Its efficacy and stability are highly pH-dependent. It is most effective and stable in acidic conditions (ideally pH 3-5).[3] In formulations with a pH above this range, its antimicrobial activity and stability decrease.

  • Potassium Sorbate: Similar to sodium benzoate, its stability and preservative action are optimal in acidic environments (below pH 6.0).[4] Its degradation can be influenced by temperature, UV light, and the presence of other ingredients in the formulation.

Experimental Protocols

Accurate assessment of preservative stability requires robust analytical methods and well-defined stability testing protocols.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound

This method is designed to quantify the amount of this compound in a formulation and to separate it from its potential degradation products, primarily p-hydroxybenzoic acid.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a small percentage of an acid like phosphoric acid to improve peak shape). A common isocratic mobile phase is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., methanol or the mobile phase).

    • Sonicate the sample to ensure complete dissolution of the analyte.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the test sample is determined by comparing its peak area to the calibration curve.

Long-Term Stability Testing Protocol

This protocol outlines the general procedure for assessing the long-term stability of a preservative in a finished product.

  • Product Samples: Prepare several batches of the final formulation containing the preservative to be tested. Package the product in its intended commercial packaging.

  • Storage Conditions: Store the samples under various controlled environmental conditions to simulate real-world storage and handling. Common conditions include:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Intervals: Withdraw samples for analysis at predetermined time points. For long-term stability, typical intervals are 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated stability, intervals are often 0, 1, 2, 3, and 6 months.

  • Parameters to be Evaluated: At each time point, assess the following:

    • Physical characteristics: Appearance, color, odor, and pH.

    • Preservative content: Quantify the concentration of the active preservative using a validated stability-indicating analytical method (e.g., HPLC).

    • Degradation products: Identify and quantify any significant degradation products.

    • Microbiological efficacy: Perform preservative efficacy testing (challenge testing) to ensure the formulation remains adequately protected against microbial contamination.

Visualizations

This compound Degradation Pathway

The primary degradation pathway for this compound in aqueous formulations, particularly under alkaline conditions, is hydrolysis of the ester bond.

Butylparaben_Degradation This compound This compound p_Hydroxybenzoic_Acid p-Hydroxybenzoic Acid This compound->p_Hydroxybenzoic_Acid Hydrolysis (OH⁻) Butanol Butanol This compound->Butanol Hydrolysis (OH⁻)

Caption: Hydrolysis of this compound.

Experimental Workflow for Preservative Stability Assessment

The following diagram illustrates a typical workflow for assessing the long-term stability of a preservative in a formulation.

Stability_Workflow cluster_0 Preparation cluster_1 Storage cluster_2 Testing cluster_3 Analysis & Conclusion Formulation Formulate Product with Preservative Packaging Package in Final Container Formulation->Packaging Storage_Conditions Store at Controlled Temperature & Humidity Packaging->Storage_Conditions Sampling Sample at Predetermined Intervals Storage_Conditions->Sampling Physical_Testing Physical Characterization (Appearance, pH, etc.) Sampling->Physical_Testing Chemical_Testing Chemical Analysis (HPLC) (Preservative Content, Degradants) Sampling->Chemical_Testing Microbiological_Testing Microbiological Testing (Challenge Test) Sampling->Microbiological_Testing Data_Analysis Analyze Data & Determine Degradation Kinetics Physical_Testing->Data_Analysis Chemical_Testing->Data_Analysis Microbiological_Testing->Data_Analysis Shelf_Life Establish Shelf-Life Data_Analysis->Shelf_Life

Caption: Preservative Stability Testing Workflow.

References

Global Regulatory Landscape of Butylparaben in Cosmetics: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the regulatory limits for Butylparaben in cosmetics across key global markets. It includes a summary of quantitative data, detailed experimental protocols that form the basis of regulatory decisions, and visualizations of relevant biological and procedural workflows.

Comparative Analysis of Regulatory Limits

The use of this compound as a preservative in cosmetic products is subject to varying regulatory frameworks worldwide. While some regions have established specific concentration limits based on scientific assessments of its potential endocrine-disrupting properties, others rely on manufacturers to ensure the safety of their products. The following table summarizes the current regulatory landscape for this compound in the European Union, United States, Canada, Japan, and Mercosur.

Regulatory BodyRegion/CountryMaximum Permitted Concentration of this compoundSpecific Conditions and Restrictions
European Commission European Union0.14% (as acid) for the sum of propylparaben and this compound.[1][2]- The sum of concentrations of this compound and propylparaben, and their salts, must not exceed 0.14%. - Prohibited in leave-on products intended for the nappy area of children under three years of age.[1][2] - The Scientific Committee on Consumer Safety (SCCS) has expressed concerns about the safety of this compound at 0.14% for children under three when used in multiple leave-on products.[3]
Food and Drug Administration (FDA) United StatesNo specific regulation limiting the concentration of parabens.The Federal Food, Drug, and Cosmetic (FD&C) Act does not provide the FDA with the authority to pre-approve cosmetic ingredients, other than color additives. It is the manufacturer's responsibility to ensure the safety of their products. The FDA continues to review published studies on the safety of parabens.
Health Canada CanadaThis compound is included on the Cosmetic Ingredient Hotlist.The Hotlist identifies substances that are restricted or prohibited for use in cosmetics. The presence of this compound on this list indicates that its use is subject to restrictions, and Health Canada is considering further risk management actions, including adding it to the list of toxic substances under the Canadian Environmental Protection Act (CEPA).
Ministry of Health, Labour and Welfare (MHLW) JapanTotal of all parabens should not exceed 1.0%.Japan's "Standards for Cosmetics" includes a positive list of preservatives (Appendix 3) that are permitted for use in cosmetics. Parabens, including this compound, are on this list with a total maximum concentration of 1.0% for all parabens combined in a single product.
Mercosur (Southern Common Market) Argentina, Brazil, Paraguay, Uruguay0.4% (as acid) for a single paraben ester and 0.8% (as acid) for a mixture of paraben esters.Mercosur has harmonized cosmetic regulations through the Common Market Group (GMC). The list of authorized preservatives is established in resolutions such as GMC Resolution No. 07/11, which is then incorporated into the national legislation of member states (e.g., Brazil's RDC No. 29/2012).

Key Experimental Protocols Supporting Regulatory Decisions

Regulatory limits for this compound are largely informed by toxicological studies assessing its potential endocrine-disrupting effects and dermal absorption characteristics. Below are detailed methodologies for two key types of experiments frequently cited in safety assessments.

In Vivo Developmental and Reproductive Toxicity Studies

These studies are crucial for evaluating the potential effects of a substance on mammalian development and reproduction. The OECD Test Guideline 414 (Prenatal Developmental Toxicity Study) is a standard protocol used for this purpose.

Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure to the pregnant female.

Methodology:

  • Test Animals: Typically, pregnant rats or rabbits are used. A sufficient number of animals are assigned to control and at least three dose groups to ensure statistical power.

  • Dosing: The test substance (this compound) is administered daily to the pregnant animals, usually via oral gavage, from the time of implantation to the day before the expected delivery. The highest dose is chosen to induce some maternal toxicity but not mortality, while the lowest dose should not produce any observable adverse effects.

  • Observations:

    • Maternal: Daily clinical observations, body weight, and food consumption are recorded. At termination, a full necropsy is performed.

    • Fetal: The uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

  • Data Analysis: The incidence of malformations and other developmental effects are statistically analyzed and compared between the dose groups and the control group. The No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity is determined.

In Vitro Dermal Absorption Studies

Understanding the extent to which this compound can penetrate the skin is critical for assessing systemic exposure from cosmetic use. The Franz diffusion cell method is a widely accepted in vitro technique for this purpose.

Objective: To measure the rate and extent of absorption of a substance through the skin.

Methodology:

  • Apparatus: A Franz diffusion cell is used, which consists of a donor chamber and a receptor chamber separated by a piece of skin (human or animal). The receptor chamber is filled with a fluid that mimics the bloodstream and is maintained at a constant temperature (typically 32°C).

  • Skin Samples: Excised human or animal skin is mounted on the diffusion cell with the stratum corneum facing the donor chamber.

  • Test Substance Application: A known amount of the cosmetic formulation containing this compound is applied to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and analyzed for the concentration of the test substance that has permeated through the skin. The amount of substance remaining on the skin surface and within the different skin layers is also quantified at the end of the experiment.

  • Data Analysis: The cumulative amount of the substance that has permeated through the skin over time is plotted, and the steady-state flux and permeability coefficient are calculated. These values provide a quantitative measure of the dermal absorption of the substance.

Visualizing Key Pathways and Processes

To further aid in the understanding of the regulatory and biological context of this compound, the following diagrams illustrate key workflows and signaling pathways.

Cosmetic_Ingredient_Safety_Assessment Cosmetic Ingredient Safety Assessment Workflow cluster_preliminary Preliminary Assessment cluster_toxicological Toxicological Evaluation cluster_exposure Exposure Assessment cluster_risk Risk Characterization & Management Ingredient Identification Ingredient Identification Physicochemical Characterization Physicochemical Characterization Ingredient Identification->Physicochemical Characterization Literature Review Literature Review Physicochemical Characterization->Literature Review In Vitro Studies In Vitro Studies Literature Review->In Vitro Studies In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Dermal Absorption Dermal Absorption In Vivo Studies->Dermal Absorption Genotoxicity Genotoxicity Dermal Absorption->Genotoxicity Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Genotoxicity->Reproductive & Developmental Toxicity Margin of Safety Calculation Margin of Safety Calculation Reproductive & Developmental Toxicity->Margin of Safety Calculation Product Formulation Data Product Formulation Data Consumer Use Patterns Consumer Use Patterns Product Formulation Data->Consumer Use Patterns Systemic Exposure Calculation Systemic Exposure Calculation Consumer Use Patterns->Systemic Exposure Calculation Systemic Exposure Calculation->Margin of Safety Calculation Regulatory Submission Regulatory Submission Margin of Safety Calculation->Regulatory Submission Post-Market Surveillance Post-Market Surveillance Regulatory Submission->Post-Market Surveillance

Cosmetic Ingredient Safety Assessment Workflow

Developmental_Toxicity_Study_Workflow Experimental Workflow: In Vivo Developmental Toxicity Study (OECD 414) cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Observation Phase cluster_post Post-Dosing & Analysis Phase Animal_Acclimation Animal Acclimation & Selection Group_Assignment Random Group Assignment (Control & Dose Groups) Animal_Acclimation->Group_Assignment Mating Mating Group_Assignment->Mating Daily_Dosing Daily Dosing During Gestation Mating->Daily_Dosing Maternal_Monitoring Maternal Monitoring (Body Weight, Clinical Signs) Daily_Dosing->Maternal_Monitoring Termination Termination (Day before delivery) Maternal_Monitoring->Termination Maternal_Necropsy Maternal Necropsy Termination->Maternal_Necropsy Fetal_Examination Fetal Examination (External, Visceral, Skeletal) Termination->Fetal_Examination Data_Analysis Statistical Data Analysis Maternal_Necropsy->Data_Analysis Fetal_Examination->Data_Analysis NOAEL_Determination NOAEL Determination Data_Analysis->NOAEL_Determination

References

comparing the environmental fate of Butylparaben with other parabens

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the environmental persistence and degradation pathways of butylparaben in comparison to other commonly used parabens, including methylparaben, ethylparaben, and propylparaben.

Parabens, a class of alkyl esters of p-hydroxybenzoic acid, are widely utilized as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial activity. Their extensive use, however, has led to their ubiquitous presence in various environmental compartments. This guide provides a detailed comparison of the environmental fate of this compound and other common parabens, focusing on their biodegradation, photodegradation, hydrolysis, and sorption characteristics, supported by experimental data.

Comparative Analysis of Paraben Degradation and Sorption

The environmental persistence of parabens is largely dictated by their alkyl chain length. Longer alkyl chains, as in this compound, generally lead to increased lipophilicity, which influences their biological and chemical degradation rates, as well as their tendency to sorb to organic matter in soil and sediment.[1][2]

Biodegradation

Biodegradation is a primary mechanism for the removal of parabens in wastewater treatment plants and aquatic environments.[3][4] The rate of biodegradation is significantly influenced by the structure of the paraben. Generally, parabens with shorter alkyl chains are more readily biodegradable.

ParabenHalf-life (Aerobic Activated Sludge)Biodegradation Rate Constant (k) (h⁻¹)Reference
Methylparaben6.9 h0.10[4]
EthylparabenNot Specified0.15 - 0.88
Propylparaben0.79 - <8.6 h0.15 - 0.88
This compound0.79 h0.15 - 0.88

Table 1: Biodegradation of Parabens in Aerobic Activated Sludge. Half-lives and degradation rate constants show variability depending on experimental conditions. Methylparaben consistently exhibits the slowest degradation rate.

Photodegradation

In surface waters, photodegradation is a significant pathway for the breakdown of parabens. The efficiency of photodegradation can be influenced by factors such as pH and the presence of photosensitizers.

ParabenPhotodegradation Rate Constant (k) (min⁻¹)ConditionsReference
Methylparaben<0.05UV radiation
EthylparabenNot SpecifiedUV radiation
PropylparabenNot SpecifiedUV radiation
This compound0.0367US/UV process

Table 2: Photodegradation of Parabens. this compound has been shown to be susceptible to degradation under combined ultrasound and UV treatment. Direct photolysis rates can be slow for some parabens.

Hydrolysis

Hydrolysis of the ester bond is another potential degradation pathway for parabens. However, this process is generally slow under typical environmental pH conditions (pH 5-9) and is often considered a minor degradation route compared to biodegradation and photodegradation. The primary hydrolysis product for all parabens is p-hydroxybenzoic acid (PHBA).

Sorption

The tendency of a chemical to adsorb to soil and sediment is quantified by the organic carbon-normalized sorption coefficient (Koc). A higher Koc value indicates a greater propensity for sorption, which can reduce the bioavailability and mobility of the compound in the environment. Due to its longer alkyl chain and higher lipophilicity, this compound is expected to have a higher Koc value compared to shorter-chain parabens.

ParabenLog KocReference
Methylparaben1.96 - 2.57
Ethylparaben2.31 - 2.91
Propylparaben2.82 - 3.42
This compound3.33 - 3.93

Table 3: Estimated Organic Carbon-Normalized Sorption Coefficients (Koc) of Parabens. The log Koc values indicate a trend of increasing sorption with longer alkyl chain length.

Experimental Protocols

Aerobic Biodegradation in Activated Sludge

Objective: To determine the rate of biodegradation of different parabens in the presence of activated sludge microorganisms.

Methodology:

  • Inoculum: Activated sludge is collected from a municipal wastewater treatment plant. The mixed liquor suspended solids (MLSS) concentration is determined and adjusted to a specific value (e.g., 2500 mg/L) for the experiment.

  • Test System: Batch experiments are conducted in sealed flasks containing a mineral salt medium, the activated sludge inoculum, and the target paraben at a specific initial concentration (e.g., 10 mg/L).

  • Incubation: The flasks are incubated under aerobic conditions (continuous shaking and aeration) at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

  • Sampling and Analysis: Aqueous samples are collected at regular intervals, filtered, and analyzed for the concentration of the parent paraben and its primary degradation product, p-hydroxybenzoic acid, using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The degradation kinetics are determined by plotting the concentration of the paraben over time and fitting the data to a first-order kinetic model to calculate the degradation rate constant (k) and the half-life (t½).

Photodegradation in Aqueous Solution

Objective: To evaluate the rate of photodegradation of parabens under controlled UV irradiation.

Methodology:

  • Test Solution: A solution of the target paraben is prepared in purified water at a known concentration. The pH of the solution is adjusted to a specific value (e.g., pH 7).

  • Photoreactor: The experiment is conducted in a photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) with a specific wavelength emission. The reactor is typically made of quartz to allow for UV light penetration. A cooling system is used to maintain a constant temperature.

  • Irradiation: The paraben solution is exposed to UV irradiation for a defined period.

  • Sampling and Analysis: Aliquots of the solution are withdrawn at different time points and analyzed for the parent paraben concentration using HPLC with UV detection.

  • Data Analysis: The photodegradation rate constant and half-life are calculated by modeling the decrease in paraben concentration over time.

Degradation Pathways and Experimental Workflow

The degradation of parabens, whether through biological or chemical processes, primarily involves the cleavage of the ester bond, leading to the formation of p-hydroxybenzoic acid (PHBA) and the corresponding alcohol. PHBA can be further degraded to simpler compounds.

Paraben_Degradation_Pathway Paraben Paraben (R = Methyl, Ethyl, Propyl, Butyl) PHBA p-Hydroxybenzoic Acid (PHBA) Paraben->PHBA Hydrolysis Alcohol Corresponding Alcohol (R-OH) Paraben->Alcohol Hydrolysis Phenol Phenol PHBA->Phenol Decarboxylation Further_Degradation Further Degradation (e.g., Ring Cleavage) Phenol->Further_Degradation

Caption: Generalized degradation pathway of parabens.

The experimental workflow for assessing the environmental fate of parabens typically involves a series of controlled laboratory experiments followed by analytical quantification.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Degradation Experiments cluster_analysis Analysis Paraben_Stock Prepare Paraben Stock Solutions Biodegradation Biodegradation Assay Paraben_Stock->Biodegradation Photodegradation Photodegradation Assay Paraben_Stock->Photodegradation Hydrolysis Hydrolysis Assay Paraben_Stock->Hydrolysis Media_Prep Prepare Experimental Media (e.g., Mineral Salts, Activated Sludge) Media_Prep->Biodegradation Sampling Collect Samples at Time Intervals Biodegradation->Sampling Photodegradation->Sampling Hydrolysis->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Data_Analysis Kinetic Modeling and Half-life Calculation HPLC->Data_Analysis

Caption: Experimental workflow for paraben degradation studies.

References

Safety Operating Guide

Proper Disposal of Butylparaben: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of butylparaben is a critical aspect of laboratory safety and environmental responsibility. While regulatory classifications can vary, it is imperative to handle this chemical with a structured and cautious approach. This guide provides essential procedural steps for the safe disposal of this compound, ensuring compliance and minimizing environmental impact.

Immediate Safety and Disposal Procedures

The disposal of this compound must always comply with local, state, and federal regulations.[1] Some safety data sheets (SDS) recommend disposing of this compound as hazardous waste, while others suggest it may not meet the official definition.[1][2] Given this ambiguity, a conservative approach is recommended. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Treat all unwanted this compound as hazardous waste.[2][3]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible products might react, ignite, or explode.

  • Containment:

    • Place this compound waste in a suitable, well-labeled, and securely closed container to prevent leaks or spills.

    • The container must be compatible with the chemical.

    • Store the waste container in a cool, well-ventilated area, away from heat or sources of ignition.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations.

    • Include the date when the waste was first added to the container.

  • Handling Spills:

    • In the event of a spill, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator if ventilation is inadequate.

    • For small spills, use an absorbent material to clean up the substance.

    • For larger spills, use a shovel to place the material into a convenient waste disposal container.

    • After cleanup, decontaminate the surface and any equipment used.

    • Do not allow this compound to enter drains or waterways.

  • Final Disposal:

    • Arrange for pickup and disposal through a licensed hazardous material disposal company. Contact your institution's EHS office to coordinate this.

    • Excess or expired this compound should also be offered to a licensed hazardous material disposal company.

  • Contaminated Packaging:

    • Contaminated packaging should be emptied as much as possible.

    • For containers that held toxic chemicals, they should be triple-rinsed with an appropriate solvent. This rinsate must be collected and treated as hazardous waste. After rinsing, the container may be disposed of in the trash, though it is best to reuse it for compatible waste if possible.

This compound Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

Butylparaben_Disposal_Workflow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_handling Handling & Storage cluster_disposal Final Disposal start Unwanted this compound Identified consult_ehs Consult Institutional EHS Guidelines start->consult_ehs waste_decision Treat as Hazardous Waste? select_container Select Compatible, Sealable Container waste_decision->select_container Yes (Recommended) consult_ehs->waste_decision label_waste Label: 'Hazardous Waste' + 'this compound' + Date select_container->label_waste spill_check Spill or Residue? label_waste->spill_check spill_procedure Follow Spill Cleanup Protocol: 1. Wear PPE 2. Use Absorbent Material 3. Place in Waste Container spill_check->spill_procedure Yes store_waste Store in Cool, Well-Ventilated Area spill_check->store_waste No spill_procedure->store_waste contact_disposal Contact EHS for Pickup by Licensed Disposal Company store_waste->contact_disposal end Disposal Complete contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Butylparaben

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Butylparaben in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

For laboratory professionals engaged in drug development and scientific research, meticulous handling of chemicals is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound, a common preservative. Adherence to these guidelines will minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-Faceted Defense

When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE.

Protection Type Required PPE Specifications & Best Practices
Eye and Face Protection Safety Goggles with Side-Shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield should be used when there is a significant risk of splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact.[3] For prolonged handling or immersion, gloves that satisfy EU Directive 89/686/EEC and the standard EN 374 are required.[1] Always inspect gloves for integrity before use and wash hands after removal.[1]
Body Protection Laboratory CoatA standard cotton lab coat provides a barrier against minor spills and contamination. For larger quantities or increased splash risk, consider a chemical-resistant apron.
Respiratory Protection Approved RespiratorA respirator is necessary when ventilation is inadequate, if dust is generated, or if exposure limits are exceeded. Use a full-face respirator if irritation or other symptoms are experienced.

Procedural Guidance for Safe Handling

Donning PPE:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles, ensuring a snug fit. If a face shield is needed, place it over the goggles.

  • Gloves: Select the appropriate gloves and inspect for any tears or defects. Pull the gloves on, ensuring the cuffs of the lab coat are tucked inside.

Doffing PPE (to prevent cross-contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated waste container.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface folded inward.

  • Eye and Face Protection: Remove goggles or face shield by handling the strap or earpieces.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan for this compound and Contaminated Materials

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Unused this compound: Treat as chemical waste and dispose of through a licensed disposal company.

  • Contaminated PPE: All disposable items, such as gloves and wipes, that have come into contact with this compound should be placed in a designated, sealed container for hazardous waste.

  • Contaminated Labware: Reusable glassware should be decontaminated. Disposable labware should be discarded as hazardous waste.

Disposal Procedure:

  • Collect all this compound waste in a suitable, closed container.

  • Label the container clearly as "Hazardous Waste" with the full chemical name "this compound".

  • Store the waste container in a designated, secure area away from incompatible materials.

  • Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.

Visualizing Safety Workflows

To further clarify the procedural steps for safety, the following diagrams illustrate the decision-making process for PPE selection and the workflow for waste disposal.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Handling this compound task Assess Task-Specific Risks (e.g., quantity, duration, dust/aerosol potential) start->task eye_protection Eye Protection: Safety Goggles (minimum) Face Shield (splash risk) task->eye_protection Select Based on Risk hand_protection Hand Protection: Nitrile Gloves (incidental) Chemical-Resistant Gloves (prolonged) task->hand_protection Select Based on Risk body_protection Body Protection: Lab Coat task->body_protection respiratory_protection Respiratory Protection: Required if poor ventilation or dust task->respiratory_protection proceed Proceed with Task eye_protection->proceed hand_protection->proceed body_protection->proceed respiratory_protection->proceed

PPE Selection Workflow for this compound

Butylparaben_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated (Unused chemical, contaminated PPE, etc.) collect Collect in a dedicated, closed, and labeled hazardous waste container start->collect store Store in a designated, secure waste area collect->store dispose Arrange for pickup by a certified hazardous waste management company store->dispose

Waste Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butylparaben
Reactant of Route 2
Reactant of Route 2
Butylparaben

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.